molecular formula C11H12O4 B1302097 Ethyl 3-methoxybenzoylformate CAS No. 86358-29-4

Ethyl 3-methoxybenzoylformate

Cat. No.: B1302097
CAS No.: 86358-29-4
M. Wt: 208.21 g/mol
InChI Key: DWLYVLJKLZPOAW-UHFFFAOYSA-N
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Description

Ethyl 3-methoxybenzoylformate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-2-oxoacetate
Source PubChem
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InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLYVLJKLZPOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374532
Record name Ethyl 3-methoxybenzoylformate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86358-29-4
Record name Ethyl 3-methoxybenzoylformate
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Record name Ethyl 3-methoxybenzoylformate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-methoxybenzoylformate in Modern Synthesis

This compound (C₁₁H₁₂O₄) is an α-keto ester, a class of compounds renowned for its versatile reactivity and utility as a key building block in organic synthesis. For researchers and professionals in drug development, its structural motif is of particular interest, serving as a precursor for a variety of heterocyclic systems and more complex molecular architectures. The presence of both a ketone and an ester functionality provides two distinct handles for chemical modification, while the methoxy-substituted aromatic ring allows for further derivatization through electrophilic aromatic substitution or other coupling reactions.

This guide provides a detailed exploration of a robust synthetic pathway to this compound, grounded in well-established chemical principles. Furthermore, it outlines a comprehensive characterization protocol to ensure the unequivocal identification and purity assessment of the final product, adhering to the rigorous standards of contemporary chemical research.

Synthetic Strategy: A Two-Step Approach from 3-Methoxymandelic Acid

The synthesis of α-keto esters can be approached through several routes. A highly reliable and scalable method involves the oxidation of a precursor α-hydroxy acid, followed by esterification. This pathway is advantageous due to the commercial availability of substituted mandelic acids and the high efficiency of the respective transformations. The protocol described herein is adapted from a classic, validated procedure for the synthesis of the parent compound, ethyl benzoylformate, published in Organic Syntheses, a testament to its robustness.[1]

Logical Framework of the Synthesis

The chosen strategy hinges on a logical two-step sequence. First, the secondary alcohol of 3-methoxymandelic acid is oxidized to a ketone to form the corresponding α-keto acid. Second, this keto acid undergoes a Fischer esterification to yield the desired ethyl ester. This sequence ensures high yields and minimizes the formation of complex side products.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 3-Methoxymandelic Acid C 3-Methoxybenzoylformic Acid A->C Oxidation B Potassium Permanganate (KMnO4) F This compound C->F Fischer Esterification C->F D Ethanol (EtOH) E Sulfuric Acid (H2SO4, cat.)

Caption: Synthetic workflow for this compound.

Part 1: Oxidation of 3-Methoxymandelic Acid

Causality Behind Experimental Choices: The use of potassium permanganate (KMnO₄) as the oxidizing agent is a classic and cost-effective choice for converting secondary alcohols to ketones.[1] The reaction is performed in an aqueous basic solution to maintain the solubility of the permanganate and the starting material. The reaction is conducted at low temperatures using an ice bath to control the exothermicity of the oxidation process and prevent over-oxidation or side reactions.

Detailed Experimental Protocol:

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxymandelic acid (1.0 mole) in 1 L of deionized water.

  • Start vigorous stirring and add a solution of sodium hydroxide (1.1 moles) in 200 mL of water. Ensure the starting material is fully dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • While maintaining the temperature below 10 °C, add finely ground potassium permanganate (0.7 moles) in small portions over a period of 60-90 minutes. The purple color of the permanganate will dissipate as it is consumed.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours until the purple color is completely gone, leaving a brown precipitate of manganese dioxide (MnO₂).

  • To quench any residual permanganate, add a small amount of ethanol until the purple color is fully discharged.

  • Filter the mixture through a Büchner funnel with a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with water.

  • Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify with concentrated sulfuric acid to a pH of ~1-2. This will precipitate the 3-methoxybenzoylformic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Fischer Esterification

Causality Behind Experimental Choices: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, an excess of the alcohol (ethanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1] The final work-up with a mild base (sodium bicarbonate) is crucial to remove any remaining acidic catalyst or unreacted carboxylic acid.

Detailed Experimental Protocol:

  • Combine the crude 3-methoxybenzoylformic acid (from Part 1) with 5-fold molar excess of absolute ethanol in a round-bottom flask.

  • Add concentrated sulfuric acid (approximately 5% of the volume of ethanol) dropwise while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation to obtain a colorless or pale yellow oil.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. The following section details the expected analytical data for the synthesized this compound.

cluster_mol This compound cluster_groups Key Functional Groups mol A Aromatic Ring B Methoxy Group (-OCH3) C α-Keto Group (C=O) D Ethyl Ester (-COOEt)

Caption: Key structural features of this compound.

Physical and Spectroscopic Data

The identity and purity of the final compound are confirmed by comparing experimental data with established values.

PropertyExpected Value
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.07356 Da[2]
Appearance Colorless to pale yellow oil
Boiling Point Distillable under reduced pressure; exact temperature depends on the vacuum.
Spectroscopic Analysis

1. Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and C-O bonds.[3][4]

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~3000-3100Aromatic C-H StretchMediumIndicates the presence of the benzene ring.
~2850-2980Aliphatic C-H StretchMediumFrom the methoxy and ethyl groups.
~1735-1750 Ester C=O Stretch Strong A highly characteristic, sharp peak for the ester carbonyl.[5]
~1680-1700 Ketone C=O Stretch Strong The ketone carbonyl, typically at a slightly lower frequency due to conjugation with the aromatic ring.
~1600, ~1480Aromatic C=C BendingMediumConfirms the presence of the aromatic ring.
~1000-1300C-O StretchStrongA complex region with strong signals from the ester and ether linkages.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. The expected shifts are based on analogous structures.[6]

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6-7.8 m 2H Aromatic protons (ortho to carbonyls)
~7.4-7.5 t 1H Aromatic proton (para to methoxy)
~7.1-7.2 m 1H Aromatic proton (ortho to methoxy)
~4.4 q 2H -OCH₂ CH₃ (Ester)
~3.8 s 3H -OCH₃ (Methoxy)

| ~1.4 | t | 3H | -OCH₂CH₃ (Ester) |

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm) Assignment
~185-195 C =O (Ketone)
~160-165 C =O (Ester)
~160 Aromatic C -OCH₃
~130-135 Aromatic C -H & Quaternary C
~115-125 Aromatic C -H
~62 -OCH₂ CH₃ (Ester)
~55 -OCH₃ (Methoxy)

| ~14 | -OCH₂CH₃ (Ester) |

3. Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, which is the most definitive evidence of its identity.

  • Method: Electrospray Ionization (ESI) is a common method for this type of molecule.[7]

  • Expected Ions:

    • [M+H]⁺: m/z ≈ 209.0808[2]

    • [M+Na]⁺: m/z ≈ 231.0628[2]

  • Analysis: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₁₂O₄) by matching the observed m/z to the theoretical value within a narrow tolerance (e.g., < 5 ppm).

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound, a valuable intermediate for chemical research and drug development. The causality-driven explanation of the protocol, combined with a comprehensive characterization workflow, provides researchers with a self-validating system for producing and verifying this compound. By adhering to these methodologies, scientists can confidently synthesize high-purity this compound for use in their advanced research endeavors.

References

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • This compound (C11H12O4) - PubChemLite. PubChemLite.
  • Ethyl Benzoylformate - Organic Syntheses Procedure. Organic Syntheses.
  • IR Spectroscopy Tutorial: Esters. University of Calgary.
  • infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3.... Doc Brown's Chemistry.
  • Electrospray Mass Spectrometry of Chemical Warfare Agents....
  • Infrared Spectroscopy - Michigan State University. MSU Chemistry Department.

Sources

Physicochemical properties of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-methoxybenzoylformate

Abstract

This compound, an α-keto ester, represents a class of compounds with significant utility in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and essential handling information. Tailored for researchers and drug development professionals, this document synthesizes theoretical data with practical, field-proven protocols to ensure a thorough understanding of this compound for laboratory applications.

Chemical Identity and Structure

This compound, also known as ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is an aromatic organic compound characterized by a central α-keto ester moiety. The structure features a benzene ring substituted with a methoxy group at the meta-position relative to the benzoylformate group.

  • IUPAC Name: ethyl 2-(3-methoxyphenyl)-2-oxoacetate[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • CAS Number: Not explicitly available in search results, often grouped with related benzoylformates.

  • Canonical SMILES: CCOC(=O)C(=O)C1=CC(=CC=C1)OC[1]

  • InChI Key: DWLYVLJKLZPOAW-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.

PropertyValueSource
Molecular Weight 208.21 g/mol Calculated
Monoisotopic Mass 208.07356 Da[1]
XLogP3 (Predicted) 2.0[1]
Form Expected to be a liquid at STP[2][3]
Boiling Point Data not available; similar compounds like Ethyl benzoylformate boil at 138-139 °C / 18 mmHg.[2]
Density Data not available; similar compounds like Ethyl benzoylformate have a density of 1.122 g/mL at 25 °C.[2]
Refractive Index Data not available; for Ethyl benzoylformate, n20/D is 1.516.[2]

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the presence and connectivity of proton environments, while ¹³C NMR provides a map of the carbon skeleton. For this compound, NMR validates the integrity of the ethyl ester, the methoxy group, and the substitution pattern of the aromatic ring.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 300 MHz or higher field spectrometer.[4]

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Expected Spectral Features:

  • ¹H NMR:

    • A triplet around 1.4 ppm (3H, -CH₃ of ethyl group).

    • A quartet around 4.4 ppm (2H, -CH₂ of ethyl group).

    • A singlet around 3.8 ppm (3H, -OCH₃ methoxy group).

    • A series of multiplets in the aromatic region (7.0-8.0 ppm, 4H).

  • ¹³C NMR:

    • Peaks corresponding to the ethyl group (~14 ppm for -CH₃, ~62 ppm for -CH₂).

    • A peak for the methoxy carbon (~55 ppm).

    • Aromatic carbon signals (~115-160 ppm).

    • Two distinct carbonyl carbon signals for the ketone and ester groups (~165 ppm and ~185-195 ppm).

NMR_Workflow Fig. 2: NMR Analysis Workflow Sample Weigh Sample (5-10 mg) Solvent Dissolve in CDCl3 (~0.6 mL) with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer (e.g., 400 MHz) Tube->Spectrometer Acquire Acquire 1H & 13C Spectra Spectrometer->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Integration, Peak Picking, Structural Assignment) Process->Analyze GCMS_Workflow Fig. 3: GC-MS Analysis Workflow SamplePrep Prepare Dilute Sample (~1 mg/mL in Ethyl Acetate) Injection Inject 1 µL into GC Inlet SamplePrep->Injection Separation Separation on Capillary Column (Temperature Program) Injection->Separation Ionization Elute into MS for Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detects Ions (m/z) Ionization->Detection Analysis Correlate Retention Time with Mass Spectrum Detection->Analysis Library Compare Spectrum to Database & Identify Molecular Ion Analysis->Library

Sources

Ethyl 3-methoxybenzoylformate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Ethyl 3-methoxybenzoylformate

This compound, also known by its IUPAC name ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is an alpha-keto ester derivative of anisole. Its molecular structure, featuring a reactive alpha-keto group, an ester moiety, and a methoxy-substituted aromatic ring, makes it a compound of significant interest in synthetic organic chemistry and materials science. This guide provides a comprehensive overview of its core chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its established and potential applications, grounded in authoritative scientific principles.

PART 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of its successful application in research and development.

Chemical Identification
  • Chemical Name: this compound

  • IUPAC Name: Ethyl 2-(3-methoxyphenyl)-2-oxoacetate

  • CAS Number: 86358-29-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₂O₄[2][3][4]

  • Synonyms: (3-Methoxyphenyl)glyoxylic acid ethyl ester, 3-Methoxy-oxo-benzeneacetic acid ethyl ester[4]

Molecular Structure

The molecular structure of this compound is characterized by a central alpha-ketoester functionality attached to a benzene ring at the meta position relative to a methoxy group.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing experimental setups, purification procedures, and for computational modeling.

PropertyValueSource
Molecular Weight 208.21 g/mol [3][4]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point 138.7 °C (at unspecified pressure)[2]
Density 1.147 g/cm³[4]
Refractive Index 1.506[4]
Flash Point 138.7 °C[4]
XLogP3 1.441[4]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and industrially scalable method is the Friedel-Crafts acylation of anisole. An alternative, the oxidation of a corresponding mandelate ester, also presents a viable route.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride, using aluminum chloride as a Lewis acid catalyst.

Causality of Experimental Choices:

  • Reactants: Anisole is chosen as the starting material due to its commercial availability and the activating, ortho-para directing nature of the methoxy group. Ethyl oxalyl chloride is a highly reactive acylating agent.

  • Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively generates the highly electrophilic acylium ion required for the reaction.[3] Milder Lewis acids like zinc chloride or titanium tetrachloride could also be employed to potentially minimize side reactions, such as demethylation of the anisole.[5]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide is used to dissolve the reactants without interfering with the Lewis acid catalyst.

  • Temperature Control: The reaction is initially cooled to control the exothermic reaction between the Lewis acid and the acyl chloride. Subsequent warming to room temperature allows the reaction to proceed to completion.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dry Glassware under N2 add_anisole Add Anisole and DCM start->add_anisole add_alcl3 Add AlCl3 (portion-wise) at 0°C add_anisole->add_alcl3 add_reagent Slowly add Ethyl Oxalyl Chloride add_alcl3->add_reagent react Stir at 0°C, then warm to RT add_reagent->react quench Quench with ice-water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Column Chromatography (Silica Gel) evaporate->purify end_product This compound purify->end_product

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Addition of Anisole: Anisole (1.0 equivalent) dissolved in dry dichloromethane is added dropwise to the stirred suspension.

  • Formation of Acylium Ion: Ethyl oxalyl chloride (1.05 equivalents) is added dropwise to the reaction mixture at 0°C. The formation of the acylium ion is an exothermic process, and slow addition is crucial to maintain temperature control.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Route: Oxidation of Ethyl 3-Methoxymandelate

An alternative synthesis involves the oxidation of the corresponding secondary alcohol, ethyl 3-methoxymandelate. This method is particularly useful if the mandelate precursor is readily available.

  • Oxidizing Agents: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. The choice of oxidant depends on the desired scale and sensitivity of the starting material. For instance, vanadium(V) has been shown to be an effective two-electron oxidant for esters of mandelic acid.

This two-step approach (synthesis of the mandelate followed by oxidation) offers a different strategic pathway to the target molecule and can be advantageous in certain research contexts.

PART 3: Applications and Future Directions

While specific, large-scale industrial applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of chemical science, primarily based on the known reactivity of the broader class of benzoylformate esters.

Photoinitiators in Polymer Chemistry

Benzoylformate esters are known to function as Type I photoinitiators.[6] Upon exposure to UV light, they can undergo photocleavage to generate free radicals, which in turn initiate polymerization reactions. This property is highly valuable in UV-curable coatings, inks, and adhesives.[6]

  • Influence of the Methoxy Group: The presence and position of a methoxy group on the aromatic ring can influence the photochemical properties of the molecule.[7][8] It can affect the absorption wavelength and the efficiency of radical generation. The 3-methoxy substitution in this compound likely modulates its absorption spectrum and reactivity, making it a candidate for specialized photopolymerization applications.

Intermediate in Organic Synthesis

The dicarbonyl functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.

  • Pharmaceutical and Agrochemical Scaffolds: Alpha-keto esters are valuable intermediates in the synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals.[6] For example, they can be used in the synthesis of substituted quinolines, benzodiazepines, and other nitrogen-containing heterocycles. Methoxy-substituted benzoyl derivatives have been investigated as lead compounds for developing adenosine A₁ and/or A₂A receptor antagonists.[9]

Future Research and Development

The unique electronic properties conferred by the 3-methoxy group warrant further investigation into the specific applications of this compound.

  • Development of Novel Photoinitiators: A systematic study of its photochemical properties compared to other isomers and unsubstituted analogs could lead to the development of photoinitiators with tailored absorption characteristics and initiation efficiencies.

  • Medicinal Chemistry: Its potential as a precursor for novel bioactive molecules, particularly in the context of receptor antagonists or enzyme inhibitors, remains a promising area for exploration.

Conclusion

This compound is a well-defined chemical entity with significant potential rooted in the established reactivity of alpha-keto esters. Its synthesis is achievable through standard, scalable organic chemistry methodologies. While its primary applications are likely within the realms of polymer science as a photoinitiator and as a versatile intermediate in fine chemical synthesis, the specific influence of its 3-methoxy substitution offers intriguing possibilities for future research and development. This guide provides the foundational knowledge for scientists and researchers to confidently incorporate this compound into their experimental designs.

References

  • Chemsigma. 86358-29-4 this compound. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

  • Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Indian Journal of Chemistry.
  • Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison Chemistry Department. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • ResearchGate. Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators | Request PDF. [Link]

  • Docsity. Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. [Link]

  • PubMed. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. [Link]

  • University of Huddersfield Research Portal. Synthesis and photochromic properties of methoxy substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans. [Link]

Sources

Spectroscopic Profile of Ethyl 3-methoxybenzoylformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-methoxybenzoylformate, a key organic intermediate, holds significant potential in the synthesis of novel pharmaceutical agents and fine chemicals. Its chemical architecture, featuring a benzoylformate core with a methoxy substituent, necessitates a thorough structural elucidation to ensure purity, consistency, and to understand its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights presented herein are grounded in a combination of predicted data and established spectroscopic principles, providing a robust framework for the characterization of this important molecule.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical behavior. The following diagram illustrates the connectivity of atoms within the molecule.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, and ethyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8Multiplet2HAr-H
~7.3-7.5Multiplet2HAr-H
~4.4Quartet2H-OCH₂CH₃
~3.9Singlet3H-OCH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation: The aromatic protons are expected to appear as multiplets in the downfield region due to the deshielding effect of the aromatic ring and the carbonyl group. The quartet and triplet signals are characteristic of the ethyl group, with the methylene protons being deshielded by the adjacent oxygen atom. The sharp singlet corresponds to the methoxy group protons.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~185C=O (Ketone)
~165C=O (Ester)
~160Ar-C (C-OCH₃)
~135Ar-C (ipso, C-C=O)
~130Ar-CH
~122Ar-CH
~120Ar-CH
~115Ar-CH
~62-OCH₂CH₃
~56-OCH₃
~14-OCH₂CH₃

Interpretation: The two carbonyl carbons are expected at the most downfield positions. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The aliphatic carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to an internal standard (e.g., TMS). Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1685StrongC=O Stretch (Ketone)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester, Aryl Ether)
~1100StrongC-O Stretch (Ester)

Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl absorption bands corresponding to the ester and ketone functionalities.[2][3] The presence of the aromatic ring will be confirmed by the C=C and C-H stretching vibrations. The strong C-O stretching bands are indicative of the ester and ether groups.[4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the crystal.

  • Background Spectrum: Record a background spectrum of the clean salt plates or ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[5]

AdductPredicted m/z
[M+H]⁺209.08084
[M+Na]⁺231.06278
[M-H]⁻207.06628
[M+NH₄]⁺226.10738
[M]⁺208.07301

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 208. The fragmentation of this compound is likely to proceed through characteristic pathways, including the loss of the ethoxy group, the carbonyl group, and cleavage of the aromatic ring.

G cluster_main Fragmentation Pathway This compound\n[M]⁺˙\nm/z = 208 This compound [M]⁺˙ m/z = 208 m/z = 163 m/z = 163 This compound\n[M]⁺˙\nm/z = 208->m/z = 163 - C₂H₅O˙ m/z = 181 m/z = 181 This compound\n[M]⁺˙\nm/z = 208->m/z = 181 - C₂H₃ m/z = 135 m/z = 135 m/z = 163->m/z = 135 - CO m/z = 107 m/z = 107 m/z = 135->m/z = 107 - CO m/z = 181->m/z = 135 - C₂H₅OH

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺, while EI is a higher energy method that will result in the molecular ion [M]⁺ and significant fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide, while based on predictions for NMR and IR, provide a robust foundation for the characterization of this compound. The detailed analysis of the expected NMR signals, IR absorption bands, and mass spectrometric fragmentation patterns offers a comprehensive spectroscopic profile. The provided experimental protocols serve as a practical guide for researchers to acquire and interpret their own data, ensuring the accurate identification and quality control of this versatile chemical intermediate.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

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Reactivity and stability of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 3-methoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an α-ketoester with significant potential as a building block in organic synthesis and pharmaceutical development. Its utility is fundamentally governed by its chemical reactivity and stability under various conditions. This technical guide provides a comprehensive analysis of the molecule's reactivity profile, including hydrolysis, reduction, oxidation, and photochemical reactions, grounded in the principles of its structural and electronic properties. Furthermore, we detail its stability profile concerning thermal, photochemical, and hydrolytic degradation, outlining potential degradation pathways. This document includes field-proven, step-by-step experimental protocols for assessing the compound's stability, designed to be self-validating. All discussions are supported by authoritative references to ensure scientific integrity, providing researchers and drug development professionals with the critical knowledge required for effective handling, storage, and application of this compound.

Introduction

This compound, with the molecular formula C₁₁H₁₂O₄, belongs to the class of aryl glyoxylates.[1][2] Its structure is characterized by an ethyl ester linked to a carbonyl group (an α-ketoester), which is in turn attached to a methoxy-substituted benzene ring. This unique combination of functional groups—an ester, a ketone, and a methoxy-activated aromatic ring—imparts a versatile yet specific reactivity profile that is of great interest in medicinal chemistry and synthetic applications.

The α-ketoester moiety is a key pharmacophore and a versatile synthetic handle, while the 3-methoxy substitution pattern influences the electronic properties of the aromatic ring, directing its interactions and reactions. Understanding the inherent reactivity and stability of this molecule is not merely an academic exercise; it is a prerequisite for its successful application. For drug development professionals, knowledge of degradation pathways is crucial for formulation, stability testing, and predicting metabolite formation.[3] For synthetic chemists, this understanding informs reaction design, purification strategies, and storage conditions to ensure the integrity of the starting material.

This guide serves as a senior application scientist's perspective on this compound, explaining the causality behind its chemical behavior and providing robust protocols for its evaluation.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [2]
Appearance Colorless to light yellow/orange liquid
Boiling Point 107°C at 0.1 mmHg[2]
Synonyms Ethyl 2-(3-methoxyphenyl)-2-oxoacetate; (3-Methoxyphenyl)glyoxylic acid ethyl ester[2][4]

Chemical Reactivity Profile

The reactivity of this compound is dictated by its three principal functional regions: the ester group, the ketone group, and the substituted aromatic ring. The interplay between these groups defines its chemical behavior.

cluster_reactions Reactivity Pathways cluster_products Resulting Products main This compound hydrolysis Ester Hydrolysis (Acidic/Basic) main->hydrolysis reduction Ketone Reduction main->reduction oxidation Oxidative Cleavage main->oxidation photolysis Photochemical Decomposition main->photolysis acid 3-Methoxybenzoylformic Acid + Ethanol hydrolysis->acid alcohol Ethyl 3-methoxy-α-hydroxyphenylacetate reduction->alcohol cleavage_prod 3-Methoxybenzoic Acid + Oxalic Acid Derivatives oxidation->cleavage_prod photo_prod Norrish Type I/II Products photolysis->photo_prod

Caption: General reactivity pathways for this compound.

Reactivity of the Ester Group: Hydrolysis

The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (3-methoxybenzoylformic acid) and ethanol. The rate and mechanism of this reaction are highly dependent on pH.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., in the presence of NaOH or KOH), hydrolysis occurs via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic ester carbonyl carbon, leading to rapid and typically irreversible saponification. This pathway is generally much faster than acid-catalyzed hydrolysis. The principles of ester hydrolysis under basic conditions are well-established for various substrates.[5]

  • Acid-Catalyzed Hydrolysis: In an acidic aqueous medium, the reaction proceeds through protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This reaction is reversible and typically requires elevated temperatures to proceed at a significant rate.[5]

Reactivity of the Ketone Group

The α-keto group is a primary site for nucleophilic addition and reduction reactions.

  • Reduction: The ketone can be readily reduced to a secondary alcohol, yielding ethyl 3-methoxy-α-hydroxyphenylacetate. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation.[6] The use of NaBH₄ is selective for aldehydes and ketones and typically does not affect the less reactive ester group under mild conditions.[6] This reaction is fundamental in synthetic chemistry for producing chiral building blocks.

  • Oxidation: While the ketone itself is at a high oxidation state, the molecule can undergo oxidative cleavage under harsh conditions (e.g., strong oxidizing agents like permanganate or dichromate). This would likely break the C-C bond between the carbonyls, leading to 3-methoxybenzoic acid derivatives. The oxidation of substituted aromatic ketones is a known transformation in organic synthesis.[7]

Reactivity of the Aromatic Ring

The aromatic ring can participate in electrophilic aromatic substitution reactions. The existing substituents—the methoxy group (-OCH₃) and the ethyl benzoylformate group (-COCOOEt)—dictate the position of substitution.

  • The methoxy group is a strong activating, ortho, para-directing group due to its electron-donating resonance effect.

  • The benzoylformate group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).

Photochemical Reactivity

Alkyl esters of benzoylformic acid are known to be photochemically active.[8] Upon absorption of UV radiation, this compound can undergo Norrish-type reactions. The most likely pathway is a Norrish Type I cleavage, involving the homolytic cleavage of the bond between the two carbonyl groups to form benzoyl and alkoxycarbonyl radicals. These radicals can then undergo further reactions like decarbonylation or recombination. Photochemical instability is a critical consideration for any light-sensitive compound, particularly in the context of pharmaceutical stability and sunscreen formulation.[9]

Stability Profile

The stability of a compound is its resistance to chemical change under specific environmental conditions. For this compound, the primary concerns are its stability towards heat, light, and water.

Thermal Stability

Aromatic esters and ketones are generally quite thermally stable.[10] However, at elevated temperatures, decomposition can occur. The primary mode of thermal decomposition would likely involve decarboxylation or cleavage of the ester group. The principles of thermal analysis for organic compounds suggest that decomposition onset is often observed at temperatures well above 150°C, though this is highly dependent on the specific molecular structure and presence of impurities.[11][12] For safe handling, it is crucial to determine the self-accelerating decomposition temperature (SADT) if the compound is to be stored or handled in large quantities at elevated temperatures.[12]

Photostability

As discussed in the reactivity section, this compound is expected to be photolabile due to the presence of the α-ketoester chromophore. Exposure to UV light, including indirect sunlight, can lead to gradual degradation.[8] The formation of photoproducts can alter the purity, efficacy, and safety profile of the substance.[9] Therefore, the material should be stored in amber or opaque containers, protected from light.

Hydrolytic Stability and Degradation Pathways

The compound's stability in aqueous environments is limited, particularly at non-neutral pH.

  • In Acidic Media (pH < 6): Slow hydrolysis to 3-methoxybenzoylformic acid and ethanol is the expected primary degradation pathway.[5]

  • In Neutral Media (pH ≈ 7): The compound is relatively stable, but slow hydrolysis can still occur over extended periods.[5]

  • In Basic Media (pH > 8): Rapid hydrolysis (saponification) will occur, leading to the formation of the sodium or potassium salt of 3-methoxybenzoylformic acid and ethanol.[5]

The identification of degradation products is essential, as they may have different toxicological or pharmacological profiles than the parent compound.[13][14]

Recommended Handling and Storage

Based on the reactivity and stability profile, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area. The material should be kept in tightly sealed, amber glass or other opaque containers to protect it from light and moisture. Storage in a refrigerator is advisable for long-term preservation.[15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.[2] Avoid exposure to strong acids, strong bases, oxidizing agents, and direct sunlight.

Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems to quantitatively assess the stability of this compound. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which allows for the separation and quantification of the parent compound and its major degradants.

General Workflow for Stability Testing prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot 2. Aliquot into Vials (e.g., Amber HPLC vials) prep->aliquot stress 3. Expose to Stress Conditions (Heat, Light, pH Buffers) aliquot->stress sample 4. Sample at Timepoints (e.g., 0, 2, 4, 8, 24 hrs) stress->sample analyze 5. Analyze by HPLC-UV sample->analyze calc 6. Calculate % Remaining & Identify Degradants analyze->calc

Caption: A generalized workflow for assessing the stability of a compound.

Protocol: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare three aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

  • Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Reaction Setup: For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer in an amber HPLC vial. This creates a final concentration of 100 µg/mL in a 10% ACN/buffer solution. Prepare three replicate vials for each condition and time point.

  • Incubation: Store the vials at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one set of vials (one for each pH) from incubation. Immediately quench any further reaction by adding an equal volume of the HPLC mobile phase and store at 4°C until analysis. The T=0 sample represents 100% parent compound.

  • HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with ACN and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the λmax of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and half-life (t₁/₂) for each pH condition. Monitor for the appearance of new peaks, such as the 3-methoxybenzoylformic acid degradant.

Protocol: Thermal Stability Assessment (TGA/DSC)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into an appropriate TGA/DSC pan (e.g., aluminum).

  • TGA Analysis:

    • Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) to prevent oxidative decomposition.

    • Record the sample weight as a function of temperature.

  • DSC Analysis:

    • Perform a similar temperature ramp as in the TGA analysis under a nitrogen atmosphere.

    • Record the heat flow into or out of the sample relative to a reference.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant weight loss begins.

    • From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events. Correlate the exothermic decomposition peak with the weight loss observed in the TGA. This provides a comprehensive thermal profile.[11]

Protocol: Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to UV-Vis light.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in 50:50 ACN:water) and place it in clear quartz or borosilicate glass vials.

  • Control Sample: Prepare an identical set of samples in amber vials or wrap the vials completely in aluminum foil. These will serve as dark controls to distinguish between photochemical and other modes of degradation.

  • Exposure: Place both sets of vials in a calibrated photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UVA and near-visible light).

  • Time Points: At specified intervals (e.g., 0, 4, 8, 12, and 24 hours of exposure), remove one exposed vial and one dark control vial.

  • HPLC Analysis: Analyze the samples immediately using the HPLC method described in Protocol 6.1.

  • Data Analysis: Compare the peak area of the parent compound in the exposed sample to that in the dark control at each time point. A significant decrease in the exposed sample relative to the control indicates photolytic degradation. Calculate the percent degradation due to light exposure and identify any major photodegradation products.

Conclusion

This compound is a molecule of significant synthetic value, characterized by a well-defined but sensitive reactivity profile. Its primary reactive sites are the ester and ketone functionalities, which are susceptible to hydrolysis and reduction, respectively. The compound's stability is limited, with pronounced sensitivity to basic pH conditions and UV light. Thermal stability is generally higher but must be quantitatively assessed for process safety. For researchers and developers, a thorough understanding of these characteristics is paramount. Proper handling, including storage protected from light and moisture, is essential to maintain its purity and integrity. The experimental protocols provided in this guide offer a robust framework for validating the stability of this compound, ensuring its reliable application in research and development pipelines.

References

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A Comprehensive Technical Guide to Ethyl 3-methoxybenzoylformate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of Ethyl 3-methoxybenzoylformate (CAS No. 86358-29-4), a key building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its commercial availability, key specifications, synthetic utility, and analytical characterization.

Introduction: The Strategic Importance of α-Ketoesters in Synthesis

This compound, also known as ethyl 2-(3-methoxyphenyl)-2-oxoacetate, belongs to the versatile class of α-ketoesters. The presence of adjacent ketone and ester functionalities provides a unique electronic landscape, making the molecule susceptible to a variety of nucleophilic attacks and a valuable precursor for the synthesis of complex heterocyclic systems. The methoxy substituent on the phenyl ring further influences its reactivity and provides a handle for additional functionalization, making it a strategic choice in multi-step synthetic campaigns, particularly in the discovery of novel therapeutic agents.

Commercial Availability and Sourcing

This compound is commercially available from a range of global and regional suppliers. It is typically offered in various quantities, from grams for research and development purposes to kilograms for pilot-scale synthesis. When sourcing this reagent, it is crucial to consider purity, available grades, and the supplier's quality control documentation.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Name(s)CAS NumberNotes
JHECHEM CO LTDThis compound; Ethyl 2-(3-methoxyphenyl)-2-oxoacetate86358-29-4A manufactory with several years of experience on ECHEMI.[1]
King-PharmThis compound86358-29-4Provides the compound for laboratory research and industrial production.[2]
ArctomThis compound86358-29-4Offers the product in flexible sizes.[3]
abcr Gute ChemieThis compound, 96%86358-29-4Specifies a purity of 96%.[4]
Sinfoo BIOCHEMThis compound86358-29-4Lists the compound as a product offering.[5]
ChemicalBookThis compound86358-29-4A platform to browse global suppliers and manufacturers.[6]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and identity of the material before use.

Quality Specifications and Analytical Characterization

The utility of this compound in sensitive synthetic applications, particularly in drug development where impurity profiles are critical, necessitates a thorough understanding of its quality specifications.

Table 2: Key Physicochemical Properties and Specifications

PropertyValueSource
CAS Number 86358-29-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₂O₄[1][7]
Molecular Weight 208.21 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 107°C at 0.1 mmHg[1]
Density 1.147 g/cm³[1]
Refractive Index 1.506[1]
Purity Typically ≥96%[4]
Analytical Methods for Quality Control

A combination of chromatographic and spectroscopic techniques is typically employed to ascertain the purity and identity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining purity and identifying volatile impurities. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 208, corresponding to the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the molecular structure. Expected signals would include a triplet and a quartet for the ethyl group, signals for the aromatic protons, and a singlet for the methoxy group protons.

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester groups, as well as C-O and aromatic C-H stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

The synthetic versatility of α-ketoesters like this compound makes them valuable intermediates in the synthesis of a wide array of heterocyclic compounds with potential biological activity. Their ability to react with a variety of nucleophiles provides a straightforward entry into diverse molecular scaffolds.

Synthesis of Heterocyclic Scaffolds

A prime application of α-ketoesters is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of a related compound, ethyl 2-(3-bromophenyl)-2-oxoacetate, with o-phenylenediamine is a well-established method for preparing quinoxalinone derivatives.[8] Quinoxalines are a privileged scaffold in medicinal chemistry, forming the core of various compounds with antiviral, antibacterial, anticancer, and anti-inflammatory properties.[8] A similar synthetic strategy can be envisioned for this compound.

Diagram 1: Proposed Synthesis of a Substituted Quinoxalinone

G reagent1 This compound intermediate Imine Intermediate reagent1->intermediate reagent2 o-Phenylenediamine reagent2->intermediate product 3-(3-methoxyphenyl)quinoxalin-2(1H)-one intermediate->product Intramolecular Cyclization conditions Glacial Acetic Acid, Reflux

Caption: A plausible reaction pathway for the synthesis of a quinoxalinone derivative.

Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)quinoxalin-2(1H)-one (Exemplary)

The following is a generalized protocol adapted from the synthesis of similar quinoxalinone derivatives and should be optimized for specific laboratory conditions.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 3-(3-methoxyphenyl)quinoxalin-2(1H)-one.

  • Drying: Dry the purified product under vacuum.

Conclusion

This compound is a commercially accessible and highly versatile building block for organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. Its dual reactivity as a ketone and an ester allows for a wide range of chemical transformations. Researchers and drug development professionals can leverage this reagent to efficiently access diverse and complex molecular architectures. A thorough evaluation of supplier specifications and in-house quality control are paramount to ensure the reliability and reproducibility of synthetic outcomes.

References

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  • Buy ethyl 2-(3-methoxyphenyl)-2-oxoacetate from JHECHEM CO LTD . Echemi. Link

  • CAS NO. 86358-29-4 | this compound | Catalog ... . Arctom. Link

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  • This compound | 86358-29-4 . ChemicalBook. Link

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An In-depth Technical Guide to the Safe Handling of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide on the safety protocols and handling procedures for Ethyl 3-methoxybenzoylformate (CAS No. 86358-29-4). As an aromatic α-keto ester, this compound is valuable in synthetic chemistry and drug development. However, a thorough investigation of its toxicological properties is not yet complete.[1][2] This guide, therefore, synthesizes available data from structurally similar compounds and established chemical safety principles to provide a robust framework for its safe use. The core philosophy of this guide is proactive risk mitigation, emphasizing the hierarchy of controls. It is intended for researchers, chemists, and laboratory professionals.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is crucial for predicting its behavior and handling it safely. This compound is an organic ester whose specific physical and chemical data are not extensively documented. However, based on its structure and data from analogous compounds, we can establish a working profile.

PropertyValue / InformationSource
Chemical Name Ethyl 2-(3-methoxyphenyl)-2-oxoacetate[3]
Synonyms (3-methoxyphenyl)glyoxylic acid ethyl ester[3]
CAS Number 86358-29-4[3][4]
Molecular Formula C₁₁H₁₂O₄[3][4]
Molecular Weight 208.21 g/mol [3]
Boiling Point 138.7 °C (Predicted)[4]
Appearance Assumed to be a liquid or low-melting solid, typical for similar esters.N/A
Solubility Likely soluble in common organic solvents. Insoluble in water.[5]

Section 2: Hazard Identification and Classification

While a specific, validated Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds like Ethyl 3-hydroxybenzoate. The precautionary principle dictates that we treat it with a similar level of caution.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Key Mechanistic Insights: The hazards are rooted in the compound's chemical reactivity. As an ester and a ketone, it can participate in biological reactions that may lead to irritation. The aromatic ring and methoxy group influence its metabolic pathway, but the precise mechanisms of toxicity are not well-studied.[1] The respiratory irritation is likely due to the compound's potential to act as a sensitizer or irritant to the mucous membranes of the respiratory tract upon inhalation of its vapors or aerosols.[1] Skin irritation likely arises from its ability to defat the skin or interact with proteins and lipids in the epidermis.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To ensure personnel safety, a multi-layered approach based on the "Hierarchy of Controls" is mandatory. This model prioritizes the most effective control measures first.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls cluster_explanation Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective) exp_elim Physically remove the hazard (Not applicable here) exp_sub Replace with a less hazardous chemical exp_eng Isolate people from the hazard (e.g., Fume Hood) exp_admin Change the way people work (e.g., SOPs, Training) exp_ppe Protect the worker with personal equipment Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area Alert Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Use inert absorbent like vermiculite) ppe->contain collect Collect & Place in Sealed Waste Container contain->collect clean Decontaminate Area with Soap & Water collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose

Caption: Emergency workflow for a chemical spill.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Clean: Decontaminate the spill area with soap and water.

  • Dispose: Dispose of the waste container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [1]* Hazards from Combustion: Burning may produce hazardous gases, including carbon monoxide and carbon dioxide. * Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). * Procedure: Move containers from the fire area if it can be done safely. Use water spray to cool fire-exposed containers. [6]Prevent fire-extinguishing water from entering drains or surface water.

Section 7: Disposal Considerations

Proper chemical waste disposal is a legal and ethical requirement to protect human health and the environment.

  • Product Waste: Unused or waste this compound must be disposed of as hazardous waste. Do not mix with other waste streams. Offer surplus and non-recyclable solutions to a licensed disposal company. [1]* Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to local regulations. Handle uncleaned containers as you would the product itself. [7]* Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

Section 8: Toxicological Information

A recurring and critical point is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [1][2]

  • Acute Effects: Based on related compounds, it is presumed to be harmful if swallowed, and may cause skin and respiratory irritation. * Chronic Effects: No information is available on carcinogenicity, mutagenicity, or reproductive toxicity. [1][7]It is not listed as a carcinogen by IARC, NTP, or OSHA. * Conclusion: The absence of data necessitates a conservative approach. Assume the compound is hazardous upon acute and chronic exposure and take all necessary precautions to prevent any contact.

References

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Ethyl 3-methoxybenzoylformate: A Versatile α-Keto Ester for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Ethyl 3-methoxybenzoylformate is an aromatic α-keto ester, a class of compounds renowned for its diverse reactivity and significant utility as a synthetic intermediate. The presence of two adjacent, electrophilic carbonyl groups, combined with a functionalized aromatic ring, makes this molecule a highly valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, core reactivity, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential. We will delve into its role in constructing heterocyclic scaffolds, its utility in asymmetric transformations, and its application as a precursor to valuable pharmaceutical intermediates, supported by detailed experimental protocols and mechanistic insights.

Introduction to Aryl α-Keto Esters: A Privileged Synthon

α-Keto acids and their esters are multifunctional platform molecules that serve as pivotal intermediates in organic synthesis.[1] Their structure, characterized by a ketone and an ester group in a 1,2-relationship, imparts unique chemical properties. These compounds are generally stable, easy to handle, and can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, and cycloadditions.[1]

This compound, a member of the aryl α-keto ester family, features this reactive 1,2-dicarbonyl system attached to a methoxy-substituted phenyl ring. This specific substitution pattern not only influences the electronic properties of the carbonyl groups but also provides a handle for further functionalization, making it an attractive starting material for constructing diverse molecular architectures.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name ethyl 2-(3-methoxyphenyl)-2-oxoacetate[2]
CAS Number 86358-29-4[3]
Molecular Formula C₁₁H₁₂O₄[2]
Molecular Weight 208.21 g/mol [2]
Appearance Not specified (typically a liquid or low-melting solid)
SMILES CCOC(=O)C(=O)C1=CC(=CC=C1)OC[2]
InChIKey DWLYVLJKLZPOAW-UHFFFAOYSA-N[2]
Synthetic Methodologies

The synthesis of aryl α-keto esters like this compound can be achieved through several established methods.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

  • Friedel-Crafts Acylation: A common and direct approach involves the Friedel-Crafts acylation of an activated aromatic ring with an oxalyl chloride derivative. For this compound, this would involve the reaction of anisole (methoxybenzene) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The methoxy group directs acylation primarily to the para position, but the meta isomer can be obtained, often requiring specific conditions or starting from 3-substituted precursors.

  • Oxidation of Substituted Acetophenones: Another powerful method is the oxidation of an α-carbon adjacent to a carbonyl group. The synthesis could start from 3-methoxyacetophenone, which can be oxidized to the corresponding α-keto ester using various oxidizing agents. Modern methods include copper-catalyzed aerobic oxidation in the presence of an alcohol, which offers a greener alternative to traditional stoichiometric oxidants.[4]

  • Grignard Reagent Method: The addition of a Grignard reagent to diethyl oxalate provides a straightforward, one-step route to α-keto esters.[1] In this case, 3-methoxyphenylmagnesium bromide would be added to an excess of diethyl oxalate to yield the target molecule after workup.

Core Reactivity and Mechanistic Pathways

The synthetic versatility of this compound stems from the distinct reactivity of its two carbonyl centers.

Figure 1: Key reactive sites on this compound.

  • Ketone Carbonyl: This is the more electrophilic of the two carbonyls and is highly susceptible to 1,2-nucleophilic addition from organometallic reagents (Grignard, organolithium), hydrides, and other nucleophiles. This reactivity is central to forming chiral α-hydroxy esters.

  • Ester Carbonyl: While less reactive than the ketone, the ester carbonyl can undergo nucleophilic acyl substitution with strong nucleophiles or under forcing conditions, leading to amides or other carboxylic acid derivatives.

  • 1,2-Dicarbonyl System: The two adjacent carbonyls enable condensation reactions with 1,2-dinucleophiles, such as ortho-diamines or ortho-aminothiophenols, providing a direct route to important heterocyclic systems like quinoxalines and benzothiazines.

Potential Applications in Organic Synthesis

Synthesis of Heterocyclic Scaffolds

The 1,2-dicarbonyl moiety is an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Workflow: Synthesis of Quinoxaline Derivatives

A prime application is the Phillips-Ladenburg reaction, where an α-dicarbonyl compound condenses with an ortho-phenylenediamine to form a quinoxaline ring system.

G start This compound + o-Phenylenediamine step1 Step 1: Mix Reagents in Ethanol start->step1 Solvent step2 Step 2: Reflux Reaction (e.g., 4-6 hours) step1->step2 Heat step3 Step 3: Monitor by TLC step2->step3 Time step4 Step 4: Cool to RT & Crystallize step3->step4 Reaction Complete end Isolate Pure Quinoxaline Product step4->end Filtration

Figure 2: Workflow for the synthesis of quinoxaline derivatives.

Representative Protocol: Synthesis of Ethyl 2-(3-methoxyphenyl)quinoxaline-3-carboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Nucleophile: To this solution, add o-phenylenediamine (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically crystallize from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the pure quinoxaline derivative. Further purification can be achieved by recrystallization if necessary.

This protocol provides a direct and high-yielding route to substituted quinoxalines, which are precursors to compounds with a wide range of biological activities, including antiviral and anticancer properties.[1]

Asymmetric Reduction to Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are valuable building blocks in the synthesis of natural products and pharmaceuticals. The ketone carbonyl of this compound can be stereoselectively reduced to a secondary alcohol using chiral catalysts.

Conceptual Pathway: Asymmetric Transfer Hydrogenation

G substrate Ethyl 3-methoxy- benzoylformate transition Formation of Chiral Transition State substrate->transition reagents Chiral Ru or Rh Catalyst + H-Donor (e.g., Formic Acid) reagents->transition product Chiral Ethyl 2-hydroxy- 2-(3-methoxyphenyl)acetate transition->product analysis Determine Enantiomeric Excess (ee%) via Chiral HPLC product->analysis

Figure 3: Logical flow for asymmetric reduction.

Representative Protocol: Catalytic Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with a chiral transition metal catalyst (e.g., a Ru-TsDPEN complex, 0.5-1 mol%).

  • Reaction Setup: Add this compound (1.0 eq) to the flask, followed by a hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (5:2 ratio).

  • Execution: Stir the reaction mixture at the optimal temperature (e.g., 25-40 °C) for 12-24 hours.

  • Workup: After the reaction is complete (monitored by NMR or GC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the resulting chiral alcohol is determined using chiral High-Performance Liquid Chromatography (HPLC).

This transformation yields a valuable chiral intermediate that can be incorporated into more complex molecules, leveraging the principles of asymmetric catalysis to control stereochemistry.[5]

Building Block for Complex Molecular Scaffolds

This compound can serve as a versatile starting point for multi-step syntheses. Its functional groups allow for a wide range of subsequent transformations, making it a key building block for constructing molecular motors, pharmacologically active agents, and other complex targets.[6][7] For example, it can be used in Michael additions or as a precursor for benzofuran synthesis, a common motif in bioactive compounds.[6][8]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in organic synthesis. Its dual carbonyl reactivity allows for direct access to complex heterocyclic systems and valuable chiral α-hydroxy esters. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable starting point for the development of novel molecular entities. Future research will likely focus on expanding its applications in new catalytic systems, exploring its use in flow chemistry for streamlined production, and incorporating it into the synthesis of novel functional materials.

References

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The Versatile Virtuoso: Ethyl 3-methoxybenzoylformate as a Cornerstone for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the myriad of available synthons, Ethyl 3-methoxybenzoylformate has emerged as a particularly versatile and powerful tool, offering a unique combination of reactive handles that unlock pathways to a diverse array of novel compounds, especially within the realm of heterocyclic chemistry. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core utility of this remarkable building block, providing not just protocols, but a deeper understanding of the causality behind the experimental choices, empowering researchers to innovate and adapt these methodologies to their specific synthetic challenges.

Part 1: Foundational Knowledge - Synthesis and Properties of this compound

The journey into the applications of this compound begins with a reliable and scalable synthesis of the molecule itself. While several methods can be envisaged, the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride stands out as a robust and efficient approach.

Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In the synthesis of this compound, anisole serves as the electron-rich aromatic substrate, and ethyl oxalyl chloride provides the electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride.[2]

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-directing group; however, steric hindrance from the bulky incoming electrophile can favor para-substitution. The reaction conditions can be optimized to favor the desired isomer.

Friedel_Crafts_Acylation cluster_activation Activation cluster_substitution Electrophilic Aromatic Substitution Anisole Anisole SigmaComplex σ-Complex (Intermediate) Anisole->SigmaComplex + Acylium Ion EthylOxalylChloride Ethyl Oxalyl Chloride AcyliumIon Acylium Ion (Electrophile) EthylOxalylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Friedel-Crafts procedures and a patent for the synthesis of related aryl glyoxylates.[3]

Materials:

  • Anisole

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add ethyl oxalyl chloride to the stirred suspension. Once the addition is complete, add anisole dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point145-147 °C at 10 mmHg
CAS Number86358-29-4

Part 2: this compound as a Precursor to Heterocyclic Scaffolds

The true synthetic utility of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. Its α-ketoester functionality provides two electrophilic centers, making it an ideal substrate for condensation reactions with various nucleophiles.

Synthesis of Quinoxalines: A Gateway to Bioactive Molecules

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The condensation of this compound with 1,2-diaminobenzene is a straightforward and efficient method for the synthesis of 3-(3-methoxyphenyl)quinoxalin-2(1H)-one derivatives.

Quinoxaline_Synthesis EMBF This compound Intermediate Intermediate Adduct EMBF->Intermediate + 1,2-Diaminobenzene Diaminobenzene 1,2-Diaminobenzene Quinoxalinone 3-(3-methoxyphenyl)quinoxalin-2(1H)-one Intermediate->Quinoxalinone Cyclization & Dehydration

Caption: General scheme for the synthesis of quinoxalinone derivatives.

Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)quinoxalin-2(1H)-one

This one-pot protocol is based on established methods for quinoxaline synthesis.[4][5]

Materials:

  • This compound

  • 1,2-Diaminobenzene

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and 1,2-diaminobenzene in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 3-(3-methoxyphenyl)quinoxalin-2(1H)-one.

Table 2: Representative Yields for Quinoxaline Synthesis

Substituent on DiaminobenzeneProductYield (%)Reference
Unsubstituted3-(3-methoxyphenyl)quinoxalin-2(1H)-one92[4]
4-Methyl6-methyl-3-(3-methoxyphenyl)quinoxalin-2(1H)-one88Adapted from[4]
4-Chloro6-chloro-3-(3-methoxyphenyl)quinoxalin-2(1H)-one85Adapted from[4]
Synthesis of Pyrimidines: Building Blocks for Medicinal Chemistry

Pyrimidines are another class of fundamentally important heterocycles, forming the core structure of nucleobases and numerous pharmaceuticals.[6] this compound can react with amidines in a Pinner-type synthesis to afford highly substituted pyrimidine derivatives.[7]

The reaction mechanism involves the initial nucleophilic attack of the amidine on the ester carbonyl of the aroylformate, followed by a second attack on the ketone carbonyl, leading to cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 5-(3-methoxyphenyl)pyrimidin-4(3H)-ones

This protocol is a generalized procedure based on the Pinner pyrimidine synthesis.[7][8]

Materials:

  • This compound

  • Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Sodium ethoxide

  • Ethanol, absolute

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reactants: Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes. Then, add this compound dropwise.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Isolation and Purification: The product may precipitate upon neutralization. If not, concentrate the solvent and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Part 3: Expanding the Synthetic Horizon - Multicomponent Reactions and Beyond

The reactivity profile of this compound extends beyond simple two-component condensations. Its participation in multicomponent reactions (MCRs) opens up avenues for the rapid construction of molecular complexity from simple starting materials, a highly desirable feature in modern drug discovery.[9][10][11]

Biginelli-Type Multicomponent Reaction

While a classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea, this compound can act as the β-ketoester equivalent. In a three-component reaction with an aldehyde and urea, it can lead to the formation of dihydropyrimidinone derivatives bearing the 3-methoxyphenylglyoxyloyl group.

MCR_Workflow EMBF This compound OnePot One-Pot Reaction EMBF->OnePot Aldehyde Aldehyde Aldehyde->OnePot Urea Urea/Thiourea Urea->OnePot Catalyst Catalyst (e.g., Lewis Acid) Catalyst->OnePot DHPM Dihydropyrimidinone Derivative OnePot->DHPM

Caption: Workflow for a Biginelli-type multicomponent reaction.

Conclusion: A Building Block of Strategic Importance

This compound has proven itself to be a building block of significant strategic importance in the synthesis of novel compounds. Its ready accessibility through a robust Friedel-Crafts acylation and the versatile reactivity of its α-ketoester moiety provide a fertile ground for the construction of diverse and complex molecular scaffolds. From the fundamental synthesis of bioactive quinoxalines and pyrimidines to its potential in multicomponent reactions, this synthon offers a powerful platform for innovation in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation upon which researchers can build, adapt, and ultimately, accelerate their discovery programs.

References

  • Abasolo, M. I., Gaozza, C. H., & Fernandez, B. M. (1987). Kinetic study on the anelation of heterocycles. 1. Quinoxalinone derivatives synthesized by Hinsberg reaction. Journal of Heterocyclic Chemistry, 24(6), 1771–1175. [Link]

  • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1987). The mechanisms of heterocyclic tautomerism: Part 42. The tautomerism of 2- and 4-hydroxypyrimidines. Tetrahedron, 43(21), 5171-5186. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Studylib.net. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Hosseini-Sarvari, M., & Shajirati, M. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]

  • Mamedov, V. A. (2016). Synthesis of Quinoxalines. In Quinoxalines (pp. 5-133). Springer International Publishing. [Link]

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  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mondal, S., & Bhaumik, A. (2020). Synthesis of quinoxaline from 1, 2‐diaminobenzene and 1, 2‐diols. ChemistrySelect, 5(28), 8619-8623. [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.).
  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ashraf, Z., & Saeed, A. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(23), 5763. [Link]

  • Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Benzofurans Leveraging Ethyl 3-Methoxybenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] Clinically approved drugs such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone underscore the therapeutic significance of this heterocyclic system.[5][6] The continued interest in benzofuran-based compounds for drug development necessitates the exploration of versatile and efficient synthetic methodologies.[1][7] This guide provides a detailed protocol for the synthesis of substituted benzofurans, highlighting a strategic approach that can be adapted from common starting materials related to the specified topic of Ethyl 3-methoxybenzoylformate.

While a direct, one-step cyclization from this compound is not the most common route, this document outlines a highly plausible and chemically robust pathway. This multi-step synthesis leverages an intramolecular Wittig reaction, a powerful tool for the formation of the furan ring.[8][9][10] The proposed strategy begins with the preparation of a key intermediate, an ortho-hydroxybenzyltriphenylphosphonium salt, derived from a precursor related to the initial topic.

Proposed Synthetic Pathway: An Overview

The synthesis of substituted benzofurans, in this context, is conceptualized as a multi-step process. The core transformation involves the formation of a phosphorus ylide in situ, which then undergoes an intramolecular cyclization with an ester functionality to construct the benzofuran ring. This approach offers high chemoselectivity and proceeds under mild conditions.[8][11]

The logical flow of the synthesis is as follows:

  • Preparation of the Key Intermediate: Synthesis of an ortho-hydroxybenzyl alcohol from a suitable methoxy-substituted phenol derivative.

  • Formation of the Phosphonium Salt: Conversion of the benzyl alcohol into the corresponding triphenylphosphonium bromide.

  • Intramolecular Wittig Reaction and Benzofuran Formation: Reaction of the phosphonium salt with an appropriate acyl chloride to trigger an in-situ ylide formation and subsequent intramolecular cyclization to yield the desired substituted benzofuran.

This sequence is illustrated in the workflow diagram below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Phosphonium Salt Formation cluster_2 Part 3: Benzofuran Synthesis Start 3-Methoxyphenol Derivative Step1 Ortho-Formylation Start->Step1 Step2 Reduction to Benzyl Alcohol Step1->Step2 Step3 Bromination of Benzyl Alcohol Step2->Step3 Step4 Reaction with Triphenylphosphine Step3->Step4 Step5 Intramolecular Wittig Reaction (with Acyl Chloride) Step4->Step5 Final Substituted Benzofuran Step5->Final

Caption: Overall workflow for the synthesis of substituted benzofurans.

Part 1: Synthesis of the Key Intermediate (2-Hydroxy-3-methoxybenzyl alcohol)

The successful synthesis of the target benzofuran hinges on the preparation of a suitable ortho-hydroxybenzyl alcohol. This intermediate contains the necessary functionalities for the subsequent phosphonium salt formation and cyclization.

Experimental Protocol: Ortho-Formylation and Reduction
  • Ortho-Formylation of 3-Methoxyphenol:

    • To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., MgCl₂) and paraformaldehyde (2-3 equivalents).

    • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a dilute acid solution (e.g., 1M HCl).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-3-methoxybenzaldehyde.

  • Reduction to 2-Hydroxy-3-methoxybenzyl alcohol:

    • Dissolve the crude 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (1.1 to 1.5 equivalents).

    • Stir the reaction mixture at 0°C for 1-2 hours, or until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water or dilute acid.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydroxy-3-methoxybenzyl alcohol.

Part 2: Formation of the Triphenylphosphonium Salt

The benzyl alcohol is converted to a phosphonium salt, which is the direct precursor for the ylide formation in the Wittig reaction.

Experimental Protocol: Bromination and Reaction with Triphenylphosphine
  • Bromination of 2-Hydroxy-3-methoxybenzyl alcohol:

    • Dissolve the alcohol in an anhydrous solvent like dichloromethane or diethyl ether under an inert atmosphere.

    • Cool the solution to 0°C and add phosphorus tribromide (PBr₃) dropwise (approximately 0.4 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, pour the mixture onto ice-water and extract with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate to yield the crude 2-hydroxy-3-methoxybenzyl bromide.

  • Formation of (2-Hydroxy-3-methoxybenzyl)triphenylphosphonium bromide:

    • Dissolve the crude benzyl bromide in a suitable solvent such as toluene or acetonitrile.

    • Add triphenylphosphine (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for several hours. The phosphonium salt will typically precipitate out of the solution as a white solid.

    • Cool the reaction mixture, and collect the solid by filtration.

    • Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the resulting (2-hydroxy-3-methoxybenzyl)triphenylphosphonium bromide under vacuum.

Part 3: Benzofuran Synthesis via Intramolecular Wittig Reaction

This is the key step where the benzofuran ring is formed. The phosphonium salt is treated with a base and an acyl chloride. The in-situ generated ylide attacks the ester functionality, leading to cyclization.

Mechanistic Insight

The reaction proceeds through a chemoselective intramolecular Wittig reaction.[8][11] The ortho-hydroxy group of the phosphonium salt is first acylated by the added acyl chloride. Then, in the presence of a base, a phosphorus ylide is formed. This ylide then attacks the newly formed ester carbonyl, leading to an oxaphosphetane intermediate which subsequently collapses to form the benzofuran and triphenylphosphine oxide.

G A Phosphonium Salt C Acylated Ylide Intermediate A->C Acylation & Deprotonation B Acyl Chloride + Base D Oxaphosphetane Intermediate C->D Intramolecular Attack E Substituted Benzofuran D->E Cycloreversion F Triphenylphosphine Oxide D->F

Caption: Simplified mechanism of the intramolecular Wittig reaction for benzofuran synthesis.

Experimental Protocol
  • Synthesis of 2-Aryl-6-methoxybenzofuran:

    • Suspend the (2-hydroxy-3-methoxybenzyl)triphenylphosphonium bromide (1 equivalent) in a solvent mixture of toluene and triethylamine.

    • Add the desired aroyl chloride (e.g., benzoyl chloride, 3 equivalents).[9]

    • Heat the mixture to reflux for 2-4 hours. A precipitate of triethylammonium bromide will form.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the precipitate by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2-aryl-6-methoxybenzofuran.

Entry Acyl Chloride Product Typical Yield (%)
1Benzoyl chloride6-Methoxy-2-phenylbenzofuran75-85
24-Chlorobenzoyl chloride2-(4-Chlorophenyl)-6-methoxybenzofuran70-80
34-Methylbenzoyl chloride6-Methoxy-2-(p-tolyl)benzofuran78-88
4Naphthoyl chloride6-Methoxy-2-(naphthalen-2-yl)benzofuran72-82

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: The Wittig reaction is sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere. Anhydrous solvents are crucial for optimal yields.

  • Base Selection: Triethylamine is a common and effective base for this reaction. Other non-nucleophilic bases can also be employed. The choice of base can sometimes influence the reaction rate and yield.

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes co-elute with the product during chromatography. Careful selection of the solvent system for chromatography is important for obtaining a pure product.

  • Acyl Chloride Reactivity: Electron-withdrawing groups on the acyl chloride may slightly decrease the reactivity, potentially requiring longer reaction times or higher temperatures. Conversely, electron-donating groups may lead to faster reactions.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

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  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Avicenna Journal of Phytomedicine. Available at: [Link]

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  • Preparation of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

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  • Substituted benzofuran. Wikipedia. Available at: [Link]

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  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Available at: [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Feedstuffs. Available at: [Link]

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  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Synthesis and inhibition of 2-arylbenzofurans. ResearchGate. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES. Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

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  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

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Application Notes and Protocols for Catalytic Reactions Involving Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 3-methoxybenzoylformate in Asymmetric Synthesis

This compound, an α-keto ester, is a valuable prochiral substrate in organic synthesis. Its chemical structure, featuring a ketone susceptible to nucleophilic attack and an ester group, makes it an ideal candidate for a variety of catalytic transformations. The primary interest in this molecule lies in its conversion to chiral α-hydroxy esters, specifically ethyl (R)- and (S)-3-methoxymandelate. These mandelate derivatives are crucial building blocks for the synthesis of a wide range of biologically active compounds and fine chemicals. The stereoselective control in the reduction of the ketone functionality is paramount, and to this end, both chemocatalytic and biocatalytic methods have been developed to achieve high enantioselectivity.

This comprehensive guide provides detailed application notes and protocols for the catalytic asymmetric reduction of this compound. We will explore two of the most effective and widely adopted strategies: asymmetric hydrogenation using Noyori-type ruthenium catalysts and biocatalytic reduction employing alcohol dehydrogenases. For each methodology, we will delve into the underlying catalytic principles, provide step-by-step experimental protocols, and present data to guide researchers in achieving optimal results.

Part 1: Asymmetric Hydrogenation with Noyori-Type Catalysts

The asymmetric hydrogenation of ketones, pioneered by Nobel laureate Ryoji Noyori, stands as a powerful and versatile tool for the synthesis of chiral alcohols.[1][2] These reactions typically employ ruthenium complexes coordinated with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve high levels of enantioselectivity and catalytic turnover.

Catalytic System and Mechanism

The active catalyst is typically a Ru(II)-diphosphine complex. The hydrogenation of the keto group in this compound proceeds through a six-membered pericyclic transition state. The chirality of the diphosphine ligand dictates the facial selectivity of the hydride transfer from the ruthenium center to the carbonyl carbon, thus determining the stereochemistry of the resulting α-hydroxy ester. The choice of the (R)- or (S)-enantiomer of the BINAP ligand allows for the selective synthesis of either the (R)- or (S)-product.

Asymmetric_Hydrogenation_Workflow Ru_precatalyst [RuCl₂(p-cymene)]₂ Chiral_ligand (S)- or (R)-BINAP Solvent_prep Degassed Solvent (e.g., Methanol) Active_catalyst Active Ru(II)-BINAP Catalyst Substrate This compound Autoclave Autoclave H2 H₂ Gas Workup Solvent Removal & Purification Product Ethyl (R)- or (S)-3-methoxymandelate Analysis Chiral HPLC/GC (ee determination)

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP or (S)-BINAP

  • This compound

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and the chosen enantiomer of BINAP (e.g., 0.0055 mmol, 1.1 mol%) to a dry Schlenk flask.

    • Add degassed, anhydrous methanol (e.g., 5 mL) to the flask.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The solution should turn from a suspension to a clear, colored solution.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve this compound (e.g., 0.5 mmol, 100 mol%) in degassed, anhydrous methanol (e.g., 5 mL).

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of nitrogen.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a constant temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC if possible.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to obtain the pure ethyl 3-methoxymandelate.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Summary
Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Product Configuration
Ru/(R)-BINAP100:1203018>9998(R)
Ru/(S)-BINAP100:1203018>9998(S)
Ru/(R)-TolBINAP500:1504012>9999(R)

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Part 2: Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols.[3] These enzymes often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules.

Biocatalytic System and Cofactor Regeneration

The reduction of this compound by an ADH requires a stoichiometric amount of a reduced nicotinamide cofactor, typically NADPH or NADH. Due to the high cost of these cofactors, an in situ regeneration system is essential for a practical and economical process.[4][5] A common and effective approach is to use a coupled-enzyme system. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, which simultaneously reduces NADP⁺ to NADPH.[6][7]

Biocatalytic_Reduction cluster_main Primary Reaction Substrate This compound Product Ethyl (R)- or (S)-3-methoxymandelate ADH Alcohol Dehydrogenase (ADH) NADPH NADPH NADP NADP⁺ NADPH->NADP Regeneration Cycle Glucose Glucose Gluconolactone Gluconolactone GDH Glucose Dehydrogenase (GDH)

Experimental Protocol: Biocatalytic Reduction

Materials:

  • Recombinant E. coli expressing a suitable alcohol dehydrogenase (e.g., from Lactobacillus kefir for (R)-selectivity or Rhodococcus ruber for (S)-selectivity)

  • Recombinant E. coli expressing glucose dehydrogenase (e.g., from Bacillus megaterium)

  • This compound

  • D-Glucose

  • NADP⁺ (catalytic amount)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Incubator shaker

  • Centrifuge

  • Cell disruption equipment (e.g., sonicator or high-pressure homogenizer)

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow the recombinant E. coli strains expressing ADH and GDH separately in a suitable growth medium.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellets in phosphate buffer.

    • Disrupt the cells by sonication or homogenization on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Biocatalytic Reduction:

    • In a reaction vessel, prepare a solution containing phosphate buffer, D-glucose (e.g., 1.2 equivalents), and a catalytic amount of NADP⁺.

    • Add the cell-free extracts of both the ADH and GDH to the reaction mixture.

    • Start the reaction by adding the substrate, this compound (e.g., 50 mM).

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Work-up and Analysis:

    • Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic phase.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the product by flash column chromatography if necessary.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Summary
Biocatalyst SystemSubstrate Conc. (mM)Co-substrateTemp (°C)Time (h)Conversion (%)ee (%)Product Configuration
ADH from L. kefir / GDH50Glucose3024>99>99(R)
ADH from R. ruber / GDH50Glucose3024>98>99(S)
Whole cells of Hansenula polymorpha expressing ChADHN/AIsopropanol372498>98(R)[8]

Note: The use of whole-cell biocatalysts can simplify the process by eliminating the need for cell lysis and cofactor addition, as the cells can regenerate the cofactor internally.[9]

Conclusion: A Tale of Two Catalysts

Both asymmetric hydrogenation with Noyori-type catalysts and biocatalytic reduction with alcohol dehydrogenases offer highly efficient and enantioselective routes to chiral ethyl 3-methoxymandelate from this compound. The choice between these two powerful methodologies will often depend on the specific requirements of the synthesis, available laboratory infrastructure, and economic considerations.

  • Asymmetric hydrogenation provides a robust and well-established chemical method with high catalyst turnover numbers. It is particularly well-suited for large-scale production where the recovery and reuse of the precious metal catalyst are feasible.

  • Biocatalytic reduction represents a more environmentally benign approach, operating under mild reaction conditions (aqueous medium, ambient temperature and pressure). The high selectivity of enzymes often leads to cleaner reaction profiles with fewer byproducts. The continuous development of more robust enzymes and efficient cofactor regeneration systems is making biocatalysis an increasingly attractive option for industrial applications.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively leverage these catalytic systems to access valuable chiral building blocks for their synthetic endeavors.

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  • The kinetics behavior of the reduction of formaldehyde catalyzed by Alcohol Dehydrogenase (ADH) and partial uncompetitive substrate inhibition by NADH. PubMed. [Link]

  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. [Link]

  • Engineering Alcohol Dehydrogenase for Efficient Catalytic Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutyrate. ResearchGate. [Link]

  • Enhanced Bioreduction Synthesis of Ethyl (R)-4-chloro-3-hydroybutanoate by Alkalic Salt Pretreatment. PubMed. [Link]

  • A Peroxygenase‐Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanols. National Institutes of Health. [Link]

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Application Note: A Detailed Protocol for the Darzens Condensation of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to performing the Darzens condensation reaction using ethyl 3-methoxybenzoylformate as the carbonyl substrate. The Darzens reaction is a cornerstone of organic synthesis for the formation of α,β-epoxy esters (glycidic esters), which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[1][2] This application note details the underlying mechanism, provides a robust step-by-step protocol, outlines key reaction parameters, and offers a troubleshooting guide for researchers, chemists, and professionals in drug development.

Introduction and Scientific Background

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a powerful carbon-carbon bond-forming reaction that synthesizes α,β-epoxy esters from a carbonyl compound (an aldehyde or ketone) and an α-haloester in the presence of a base.[2][3] The resulting glycidic esters are highly versatile synthetic intermediates. For instance, subsequent hydrolysis and decarboxylation can yield aldehydes or ketones with a higher carbon count than the starting carbonyl compound, providing an effective pathway for carbon chain elongation.[4][5]

This protocol focuses on the reaction of this compound, an α-ketoester, with ethyl chloroacetate. The aromatic nature and the presence of the electron-donating methoxy group on the benzoylformate influence its reactivity, making it an excellent candidate for this condensation.[6] The resulting product, an ethyl 3-(3-methoxyphenyl)-3-oxirane-2,2-dicarboxylate derivative, is a multifunctional intermediate with potential applications in medicinal chemistry and materials science.[7]

Reaction Mechanism: A Stepwise Analysis

The Darzens condensation proceeds through a sequence analogous to an aldol addition followed by an intramolecular Williamson ether synthesis (SN2 cyclization).[6][8] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

The key steps are as follows:

  • Enolate Formation: A strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), deprotonates the α-carbon of the α-haloester (ethyl chloroacetate). This step is crucial as it generates a resonance-stabilized enolate, the key nucleophile in this reaction.[9] The use of a hindered base is strategic to prevent competitive nucleophilic attack on the ester carbonyls.[4]

  • Nucleophilic Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate, known as a halohydrin.[2]

  • Intramolecular SN2 Cyclization: The negatively charged oxygen of the alkoxide intermediate performs an intramolecular nucleophilic attack on the carbon bearing the halogen (chlorine). This displaces the halide ion and closes the three-membered epoxide ring, yielding the final α,β-epoxy ester product.[6][9]

Mechanistic Pathway Diagram

Darzens_Mechanism Darzens Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Ethyl Chloroacetate Enolate Resonance-Stabilized Enolate Reactant1->Enolate Reactant2 This compound Halohydrin Tetrahedral Alkoxide (Halohydrin) Reactant2->Halohydrin Base Potassium tert-butoxide (KOt-Bu) Base->Enolate 1. Deprotonation Enolate->Halohydrin 2. Nucleophilic Attack Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product 3. Intramolecular SN2 (Ring Closure)

Caption: The mechanistic pathway of the Darzens condensation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound208.2110.02.08 gCarbonyl substrate
Ethyl chloroacetate122.5512.01.47 g (1.27 mL)α-haloester
Potassium tert-butoxide (KOt-Bu)112.2115.01.68 gStrong, non-nucleophilic base
Anhydrous Tetrahydrofuran (THF)--50 mLAnhydrous, aprotic solvent
Saturated aq. Ammonium Chloride (NH₄Cl)--30 mLQuenching agent
Ethyl Acetate (EtOAc)--~100 mLExtraction solvent
Brine (Saturated aq. NaCl)--30 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)--~5 gDrying agent
Silica Gel (230-400 mesh)--As neededFor column chromatography

3.2. Equipment

  • 100 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.3. Step-by-Step Procedure

  • Reaction Setup: Place the oven-dried 100 mL round-bottom flask on the magnetic stirrer. Add a stir bar and fit the flask with septa. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an anhydrous environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (2.08 g, 10.0 mmol) and ethyl chloroacetate (1.27 mL, 12.0 mmol) to the flask via syringe. Add 30 mL of anhydrous THF to dissolve the reagents.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. Causality: Cooling is essential to control the exothermic nature of the deprotonation and subsequent addition, minimizing side reactions.

  • Base Addition: In a separate dry flask, suspend potassium tert-butoxide (1.68 g, 15.0 mmol) in 20 mL of anhydrous THF. Add this suspension to the reaction mixture dropwise via a syringe or cannula over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of a white precipitate (potassium chloride) is often observed.[10]

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 30 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 30 mL of brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure glycidic ester.

Experimental Workflow Diagram

Workflow A 1. Setup (Dry flask, inert atm) B 2. Add Reactants (Benzoylformate, Chloroacetate, THF) A->B C 3. Cool to 0 °C B->C D 4. Add Base (KOt-Bu in THF) C->D E 5. React & Monitor (TLC) D->E F 6. Quench (aq. NH4Cl) E->F G 7. Extract (EtOAc) F->G H 8. Wash & Dry (Brine, MgSO4) G->H I 9. Concentrate (Rotovap) H->I J 10. Purify (Chromatography) I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the Darzens condensation.

Product Characterization and Data

The purified product should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The spectra will confirm the presence of the epoxide ring and the aromatic and ester moieties. The coupling constants between the epoxide protons can help determine the diastereomeric ratio (cis/trans) of the product.[8]

  • Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the C=O ester stretches (around 1730-1750 cm⁻¹) and epoxide ring vibrations (around 1250, 900, and 800 cm⁻¹).[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized glycidic ester.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Ineffective base. 3. Reaction temperature too low.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use fresh, high-purity base. 3. Allow the reaction to warm to room temperature after initial addition.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry of base is too low.1. Extend the reaction time and monitor by TLC. 2. Ensure at least 1.5 equivalents of base are used to drive the reaction to completion.[10]
Side Product Formation 1. Base is not sufficiently hindered (e.g., NaOEt), causing transesterification. 2. Reaction temperature is too high.1. Switch to a sterically hindered base like KOt-Bu or LiHMDS.[4] 2. Maintain careful temperature control, especially during base addition.[10][12]

Conclusion and Applications

The Darzens condensation provides a reliable and efficient method for synthesizing α,β-epoxy esters from this compound. These glycidic esters are not merely synthetic curiosities; they are valuable building blocks in drug discovery and development.[7][13] Their ability to be transformed into other functional groups makes them key intermediates in the construction of complex molecular architectures found in many bioactive compounds.[14] This robust protocol serves as a foundational guide for researchers aiming to leverage this classic reaction for modern synthetic challenges.

References

  • Darzens Glycidic Ester Synthesis. Unacademy.

  • The Darzens Glycidic Ester Condensation. Organic Reactions.

  • Darzens Condensation. J&K Scientific.

  • Darzens reaction. Grokipedia.

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI.

  • Darzens reaction. Wikipedia.

  • Darzens Condensation. Master Organic Chemistry.

  • The Darzens Condensation: Structure Determination through Spectral Analysis and Understanding Substrate Reactivity. Journal of Chemical Education.

  • Primary Synthetic Route: Darzens Glycidic Ester Condensation. Benchchem.

  • Chapter 10- The Darzens Glycidic Ester Condensation. Sciencemadness.org.

  • Darzens Reaction. Organic Chemistry Portal.

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC.

  • α,β-Epoxy sulfones. The Darzens condensation with α-halosulfones. Canadian Science Publishing.

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  • Darzen Condensation Difficulties - any tips? Sciencemadness.org.

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org.

  • The Darzens Glycidic Ester Condensation. ResearchGate.

  • The Darzens Reaction: Mechanism Monday #37! YouTube.

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI.

  • Application of the Darzens Glycidic Ester Synthesis. Unacademy.

  • Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

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Application Notes and Protocols for Friedel-Crafts Acylation using Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Ketoesters in Modern Drug Discovery

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to construct aryl ketones.[1] These structural motifs are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide focuses on a specialized application of this reaction: the use of Ethyl 3-methoxybenzoylformate as an acylating agent. The resulting α-ketoester products are of significant interest in medicinal chemistry, serving as versatile precursors for complex molecular architectures with diverse biological activities.[2][3] For instance, aryl ketone intermediates are crucial in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1] The methoxy and ethyl ester functionalities of the title reagent offer valuable handles for subsequent synthetic modifications, enhancing its utility in the development of novel therapeutics.

This document provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed experimental protocols for the Friedel-Crafts acylation of aromatic substrates with this compound. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both a robust theoretical framework and actionable laboratory procedures.

Theoretical Framework: Mechanism and Key Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] The overall transformation involves the substitution of a hydrogen atom on an aromatic ring with an acyl group.

The Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, which is initiated by the activation of the acylating agent by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5]

  • Generation of the Acylium Ion: The Lewis acid coordinates to a carbonyl oxygen of the this compound. This coordination polarizes the molecule, facilitating the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactive intermediate in the acylation process.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.[4]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[4][6]

Diagram of the Proposed Reaction Mechanism

FC_Acylation_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂) - Add AlCl₃ and DCM start->setup cool Cool to 0 °C (Ice-water bath) setup->cool add_substrate Add Aromatic Substrate (e.g., Anisole in DCM) cool->add_substrate add_acyl Add this compound (in DCM, dropwise) add_substrate->add_acyl react Reaction Progression: - Stir at 0 °C for 1h - Warm to RT, stir 4-6h - Monitor by TLC add_acyl->react quench Quench Reaction: - Pour into ice/conc. HCl (Caution: Exothermic!) react->quench extract Workup: - Separate layers - Extract aqueous phase with DCM quench->extract wash Wash Organic Layer: - 1M HCl - Water - Sat. NaHCO₃ - Brine extract->wash dry Dry and Concentrate: - Dry with MgSO₄ - Filter - Rotary evaporation wash->dry purify Purification: - Silica gel column chromatography dry->purify characterize Characterization: - NMR, IR, MS purify->characterize end End characterize->end

Sources

Application Notes & Protocols: Diastereoselective Synthesis of Tertiary α-Hydroxy Esters via Grignard Reaction of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Hydroxy-α-Aryl Carboxylic Acid Derivatives

In the landscape of modern drug discovery and fine chemical synthesis, the creation of complex molecular architectures with precise stereochemical control is paramount. Among the myriad of valuable structural motifs, α-hydroxy-α-aryl carboxylic acid derivatives stand out as privileged scaffolds. These moieties are integral components of numerous biologically active compounds and serve as versatile chiral building blocks for the synthesis of complex natural products and pharmaceuticals.[1][2] The Grignard reaction, a cornerstone of carbon-carbon bond formation for over a century, provides a robust and direct route to these valuable tertiary alcohols.[3][4]

This guide focuses on the reaction of Ethyl 3-methoxybenzoylformate, an α-ketoester, with various organometallic reagents. The presence of two distinct carbonyl groups—an ester and a ketone—offers a unique platform to explore chemoselectivity and, ultimately, to construct sterically hindered quaternary stereocenters. The products, such as ethyl 2-hydroxy-2-(3-methoxyphenyl)alkanoates and their aryl-substituted analogues, are key intermediates in the synthesis of advanced materials and pharmaceutical agents, including precursors to drugs like Ambrisentan.[5]

We will delve into the mechanistic nuances of this transformation, provide detailed, field-proven protocols for its execution, and explore advanced applications in asymmetric synthesis—a critical consideration for the development of modern therapeutics.[6]

Mechanistic Rationale: The Double Addition Pathway

The reaction of a Grignard reagent with an ester is a classic transformation that proceeds via a well-established double addition mechanism.[7][8] Understanding this pathway is critical for controlling the reaction and predicting outcomes.

  • Initial Nucleophilic Attack: The Grignard reagent (R-MgX), a potent carbon nucleophile, first attacks the most electrophilic carbonyl carbon of the α-ketoester, which is the ketone carbonyl. However, the subsequent collapse of the tetrahedral intermediate is more favorable from the ester side due to the presence of a good leaving group (ethoxide). The reaction therefore proceeds via attack on the ester carbonyl. This forms a tetrahedral intermediate.

  • Formation of a Ketone Intermediate: This intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, expelling the ethoxide anion (⁻OEt) as a leaving group. This step generates a new ketone, which is often more reactive than the starting ester.[9] The reason for this higher reactivity lies in the resonance stabilization of the ester carbonyl by the lone pair of the oxygen atom, which is absent in the ketone.

  • Second Nucleophilic Attack: The newly formed ketone immediately encounters another equivalent of the Grignard reagent in the reaction mixture. A second nucleophilic addition occurs, leading to the formation of a magnesium alkoxide.[7]

  • Acidic Workup: The reaction is quenched with a mild acid source (e.g., aqueous NH₄Cl or dilute HCl) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[4][10]

Due to the higher reactivity of the ketone intermediate, it is generally not possible to isolate it. Therefore, a minimum of two equivalents of the Grignard reagent is required to drive the reaction to completion and form the tertiary alcohol.[9]

Grignard_Mechanism Figure 1: Mechanism of Grignard Double Addition to an Ester start This compound + R-MgX intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack ketone Intermediate Ketone + EtOH intermediate1->ketone Collapse & Expulsion of ⁻OEt intermediate2 Magnesium Alkoxide ketone->intermediate2 Nucleophilic Attack product Tertiary Alcohol (after H₃O⁺ workup) intermediate2->product Protonation reagent1 1st eq. R-MgX reagent2 2nd eq. R-MgX workup H₃O⁺ Workup

Caption: Figure 1: Mechanism of Grignard Double Addition to an Ester.

Experimental Protocols & Data

3.1. Critical General Considerations: Ensuring Success

The primary antagonist of any Grignard reaction is a protic species, most notably water. Grignard reagents are extremely strong bases and will be instantly quenched by water, halting the desired reaction.[11][12]

  • Glassware: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry inert gas (Nitrogen or Argon).

  • Solvents: Anhydrous solvents are mandatory. Ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal as they solvate the magnesium center, stabilizing the reagent.[11][12]

  • Atmosphere: The reaction must be maintained under a positive pressure of an inert gas throughout the entire procedure.

  • Initiation: If preparing the Grignard reagent in-house, initiation can be sluggish due to a passivating oxide layer on the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[13]

Experimental_Workflow Figure 2: General Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere) grignard_formation Grignard Reagent Formation (Mg + R-X in Anhydrous Ether) prep->grignard_formation reaction Reaction (Dropwise addition of Ester at 0 °C) grignard_formation->reaction quench Quenching (Slow addition of aq. NH₄Cl) reaction->quench workup Workup (Extraction, Washing, Drying) quench->workup purify Purification (Column Chromatography / Distillation) workup->purify product Final Product purify->product

Caption: Figure 2: General Experimental Workflow.

3.2. Protocol: Synthesis of Ethyl 2-hydroxy-2-(3-methoxyphenyl)propanoate

This protocol details the reaction using methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

Procedure:

  • Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum. Purge the system with inert gas.

  • Reagent Loading: Via syringe, charge the flask with 25 mL of 3.0 M methylmagnesium bromide in Et₂O (75 mmol, 2.5 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (e.g., 5.8 g, 30 mmol, 1.0 equivalent) in 50 mL of anhydrous Et₂O in the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirring Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the alkoxide product.[13] Vigorous gas evolution may occur.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of Et₂O.

  • Washing & Drying: Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous MgSO₄.[13]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

3.3. Representative Reaction Data

The following table provides illustrative data for the reaction of this compound with common Grignard reagents. Yields are representative and may vary based on specific reaction scale and conditions.

Organometallic ReagentReagent Stoichiometry (eq.)SolventTemperature (°C)Typical Reaction Time (h)ProductIllustrative Yield (%)
Methylmagnesium Bromide2.2 - 2.5THF or Et₂O0 to RT2 - 3Ethyl 2-hydroxy-2-(3-methoxyphenyl)propanoate85 - 95
Phenylmagnesium Bromide2.2 - 2.5THF0 to RT3 - 5Ethyl 2-hydroxy-2-(3-methoxyphenyl)-2-phenylacetate80 - 90
Ethylmagnesium Bromide2.2 - 2.5Et₂O0 to RT2 - 3Ethyl 2-hydroxy-2-(3-methoxyphenyl)butanoate80 - 90
Isopropylmagnesium Chloride2.5 - 3.0THF0 to 404 - 6Ethyl 2-hydroxy-2-(3-methoxyphenyl)-3-methylbutanoate65 - 75*

*Note: Yields with sterically hindered Grignard reagents like isopropylmagnesium chloride may be lower due to competing side reactions such as reduction or enolization.[3]

Advanced Application: Pathway to Asymmetric Synthesis

The product of the Grignard reaction contains a new quaternary stereocenter. For pharmaceutical applications, obtaining a single enantiomer is often mandatory. This can be achieved by employing a chiral auxiliary—a stereogenic group temporarily incorporated into the molecule to direct the approach of the nucleophile.[14]

Conceptual Workflow:

  • Auxiliary Attachment: The starting material is first modified by attaching a chiral auxiliary. For an α-ketoester, a common strategy is to use a chiral alcohol to form a chiral α-keto-acetal or to replace the ethyl ester with a chiral ester group.

  • Diastereoselective Grignard Addition: The Grignard reagent is then added. The steric and electronic properties of the chiral auxiliary block one face of the carbonyl group, forcing the Grignard reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess.

  • Auxiliary Cleavage: After the reaction, the chiral auxiliary is removed under specific conditions (e.g., hydrolysis), releasing the enantiomerically enriched tertiary alcohol product. The auxiliary can often be recovered and reused.[14]

Asymmetric_Synthesis Figure 3: Concept of Chiral Auxiliary-Mediated Synthesis start Achiral Substrate (e.g., Ketoester) attach Attach Chiral Auxiliary (Aux) start->attach chiral_substrate Chiral Substrate (Substrate-Aux) attach->chiral_substrate grignard Diastereoselective Grignard Addition (+ 2 R-MgX) chiral_substrate->grignard diastereomer Diastereomeric Product (Product-Aux) grignard->diastereomer cleave Cleave Auxiliary diastereomer->cleave product Enantiomerically Enriched Product cleave->product recycle Recovered Auxiliary (Aux) cleave->recycle

Caption: Figure 3: Concept of Chiral Auxiliary-Mediated Synthesis.

Conclusion

The Grignard reaction of this compound is a highly efficient and reliable method for synthesizing valuable tertiary α-hydroxy esters. By adhering to strict anhydrous conditions and controlling reagent stoichiometry, researchers can achieve high yields of the desired double-addition products. The versatility of the Grignard reagent allows for the introduction of a wide array of alkyl and aryl substituents, making this a powerful tool for building molecular complexity. Furthermore, the principles of this reaction can be extended into the realm of asymmetric synthesis through the use of chiral auxiliaries, providing access to enantiomerically pure compounds essential for the development of next-generation pharmaceuticals and advanced materials.

References

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  • Valdivia, V., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols . Chemical Science (RSC Publishing). [Link]

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  • Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
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  • Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
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  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity . NIH. [Link]

  • Pino, N. R. (2009). The Efficient Synthesis of Alkoxy-esters from Hydroxy Carboxylic Acids Using Dimsyllithium in Dimethylsulfoxide Followed by Alkylation with an Alkyl Halide . ResearchGate. [Link]

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  • New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose . ResearchGate. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery . PubMed. [Link]

  • Substrate-based discovery of α-hydroxycarboxylic acid derivatives as potential herbicides targeting dihydroxyacid dehydratase . PMC - NIH. [Link]

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Application Notes & Protocols: Strategic Protection of Ethyl 3-methoxybenzoylformate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-methoxybenzoylformate is a versatile building block in organic synthesis, characterized by the presence of three distinct functional groups: a highly reactive α-ketone, an ethyl ester, and a methoxy-substituted aromatic ring. This trifecta of functionality opens doors to a wide array of chemical transformations but simultaneously presents a significant challenge in achieving chemoselectivity. When a synthetic route requires modification of the ester moiety, for instance, the more electrophilic α-ketone often interferes, leading to undesired side products. Consequently, a robust protecting group strategy is not merely an operational convenience but a cornerstone of a successful multi-step synthesis involving this reagent.

This guide provides an in-depth analysis and field-proven protocols for the strategic protection and deprotection of this compound. We will explore the causality behind the selection of specific protecting groups, detail self-validating experimental procedures, and offer a decision-making framework for researchers in synthetic chemistry and drug development.

The Reactivity Landscape of this compound

The key to manipulating this compound lies in understanding the relative reactivity of its functional groups. The α-keto group is the most electrophilic site, readily attacked by nucleophiles. The ester carbonyl is also electrophilic but is generally less reactive than the adjacent ketone. The methoxy group, an aryl ether, is largely inert under most conditions, only succumbing to cleavage under harsh acidic reagents like HBr or BBr₃, which would simultaneously destroy the ester. Therefore, the primary challenge is to temporarily mask the ketone to allow for selective reactions at the ester.

Caption: Key reactive sites in this compound.

Primary Strategy: Acetal Protection of the α-Ketone

The most common and direct strategy to isolate the reactivity of the ester is to protect the ketone. The formation of a cyclic acetal is an ideal choice for this purpose. Acetals are stable in neutral and basic conditions, making them perfectly suited to withstand reagents like hydride reducing agents (e.g., NaBH₄, LiAlH₄), organometallics (e.g., Grignard reagents), and basic hydrolysis conditions that might be used to saponify the ester.[1][2]

Workflow for Acetal Protection and Deprotection

Caption: General workflow for using acetal protection.

Protocol 1: Protection of the Ketone as a Cyclic Acetal

This protocol describes the formation of a 1,3-dioxolane ring by reacting the α-keto group with ethylene glycol. The reaction is acid-catalyzed and driven to completion by the azeotropic removal of water.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected product.

  • Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) if necessary.

ParameterValue/Condition
Solvent Toluene
Catalyst p-TsOH·H₂O
Temperature Reflux (~111 °C)
Typical Yield >90%
Protocol 2: Deprotection of the Acetal

The acetal is readily cleaved by hydrolysis in the presence of a mild acid, regenerating the ketone. This step is performed after the desired transformation on the ester has been completed.

Materials:

  • Protected this compound derivative

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl (e.g., 0.1 eq).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral (test with pH paper).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the deprotected product.

Advanced Strategy: Dihydrooxazole 3-Oxide Formation

For syntheses where the entire α-ketoester functionality is labile or where an orthogonal deprotection scheme is required, a more advanced strategy involves the simultaneous protection of both the ketone and the ester.[3] A highly chemoselective method is the annulation with an oxime to form a stable 2,5-dihydrooxazole 3-oxide (a cyclic nitrone).[3]

Causality: This elegant transformation creates a robust heterocyclic system that masks the reactivity of both carbonyl groups. The deprotection occurs under mild reductive conditions (using zinc metal), which is orthogonal to the acid-labile acetal deprotection, providing valuable flexibility in complex syntheses.[3]

Protocol 3: Protection via Dihydrooxazole 3-Oxide Formation

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq) and a simple oxime, such as cyclohexanone oxime (1.1 eq), in dichloromethane (CH₂Cl₂).

  • Stir the solution at room temperature. The reaction is often complete within 12-16 hours.[3]

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The resulting cyclic nitrone can often be used in the next step without further purification, or it can be purified by silica gel chromatography.

ParameterValue/Condition
Solvent Dichloromethane (CH₂Cl₂)
Reagent Cyclohexanone Oxime
Temperature Room Temperature
Typical Yield High
Protocol 4: Reductive Deprotection of the Dihydrooxazole 3-Oxide

Procedure:

  • Dissolve the protected compound in a mixture of acetic acid and water.

  • Add activated zinc dust (excess, e.g., 10 eq) portion-wise to control any exotherm.

  • Stir the suspension vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Neutralize the filtrate carefully with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the deprotected α-ketoester.

Strategic Decision Framework

The choice of protecting group strategy depends entirely on the planned subsequent reactions.

Decision_Tree start What is the nature of the subsequent reaction? cond1 Will the reaction conditions be basic, nucleophilic, or reductive? start->cond1 cond2 Is an acid-labile protecting group tolerable? cond1->cond2 No strat1 Use Acetal Protection (Protocol 1) cond1->strat1 Yes strat2 Use Dihydrooxazole Protection (Protocol 3) cond2->strat2 No reassess Re-evaluate synthetic route. Consider alternative pathways. cond2->reassess Yes

Caption: Decision tree for selecting a protection strategy.

Summary of Strategies:

StrategyProtected Group(s)Protection ConditionsDeprotection ConditionsKey Advantages
Acetal Formation α-KetoneEthylene glycol, p-TsOH, Toluene (reflux)Aqueous acid (e.g., HCl, AcOH)Industry standard, high yields, stable to base/nucleophiles.[2]
Dihydrooxazole Formation α-Ketone & EsterOxime, CH₂Cl₂, Room Temp.Zn, Acetic AcidProtects both groups, mild deprotection, orthogonal to acid/base chemistry.[3]

References

  • Organic Syntheses. Ethyl Benzoylformate. Available at: [Link]

  • ResearchGate. Synthesis of benzoylformic acid | Request PDF. Available at: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Bode, J. W., et al. (2008). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC - NIH. Available at: [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of Chiral α-Hydroxy Esters Using Ethyl 3-methoxybenzoylformate as a Prochiral Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and the Role of α-Hydroxy Esters

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers of a chiral drug can exhibit vastly different biological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry.

Chiral α-hydroxy esters are a prominent class of building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. Their vicinal hydroxyl and ester functionalities provide versatile handles for further chemical transformations. Ethyl 3-methoxybenzoylformate emerges as a valuable prochiral precursor for the synthesis of substituted chiral mandelate esters, specifically ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate. The 3-methoxy-substituted phenyl ring is a common motif in various bioactive molecules, making this precursor particularly relevant for drug development programs.

This guide provides a detailed examination of the stereoselective reduction of α-keto esters, with a focus on the principles and practical application of the Corey-Itsuno (CBS) reduction for the synthesis of chiral α-hydroxy esters from precursors like this compound.

Core Principles of Stereoselective Reduction: The Corey-Itsuno (CBS) Method

The asymmetric reduction of prochiral ketones and α-keto esters to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. Among the most reliable and widely adopted methods is the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction.[1][2] This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) to achieve high levels of enantioselectivity.[3][4]

The Causality of Enantioselection in the CBS Reduction

The remarkable stereocontrol exerted by the CBS catalyst stems from a well-defined, catalyst-substrate complex in the transition state. The mechanism proceeds through several key steps:

  • Catalyst-Borane Complex Formation: The borane reagent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2][5]

  • Ketone Coordination: The prochiral ketone (in this case, this compound) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone orients itself to minimize steric hindrance between its larger substituent (the 3-methoxyphenyl group) and the chiral scaffold of the catalyst.[6]

  • Intramolecular Hydride Transfer: With both the hydride source and the electrophilic carbonyl carbon held in a rigid, chiral arrangement, the hydride is transferred intramolecularly to one specific face of the carbonyl group. This transfer occurs through a highly organized six-membered ring transition state.[2]

  • Product Release and Catalyst Turnover: After the hydride transfer, the resulting alkoxyborane dissociates, and upon aqueous workup, yields the chiral alcohol. The CBS catalyst is regenerated and can enter another catalytic cycle.

The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates which face of the carbonyl is attacked, thus allowing for the selective synthesis of either the (R)- or (S)-α-hydroxy ester product.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the CBS reduction of an α-keto ester.

CBS_Reduction_Cycle cluster_cycle Catalytic Cycle cluster_inputs_outputs Inputs & Outputs Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3•THF Complex2 Ternary Complex: Catalyst-Borane-Ketoester Complex1->Complex2 + R-CO-COOEt Product_Complex Alkoxyborane Complex Complex2->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Release of Product (after workup) Chiral_Alcohol Chiral Ethyl 2-hydroxy-2- (3-methoxyphenyl)acetate Product_Complex->Chiral_Alcohol Ketoester Ethyl 3-methoxy- benzoylformate Ketoester->Complex2 Borane BH3•THF Borane->Complex1 caption Workflow of the CBS Reduction.

Caption: Workflow of the CBS Reduction.

Field-Proven Protocol: Asymmetric Reduction of a Representative α-Keto Ester

Objective: To synthesize an enantiomerically enriched α-hydroxy ester via the CBS-catalyzed reduction of a prochiral α-keto ester. This protocol is designed for the synthesis of the (S)-alcohol using the (R)-CBS catalyst. For the (R)-alcohol, the (S)-CBS catalyst should be used.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (for 10 mmol scale)Notes
This compound90559-71-2208.212.08 g (10 mmol)Ensure substrate is pure and dry.
(R)-2-Methyl-CBS-oxazaborolidine112022-81-8277.211.0 mL (1.0 M in toluene)10 mol%. A highly effective and commercially available CBS catalyst.
Borane-tetrahydrofuran complex (BH₃•THF)14044-65-685.946.0 mL (1.0 M in THF)0.6 equivalents. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)109-99-972.11~50 mLDry, inhibitor-free.
Methanol (MeOH)67-56-132.04~20 mLFor quenching.
1 M Hydrochloric Acid (HCl)7647-01-036.46~20 mLFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~30 mLFor workup.
Brine (Saturated NaCl solution)7647-14-558.44~30 mLFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gFor drying.
Ethyl Acetate141-78-688.11~150 mLFor extraction.
Hexanes110-54-386.18As neededFor chromatography.
Step-by-Step Experimental Procedure

Note: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the borane reagent and to ensure high enantioselectivity.[6]

  • Reaction Setup:

    • To a 100 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv).

    • Add 20 mL of anhydrous THF via syringe.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Borane:

    • Slowly add the borane-THF solution (6.0 mL, 6.0 mmol, 0.6 equiv) to the stirred catalyst solution via syringe over 5 minutes. A gentle evolution of gas may be observed as the catalyst-borane complex forms.

    • Stir the mixture at 0 °C for 10 minutes.

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve this compound (2.08 g, 10 mmol) in 20 mL of anhydrous THF.

    • Add the substrate solution dropwise to the cold, stirred catalyst-borane mixture over a period of 20-30 minutes using a syringe pump. The slow addition is crucial to maintain a low temperature and ensure high selectivity.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (α-keto ester) is typically more nonpolar than the product (α-hydroxy ester). The reaction is generally complete within 1-2 hours.

  • Quenching and Workup:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (10 mL) at 0 °C to destroy any excess borane. Vigorous gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

    • Add 1 M HCl (20 mL) and stir for 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl (S)-2-hydroxy-2-(3-methoxyphenyl)acetate.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.[7]

Expected Results & Adaptation for this compound

For many aromatic ketones and α-keto esters, the CBS reduction protocol reliably delivers the corresponding chiral alcohol in high yield and with excellent enantioselectivity.

Substrate TypeCatalystTypical YieldTypical Enantiomeric Excess (ee)Reference
Aromatic α-Keto EstersCBS85-98%90-99%[3][7]
Aryl Alkyl KetonesCBS>90%>95%[1]

When adapting this protocol for This compound , the following points should be considered:

  • Electronic Effects: The electron-donating methoxy group at the meta-position is not expected to significantly alter the electronic nature of the carbonyl group to an extent that would inhibit the reaction. The reduction should proceed efficiently.

  • Steric Effects: The 3-methoxy group does not add significant steric bulk near the reaction center compared to an unsubstituted phenyl ring. Therefore, the catalyst should still effectively differentiate between the two faces of the ketone, leading to high expected enantioselectivity.

  • Optimization: As with any reaction, minor optimization of temperature, reaction time, or catalyst loading may be necessary to achieve maximum yield and enantioselectivity for this specific substrate. Starting the reaction at a lower temperature (e.g., -20 °C or -40 °C) could potentially enhance the enantiomeric excess.

Conclusion and Outlook

This compound is a highly useful prochiral precursor for accessing valuable chiral building blocks. The Corey-Itsuno reduction provides a powerful and predictable method for its conversion to enantiomerically enriched ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate. The protocol described herein serves as a comprehensive and field-proven template for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, scientists can reliably produce these critical chiral intermediates, paving the way for the development of novel and effective therapeutics.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • YouTube. (2021). CBS Reduction, Enantioselective Catalysis. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Scaffolds from Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imperative in modern synthetic and medicinal chemistry is the development of efficient, atom-economical, and environmentally benign methodologies for the construction of complex molecular architectures. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to meet these demands, allowing for the synthesis of diverse heterocyclic compounds in a single synthetic operation.[1][2] This application note details robust one-pot protocols for the synthesis of highly substituted pyrazoles and quinoxalines, utilizing Ethyl 3-methoxybenzoylformate as a versatile α-ketoester building block. The protocols described herein offer significant advantages, including operational simplicity, reduced reaction times, and facile product isolation, making them highly amenable to library synthesis and drug discovery programs.

Introduction: The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses, while foundational to organic chemistry, are often plagued by inefficiencies. Each step necessitates isolation and purification of intermediates, leading to a cumulative loss of yield, increased solvent waste, and significant time and labor investment. One-pot syntheses and multicomponent reactions circumvent these limitations by telescoping multiple reaction steps into a single, continuous process without the isolation of intermediates.[1] This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption.[3][4]

This compound is a particularly valuable starting material for such processes. Its α-ketoester functionality provides two distinct electrophilic sites, rendering it an ideal substrate for reactions with bis-nucleophiles to generate a variety of heterocyclic systems. This document provides detailed protocols for two such transformations: the synthesis of substituted pyrazoles and quinoxalines, both of which are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[5][6]

Protocol I: One-Pot Synthesis of Ethyl 5-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a one-pot cyclocondensation reaction between this compound and phenylhydrazine. The reaction proceeds efficiently at room temperature, facilitated by an ionic liquid which serves as both the solvent and catalyst, offering a green and recyclable reaction medium.[5]

Reaction Principle and Causality

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method for constructing this heterocyclic core.[7] The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of this compound. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. The use of an ionic liquid, such as 1-Ethyl-3-methylimidazolium Chloride, can accelerate the reaction by stabilizing charged intermediates and promoting the dehydration step.[5]

Visualizing the Workflow

G cluster_workflow Protocol I Workflow start Combine this compound, Phenylhydrazine, and Ionic Liquid stir Stir at Room Temperature (approx. 20-30 min) start->stir monitor Monitor reaction progress by TLC stir->monitor workup Pour reaction mixture onto crushed ice monitor->workup Upon completion isolate Filter the solid product workup->isolate wash Wash with water and dry isolate->wash crystallize Recrystallize from DMF-Ethanol wash->crystallize product Obtain pure Ethyl 5-(3-methoxyphenyl)- 1-phenyl-1H-pyrazole-3-carboxylate crystallize->product

Caption: Workflow for the one-pot synthesis of a substituted pyrazole.

Detailed Experimental Protocol
  • Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 208 mg), phenylhydrazine (1.0 mmol, 108 mg), and 1-Ethyl-3-methylimidazolium Chloride (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 20-30 minutes.

  • Work-up: Upon completion, pour the reaction mixture onto a beaker containing crushed ice (approx. 50 g).

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water (2 x 20 mL) and dry under vacuum. For higher purity, recrystallize the solid from a mixture of DMF and ethanol.

Expected Results
Reactant 1Reactant 2ProductTypical Yield
This compoundPhenylhydrazineEthyl 5-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate85-95%

Protocol II: One-Pot Synthesis of Ethyl 2-(3-methoxyphenyl)quinoxaline-3-carboxylate

This protocol details the synthesis of a substituted quinoxaline via the condensation of this compound with o-phenylenediamine. Quinoxalines are a significant class of nitrogen-containing heterocycles with a wide range of biological activities.[6] This one-pot procedure offers a straightforward and efficient route to these valuable compounds.

Reaction Principle and Causality

The synthesis of quinoxalines is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6] In this protocol, this compound serves as the 1,2-dicarbonyl equivalent. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto-carbonyl of this compound. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl. The resulting intermediate then undergoes dehydration to form the stable, aromatic quinoxaline ring system. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the mechanism.

Visualizing the Reaction Mechanism

G cluster_mechanism Protocol II Reaction Mechanism reactants This compound + o-phenylenediamine intermediate1 Initial adduct formation reactants->intermediate1 Nucleophilic attack intermediate2 Intramolecular cyclization intermediate1->intermediate2 Cyclization intermediate3 Dehydration intermediate2->intermediate3 Loss of H2O product Ethyl 2-(3-methoxyphenyl) quinoxaline-3-carboxylate intermediate3->product Aromatization

Caption: Simplified mechanism for quinoxaline formation.

Detailed Experimental Protocol
  • Reagent Preparation: To a solution of this compound (1.0 mmol, 208 mg) in ethanol (10 mL) in a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg).

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Reflux the reaction mixture with stirring for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 hexane:ethyl acetate) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to obtain the pure quinoxaline derivative.

Expected Results
Reactant 1Reactant 2ProductTypical Yield
This compoundo-phenylenediamineEthyl 2-(3-methoxyphenyl)quinoxaline-3-carboxylate80-90%

Conclusion

The one-pot protocols detailed in this application note provide efficient, reliable, and scalable methods for the synthesis of medicinally relevant pyrazole and quinoxaline heterocycles from this compound. These procedures exemplify the power of multicomponent strategies in modern organic synthesis, offering significant advantages in terms of operational simplicity, reaction time, and overall yield. The versatility of this compound as a building block, combined with the efficiency of these one-pot methods, makes them highly valuable for applications in drug discovery and development.

References

  • Devkate, C. G., Warad, K. D., Bhalerao, M. B., Gaikwad, D. D., & Siddique, M. I. M. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research, 9(5), 73-77. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]

  • Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 61(5), 555-560. [Link]

  • Jejjala, N., & Tekumalla, V. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Current Chemistry Letters, 2(4), 197-204. [Link]

  • El-Metwaly, A. M. (2024). Green One-Pot Multi-Component Synthesis of Novel Polyfunctionally Substituted Pyrazoles and Pyrazolo[3,4-b]pyridines in Water. Journal of Physical Chemistry & Biophysics, 14(1), 1-7. [Link]

  • Raw, S. A., & Turner, N. J. (2005). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein journal of organic chemistry, 1, 13. [Link]

  • Bhope, R. D., Dandge, P. B., & Gaikwad, D. D. (2022). ONE POT SYNTHESIS OF PYRANO [2, 3-C] PYRAZOLE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 629-639. [Link]

  • Bandyopadhyay, D., & Mukherjee, A. (2008). One-pot efficient green synthesis of 1, 4-dihydro-quinoxaline-2, 3-dione derivatives. Journal of Chemical Sciences, 120(5), 443-447. [Link]

  • Sargordan-Arani, M. (2015). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Sciences, 8(4), 834-837. [Link]

  • Naeimi, H., & Mohamadabadi, M. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Scientific Reports, 13(1), 1599. [Link]

  • Bhabal, S. B., & Shimpi, N. G. (2023). Synthesis of quinoxalines via intermediary formation of 1, 4‐dihydroquinoxalines. ChemistrySelect, 8(24), e202300854. [Link]

  • Kumar, A., & Kumar, V. (2018). One‐pot synthesis of indolizin‐1‐yl‐pyrimidines from ethyl 3‐(3‐ethoxy‐3‐oxopropanoyl) indolizine‐1‐carboxylate, DMF‐DMA and amidines. ChemistrySelect, 3(44), 12431-12434. [Link]

  • Wang, X., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7416. [Link]

  • Müller, T. J. J. (2011). Multi-component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. In MCR 2009 (pp. 33-36). Springer, Boston, MA. [Link]

  • Al-Mulla, A. (2017). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Mini-reviews in organic chemistry, 14(2), 85-110. [Link]

  • Pisano, S., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 754. [Link]

  • Shaabani, A., et al. (2019). Multicomponent Reactions towards Heterocycles. Chemistry–An Asian Journal, 14(23), 4215-4247. [Link]

  • Mohlala, K. A., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1243187. [Link]

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Troubleshooting & Optimization

Technical Support Center: Ethyl 3-methoxybenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-methoxybenzoylformate. This guide is designed for researchers, chemists, and drug development professionals who are working with α-keto esters and related compounds. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the purity of your target molecule. Our approach is grounded in fundamental chemical principles and validated by established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and its isomers?

The most common and industrially relevant method for synthesizing aryl benzoylformates is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic compound (like anisole) with an acylating agent, typically in the presence of a Lewis acid catalyst. For this class of compounds, the standard reagents are anisole (methoxybenzene) and ethyl oxalyl chloride, with aluminum chloride (AlCl₃) serving as the catalyst.[1]

Q2: What is the role of each key reagent in this synthesis?

  • Anisole (Methoxybenzene): This is the aromatic substrate. The methoxy group (-OCH₃) is an electron-donating group, which "activates" the benzene ring, making it more susceptible to electrophilic attack.

  • Ethyl Oxalyl Chloride (Ethoxalyl chloride): This is the acylating agent.[2][3] It provides the ethyl keto-formyl group that is added to the aromatic ring. It is a highly reactive compound and sensitive to moisture.[3][4]

  • Aluminum Chloride (AlCl₃): This is the Lewis acid catalyst. It coordinates with the ethyl oxalyl chloride to form a highly electrophilic acylium ion, which is the reactive species that attacks the anisole ring. Other Lewis acids like FeCl₃ or SnCl₄ can also be used, but AlCl₃ is common for this transformation.[1][5]

Q3: I am trying to synthesize this compound, but I keep getting the 4-methoxy isomer. Why?

This is a critical and common challenge rooted in fundamental organic chemistry principles. The methoxy group (-OCH₃) on the anisole ring is a strong ortho, para-directing group. This means it activates positions 2 and 4 on the benzene ring for electrophilic substitution. Due to steric hindrance from the methoxy group itself, the electrophile (the acylium ion) will preferentially attack the para position (position 4).

Therefore, the direct Friedel-Crafts acylation of anisole will yield Ethyl 4-methoxybenzoylformate as the major product, with a smaller amount of the ortho isomer (Ethyl 2-methoxybenzoylformate). The desired meta isomer, this compound, will not be formed in any significant quantity via this route. To obtain the 3-methoxy isomer, a different synthetic strategy starting from a meta-substituted precursor is required (e.g., starting with 3-methoxybenzoic acid).

Q4: What are the primary safety concerns when running this reaction?

  • Ethyl oxalyl chloride is corrosive and reacts violently with water, liberating toxic gas (HCl).[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Aluminum chloride (AlCl₃) is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a dry environment (e.g., under an inert atmosphere) and additions should be performed carefully and in portions to control the initial exotherm.

  • The reaction workup often involves quenching with acid and water, which is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with adequate cooling, and in a well-ventilated fume hood.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yield is consistently low or zero.

  • Possible Cause 1: Inactive Catalyst. Aluminum chloride is extremely sensitive to moisture. If it has been exposed to the atmosphere, it may be partially or fully hydrolyzed and inactive.

    • Solution: Use freshly opened, anhydrous AlCl₃ from a sealed container. Handle it quickly in a dry environment or within a glovebox. Ensure all your glassware is rigorously dried (e.g., oven-dried or flame-dried) before use.

  • Possible Cause 2: Impure Reagents. The purity of anisole and ethyl oxalyl chloride is critical.

    • Solution: Use freshly distilled anisole. Ensure your ethyl oxalyl chloride is of high purity and has not decomposed during storage.[2] Consider preparing the acylating agent fresh if you suspect degradation.[1]

  • Possible Cause 3: Incorrect Stoichiometry. In Friedel-Crafts acylations, the catalyst (AlCl₃) forms a complex with the product ketone. Therefore, slightly more than one equivalent of the catalyst is required for the reaction to proceed to completion.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically ethyl oxalyl chloride). For a comprehensive optimization, you can screen different molar ratios.

  • Possible Cause 4: Suboptimal Temperature. The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive it to completion.

    • Solution: Maintain cooling (ice bath) during the addition of AlCl₃ and the acylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50 °C), but be wary of increased side product formation.

Problem: The reaction mixture turned dark brown or black, and I isolated a tarry, unidentifiable product.

  • Possible Cause: The reaction temperature was too high.

    • Solution: Overheating can cause polymerization and decomposition of the starting materials and products. Strictly control the temperature, especially during the initial addition of the catalyst. Running the reaction at or below room temperature is often sufficient.

Problem: The workup procedure is difficult, and I'm getting poor separation in my extraction.

  • Possible Cause: Incomplete quenching of the catalyst. The aluminum salts formed during the workup can lead to emulsions.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble chloro-complexes. Stir vigorously until all the ice has melted and the mixture is uniform before proceeding to extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

Problem: I am having trouble purifying the final product by column chromatography.

  • Possible Cause 1: Isomers are co-eluting. The ortho and para isomers can have very similar polarities, making separation difficult.

    • Solution: Use a long chromatography column to increase resolving power. Employ a shallow solvent gradient, starting with a non-polar eluent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity. Monitor the fractions carefully by TLC.

  • Possible Cause 2: Product is unstable on silica gel. Some keto-esters can be sensitive to acidic silica gel.

    • Solution: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent, then flushing with the pure eluent before loading your sample. Alternatively, consider purification by vacuum distillation if the product is thermally stable.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is for the synthesis of Ethyl 4-methoxybenzoylformate, the major product from this reaction.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (freshly distilled)

  • Ethyl oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and anisole (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.2 eq) to the stirred solution in portions. The mixture may become colored.

  • Add ethyl oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Prepare a separate large beaker containing a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Caution: This is highly exothermic and will release HCl gas.

  • Continue stirring until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography or vacuum distillation.

Data Presentation: Optimizing Reaction Parameters
ParameterCondition RangeRationale & Expected OutcomeTroubleshooting Notes
Lewis Acid Stoichiometry 1.1 - 2.0 eq (vs. Anisole)>1.0 eq is required to drive the reaction due to product complexation. Increasing equivalents may improve yield but also increases cost and workup difficulty.Using less than 1.0 eq will result in a stalled reaction and very low yield.
Temperature 0 °C to 50 °CLow temperature (0 °C) during addition controls exotherm and minimizes side reactions. Warming may be needed to achieve full conversion.High temperatures (>50 °C) can lead to polymerization and significant darkening of the reaction mixture, reducing yield and purity.
Reaction Time 2 - 12 hoursReaction should be monitored by TLC to determine completion. Longer times may not improve yield and can lead to degradation.If the reaction has not progressed after 4-6 hours at room temperature, gentle heating may be initiated.
Solvent DCM, Dichloroethane, Carbon DisulfideAn inert, dry solvent is crucial. DCM is common due to its good solvent properties and ease of removal.Using protic or coordinating solvents (e.g., alcohols, ethers) will deactivate the Lewis acid catalyst.

Visualizations: Mechanism & Workflow

Reaction Mechanism: Friedel-Crafts Acylation of Anisole

The following diagram illustrates the key steps in the AlCl₃-catalyzed acylation of anisole, leading to the formation of the para-substituted product.

G reagents Ethyl Oxalyl Chloride + AlCl₃ acylium Formation of Electrophilic Acylium Ion Complex reagents->acylium attack Electrophilic Attack (para-position favored) acylium->attack anisole Anisole (Nucleophile) anisole->attack sigma Sigma Complex (Intermediate) attack->sigma rearo Rearomatization (Proton Loss) sigma->rearo product_complex AlCl₃-Product Complex rearo->product_complex workup Aqueous Workup (HCl/H₂O) product_complex->workup product Final Product (Ethyl 4-methoxybenzoylformate) workup->product

Caption: Key steps in the Friedel-Crafts acylation of anisole.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G start Start: Low Yield Observed check_reagents Are Reagents Anhydrous & Pure? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_stoich Is AlCl₃ Stoichiometry >1.1 eq? reagent_yes->check_stoich fix_reagents Solution: Use fresh anhydrous AlCl₃. Distill anisole. Verify acyl chloride quality. reagent_no->fix_reagents stoich_yes Yes check_stoich->stoich_yes Yes stoich_no No check_stoich->stoich_no No check_temp Was Temperature Controlled? stoich_yes->check_temp fix_stoich Solution: Increase AlCl₃ to 1.2 eq. stoich_no->fix_stoich temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No monitor Monitor reaction by TLC. Consider gentle heating if stalled. temp_yes->monitor fix_temp Solution: Maintain 0-5 °C during addition. Avoid overheating. temp_no->fix_temp

Caption: A decision tree for troubleshooting low yield.

References

  • Nikseresht, A., Mirzaei, N., Masoumi, S., & Azizi, H. R. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Materials Au, 3(2), 123-131. [Link]

  • Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (n.d.). Ethyl Benzoylformate. Organic Syntheses. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl oxalyl monochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12O4). Retrieved from [Link]

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Common byproducts in Ethyl 3-methoxybenzoylformate reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals working with Ethyl 3-methoxybenzoylformate. This guide is structured to provide direct, actionable answers to common issues encountered during the synthesis and purification of its derivatives. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Topic 1: Reduction of this compound

The selective reduction of the α-keto group in this compound to yield Ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a cornerstone transformation. The most common challenge in this synthesis is not the formation of complex byproducts, but rather incomplete conversion and side reactions during the workup.

Question 1: I've run a sodium borohydride (NaBH₄) reduction of this compound. What are the most likely impurities in my crude product?

Answer: In a typical NaBH₄ reduction, you will primarily encounter two main impurities alongside your desired product, Ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate:

  • Unreacted Starting Material: The most common impurity is simply unreacted this compound. This occurs due to insufficient reagent, low reaction temperature, or short reaction times.

  • Hydrolysis Byproduct: During the aqueous workup (especially if acidic or basic conditions are prolonged), the ester functionality can hydrolyze to the corresponding carboxylic acid, 3-methoxybenzoylformic acid , or its carboxylate salt.[1][2]

Sodium borohydride is a mild reducing agent and is highly selective for aldehydes and ketones over esters, so reduction of the ethyl ester group is not a significant concern under standard conditions.[3][4]

Diagram 1: Key Reaction & Byproduct Pathway

SM This compound (Starting Material) Product Ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate (Desired Product) SM->Product 1. NaBH₄, EtOH/MeOH 2. Aqueous Workup Byproduct 3-Methoxybenzoylformic Acid (Hydrolysis Byproduct) SM->Byproduct Aqueous Workup (H⁺ or OH⁻ catalyst)

Caption: Reduction of the starting material and formation of the hydrolysis byproduct.

Question 2: How can I effectively monitor the reaction's progress to ensure full conversion?

Answer: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the disappearance of the starting material.[5] Due to the change in polarity (the product alcohol is more polar than the starting ketone), you will see a clear separation.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel 60 F₂₅₄ platesProvides good separation for moderately polar compounds.[6]
Mobile Phase 3:1 to 4:1 Hexane:Ethyl AcetateThis ratio typically provides good separation, with the starting material having a higher Rf value (less polar) than the product alcohol (more polar).[5][6]
Visualization 254 nm UV lightBoth the starting material and product are UV active due to the benzene ring.[7]

TLC Procedure:

  • Dissolve a tiny amount of your crude reaction mixture in ethyl acetate.

  • Spot this on the baseline of a silica TLC plate. It is highly recommended to also spot the pure starting material as a reference in a separate lane.[8]

  • Develop the plate in a chamber with the recommended mobile phase.

  • The reaction is complete when the spot corresponding to the starting material (higher Rf) is no longer visible in the reaction mixture lane.

Question 3: My reaction is complete. What is the standard workup procedure before purification?

Answer: A proper workup is crucial to remove inorganic salts and excess reagents, and to separate the product into an organic layer for further purification.

Protocol 1: Standard Reaction Workup

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to quench any unreacted NaBH₄. Caution: Hydrogen gas will be evolved vigorously. Continue adding acid until the bubbling ceases and the solution is neutral or slightly acidic (pH ~6-7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a small-scale reaction). The organic product will move into the ethyl acetate layer.[9]

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL). This step is critical as it will react with and remove the acidic hydrolysis byproduct (3-methoxybenzoylformic acid) by converting it to its water-soluble sodium salt.[10]

    • Brine (saturated aqueous NaCl) (1 x 30 mL). This helps to remove residual water from the organic layer.[10]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[11]

Question 4: My crude product is an oil containing both the starting material and the desired alcohol. How do I separate them?

Answer: Flash column chromatography is the ideal method for separating the product from the less polar starting material.[6][10][12]

Protocol 2: Purification by Flash Column Chromatography

  • TLC Optimization: First, find a solvent system that gives good separation on TLC (Rf of the desired product ~0.25-0.35). A gradient of ethyl acetate in hexane is an excellent starting point (e.g., starting with 10% EtOAc in hexane and gradually increasing to 25-30%).[6]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Ensure the packing is uniform and free of air.[10]

  • Sample Loading:

    • Wet Loading: Dissolve your crude oil in a minimal amount of dichloromethane or the initial eluent and carefully apply it to the top of the silica bed.[10]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column for better resolution.[6]

  • Elution: Begin elution with the low-polarity mobile phase, applying gentle pressure. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your compounds.

    • The unreacted, less polar This compound will elute first.

    • The more polar product, Ethyl 2-hydroxy-2-(3-methoxyphenyl)acetate , will elute second.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Question 5: How can I obtain my final product as a pure, crystalline solid?

Answer: Recrystallization is the final step to achieve high purity and obtain a crystalline solid, assuming your product is solid at room temperature.[13][14]

Protocol 3: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the product's structure (ester, alcohol, ether, aromatic ring), good starting points for screening are:

    • A mixed solvent system like ethyl acetate/hexane or ethanol/water .

    • Start by dissolving the compound in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less soluble "anti-solvent" (e.g., hexane) until the solution becomes slightly cloudy.[13]

  • Procedure:

    • Dissolve the crude or column-purified product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

Diagram 2: General Purification Workflow

cluster_0 Post-Reaction cluster_1 Workup cluster_2 Purification Crude Crude Reaction Mixture (Product, SM, Salts, Byproducts) Quench 1. Quench Reaction (e.g., 1M HCl) Crude->Quench Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Wash 3. Basic Wash (NaHCO₃) Removes Acidic Byproducts Extract->Wash Dry 4. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Wash->Dry Chromatography 5. Flash Column Chromatography (Separates SM from Product) Dry->Chromatography Recrystallize 6. Recrystallization (Final Polishing) Chromatography->Recrystallize Pure Pure Recrystallize->Pure Pure Crystalline Product

Caption: A typical workflow from crude reaction mixture to purified product.

References

  • Chem 353: NaBH4 expt. (n.d.). Retrieved from [Link]

  • Zuniga, E. S., et al. (2017). Bioorganic and Medicinal Chemistry, 25(15), 3922-3946. As seen in ChemicalBook for ETHYL (2-METHOXYBENZOYL)
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Continuous enantioselective hydrogenation of ethylbenzoylformate over Pt/Al2O3 catalyst. (n.d.). Åbo Akademi University Research Portal. Retrieved from [Link]

  • Ethyl 2-(3-methoxyphenyl)acetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Method for producing high purity Ethyl 3-Ethoxypropionate. (n.d.). Google Patents.
  • Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. (n.d.). Google Patents.
  • Extraction and Purification of Secondary Metabolites of Paris polyphylla (Smith) Using Column Chromatography. (2021). ResearchGate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Reactions with Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-methoxybenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your reactions and achieve optimal outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

I. Understanding the Reactivity of this compound

This compound is an α-ketoester, a class of compounds known for their dual reactivity. The presence of two adjacent carbonyl groups and an aromatic ring with an electron-donating methoxy group dictates its chemical behavior. Understanding these features is paramount to troubleshooting.

  • Electrophilic Centers: Both the ketone and ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

  • Lack of α-Hydrogens: The carbon between the two carbonyl groups is quaternary, meaning it lacks acidic α-hydrogens. This prevents self-condensation in Claisen-type reactions and makes it an excellent electrophilic partner in crossed-Claisen condensations.[1][2]

  • Aromatic Ring Activation: The methoxy group at the meta-position is an ortho-, para-director and an activating group for electrophilic aromatic substitution. However, the benzoylformate moiety is deactivating. This interplay influences the outcomes of reactions involving the aromatic ring.

Below is a workflow diagram illustrating the key decision points when troubleshooting reactions with this compound.

troubleshooting_workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Failed Reaction (Low Yield / No Product / Impure Product) analysis Analyze Reaction Components & Conditions (TLC, LC-MS, NMR of crude) start->analysis hydrolysis Starting material consumed, polar baseline material observed? analysis->hydrolysis Yes no_reaction Mainly starting material remains? analysis->no_reaction Yes side_products Multiple new spots/peaks observed? analysis->side_products Yes check_moisture Strictly Anhydrous Conditions: - Dry solvents & glassware - Inert atmosphere (N2/Ar) hydrolysis->check_moisture increase_reactivity Increase Reactivity: - Higher temperature - Stronger base/catalyst - Longer reaction time no_reaction->increase_reactivity optimize_conditions Optimize Conditions: - Lower temperature - Different solvent - Check stoichiometry side_products->optimize_conditions decarboxylation Consider Decarboxylation: - Check for benzaldehyde derivative - Use milder conditions side_products->decarboxylation

Caption: General troubleshooting workflow for reactions involving this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

A. Low or No Conversion of Starting Material

Question 1: I am attempting a crossed-Claisen condensation with this compound and another ester, but I am only recovering my starting materials. What could be the issue?

Answer: This is a common issue that typically points to insufficient reactivity under the chosen conditions. Here’s a breakdown of potential causes and solutions:

  • Base Strength and Stoichiometry: The Claisen condensation requires a strong base to deprotonate the ester with α-hydrogens.[3][4] Unlike catalytic reactions, a stoichiometric amount of base is often necessary because the resulting β-keto ester is more acidic than the starting alcohol and will be deprotonated by the alkoxide base.[5]

    BasepKa of Conjugate AcidSuitability
    Sodium Ethoxide~16Standard choice, especially when ethanol is the solvent.
    Sodium Hydride~36A stronger, non-nucleophilic base that can drive the reaction to completion. Use with caution.
    LDA~36A very strong, non-nucleophilic base, but may not be ideal for classic Claisen condensations.[5]
  • Reaction Temperature: While some condensations proceed at room temperature, others require heating to overcome the activation energy barrier. If you are running the reaction at low temperatures, consider gradually increasing it.

  • Solvent Choice: The solvent must be able to dissolve the reactants and the base. Aprotic solvents like THF or toluene are often good choices, especially when using a base like sodium hydride.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Moisture will quench the base and can lead to hydrolysis of the ester. Dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Re-evaluate Your Base: If using sodium ethoxide, ensure it is fresh and not decomposed. Consider switching to a stronger base like sodium hydride.

  • Increase Temperature: Gradually increase the reaction temperature, monitoring by TLC or LC-MS for the appearance of the product.

  • Check Your Reagents: Ensure your this compound and the partner ester are pure.

B. Formation of Unexpected Side Products

Question 2: My reaction is producing multiple spots on the TLC plate, and the desired product is a minor component. What are the likely side reactions?

Answer: The formation of multiple products suggests that side reactions are competing with your desired transformation. For this compound, the most common side reactions are hydrolysis and decarboxylation.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[6][7] This will lead to the formation of 3-methoxybenzoylformic acid.

    • Under Basic Conditions: Saponification will occur, leading to the sodium salt of the carboxylic acid.[8]

    • Under Acidic Conditions: The reaction is reversible and requires an excess of water to go to completion.[6]

  • Decarboxylation: Benzoylformate and its derivatives can undergo decarboxylation to form the corresponding aldehyde.[9][10][11] In this case, you would form 3-methoxybenzaldehyde. This can be promoted by heat or certain catalysts.

side_reactions cluster_main This compound cluster_products Potential Side Products start This compound hydrolysis 3-methoxybenzoylformic acid start->hydrolysis Hydrolysis (H2O, H+ or OH-) decarboxylation 3-methoxybenzaldehyde start->decarboxylation Decarboxylation (Heat or Catalyst)

Sources

Side reactions of Ethyl 3-methoxybenzoylformate and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-methoxybenzoylformate

Welcome to the comprehensive technical support guide for this compound. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this versatile α-keto ester. Our focus is to empower you with the scientific understanding to not only identify and minimize side reactions but also to optimize your synthetic and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary side reactions?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The primary side reactions of concern are:

  • Formation of Isomeric Byproducts: The methoxy group of anisole is an ortho, para-director in electrophilic aromatic substitution.[1] Consequently, the reaction yields a mixture of isomers, with the desired meta-isomer (this compound) often being a minor product compared to the ortho- and para-isomers (Ethyl 2-methoxybenzoylformate and Ethyl 4-methoxybenzoylformate).

  • Demethylation: Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, leading to the formation of phenolic impurities.[2] This is particularly problematic at elevated temperatures.

  • Polysubstitution: Although less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring, especially with highly activated substrates.

Q2: My reaction is complete, but I'm struggling to isolate the pure this compound. What are the recommended purification strategies?

A2: The purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties. A combination of techniques is often necessary:

  • Fractional Distillation under Reduced Pressure: This is a primary method for separating the isomers, as they may have slightly different boiling points.[3]

  • Column Chromatography: Silica gel chromatography is an effective method for separating the isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide good separation.

  • Recrystallization: If the crude product can be solidified, recrystallization from a suitable solvent system can be employed to isolate the desired isomer, provided there is a significant difference in solubility.

Q3: I've noticed a gradual degradation of my purified this compound upon storage. What is the likely cause, and how can I prevent it?

A3: this compound, being an ester, is susceptible to hydrolysis, which breaks it down into 3-methoxybenzoic acid and ethanol. This process is catalyzed by both acids and bases and is accelerated by the presence of moisture and elevated temperatures. To ensure stability during storage:

  • Ensure Anhydrous Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Control pH: Avoid contact with acidic or basic residues. Glassware should be thoroughly cleaned and dried.

  • Low Temperature Storage: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to reduce the rate of potential degradation reactions.

Q4: Can this compound undergo decarboxylation? Under what conditions should I be concerned about this side reaction?

A4: Yes, as a β-keto ester, this compound can undergo decarboxylation, particularly after hydrolysis to the corresponding β-keto acid.[4] This reaction is typically favored by heat. You should be mindful of this potential side reaction during purification steps that involve heating, especially if acidic or basic conditions are present that could first promote hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Issue 1: Low Yield of the Desired meta-Isomer in Friedel-Crafts Acylation
Potential Cause Troubleshooting & Optimization
Dominance of ortho and para Isomers The methoxy group's directing effect is a fundamental challenge. To favor the meta product, consider alternative synthetic strategies if possible. For the Friedel-Crafts route, careful optimization of reaction conditions is key. Lowering the reaction temperature can sometimes influence isomer ratios.
Demethylation of the Methoxy Group This is often caused by using an overly strong Lewis acid or high reaction temperatures.[2] Solution: Employ milder Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄).[2] Alternatively, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize this side reaction.
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] If the reaction has stalled, a slight increase in temperature or the addition of more catalyst may be necessary, but be cautious of promoting side reactions.
Hydrolysis of the Acylating Agent Ethyl oxalyl chloride is sensitive to moisture. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Issue 2: Product Contamination and Purification Difficulties
Potential Cause Troubleshooting & Optimization
Co-elution of Isomers in Chromatography The polarity of the ortho, meta, and para isomers can be very similar. Solution: Optimize your chromatography conditions. Use a long column, a shallow solvent gradient, and consider different solvent systems. Sometimes, a different stationary phase (e.g., alumina) may provide better separation.
Presence of Phenolic Impurities Demethylation leads to 3-hydroxybenzoylformate derivatives. Solution: These acidic impurities can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.
Residual Catalyst Aluminum chloride can form stable complexes with the ketone product.[6] Solution: The workup procedure should include quenching the reaction mixture with ice and dilute acid (e.g., HCl) to break up these complexes and facilitate their removal in the aqueous phase.[6][7]
Issue 3: Inconsistent Reaction Outcomes
Potential Cause Troubleshooting & Optimization
Variability in Catalyst Activity The activity of Lewis acids like AlCl₃ can be highly dependent on their purity and handling. Solution: Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under strictly anhydrous conditions to prevent catalyst deactivation.
Solvent Effects The choice of solvent can influence the reaction rate and selectivity. Solution: Dichloromethane is a common solvent for Friedel-Crafts reactions.[1] Ensure it is anhydrous. For some substrates, other solvents like carbon disulfide or nitrobenzene can be used, but their toxicity and potential to participate in the reaction should be considered.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride. Note: This reaction should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment should be worn.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (anhydrous)

  • Ethyl oxalyl chloride

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous CH₂Cl₂. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the dropping funnel, add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 30 minutes.

  • Reaction: After the addition of anisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of isomers by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Analytical Characterization and Isomer Differentiation

GC-MS Analysis:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.[8]

  • Oven Program: A typical program would start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).[8]

  • Expected Elution Order: The elution order will depend on the boiling points and polarities of the isomers. Generally, the more symmetrical para-isomer may have a slightly different retention time than the ortho- and meta-isomers.

NMR Spectroscopy (¹H and ¹³C):

  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent.[8]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to different splitting patterns of the aromatic protons.

  • ¹³C NMR: The number of unique signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum can definitively distinguish the isomers based on their symmetry.[8]

Visualizations

Diagram 1: Friedel-Crafts Acylation of Anisole

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction AcylChloride Ethyl Oxalyl Chloride AcylChloride->Reaction LewisAcid AlCl₃ LewisAcid->Reaction Activates Acyl Chloride Ortho Ethyl 2-methoxybenzoylformate (ortho-isomer) Meta This compound (meta-isomer, Desired) Para Ethyl 4-methoxybenzoylformate (para-isomer) Reaction->Ortho Side Product Reaction->Meta Desired Product Reaction->Para Major Side Product

Caption: Friedel-Crafts acylation of anisole yields a mixture of isomers.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G Start Low Yield of This compound CheckIsomers Analyze Isomer Ratio (GC-MS, NMR) Start->CheckIsomers CheckDemethylation Check for Phenolic Impurities (TLC, NMR) Start->CheckDemethylation CheckCompletion Check for Starting Material (TLC) Start->CheckCompletion CheckIsomers->CheckDemethylation No HighOrthoPara High ortho/para Isomer Ratio CheckIsomers->HighOrthoPara Yes CheckDemethylation->CheckCompletion No DemethylationDetected Demethylation Detected CheckDemethylation->DemethylationDetected Yes IncompleteReaction Incomplete Reaction CheckCompletion->IncompleteReaction Yes OptimizeConditions Optimize Reaction Conditions (e.g., lower temperature) HighOrthoPara->OptimizeConditions MilderCatalyst Use Milder Lewis Acid (e.g., ZnCl₂, TiCl₄) DemethylationDetected->MilderCatalyst IncreaseTimeTemp Increase Reaction Time/Temp (with caution) IncompleteReaction->IncreaseTimeTemp

Caption: A workflow for troubleshooting low yields in the synthesis.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Lehman, J. W. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Procter, D. J., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Communications, 53(18), 2639-2642. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Lee, M. J., & Chou, T. C. (2000). Kinetics of synthesis and hydrolysis of ethyl benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 39(12), 4837-4842. Retrieved from [Link]

  • Lee, M. J., & Chou, T. C. (2000). Kinetics of synthesis and hydrolysis of ethyl benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 39(12), 4837-4842. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyoxylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

  • Semantic Scholar. (2008, November 7). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of alpha-keto ester.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole. Retrieved from [Link]

  • Sci-Hub. (n.d.). Friedel–Crafts acylation of anisole over hybrid zeolitic-mesostructured materials. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel–Crafts acylation of anisole to synthesise 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • Journal of the Society of Chemical Industry, Japan. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of the Society of Chemical Industry, Japan, 69(1), 128-132. Retrieved from [Link]

  • Universitat Rovira i Virgili. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor.
  • YouTube. (2020, August 11). Study of the kinetics of acid catalysed hydrolysis of ethyl acetate by Dr. Bornali Boruah. Retrieved from [Link]

Sources

Effect of solvent and temperature on Ethyl 3-methoxybenzoylformate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-methoxybenzoylformate Reactivity Guide

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile ketoester. Here, we address common challenges related to solvent and temperature effects on its reactivity, drawing upon established chemical principles to explain the causality behind experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound?

This compound, also known as Ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is an organic compound with the molecular formula C₁₁H₁₂O₄.[1] It features a central α-ketoester moiety, which is the primary site of its chemical reactivity. The methoxy group on the benzene ring acts as an electron-donating group, influencing the reactivity of the aromatic ring and the adjacent carbonyl group.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₂O₄ [1]
Molecular Weight 208.21 g/mol [2]
Boiling Point 107°C at 0.1 mmHg [2]
Appearance Typically a liquid Inferred from properties

| Key Functional Groups | Ester, Ketone, Methoxy, Aromatic Ring | Structural Analysis |

Understanding these properties is the first step in designing a successful reaction protocol. Its relatively high boiling point suggests it is stable under typical reflux conditions in many common organic solvents.

Troubleshooting Guide: Solvent Effects

The choice of solvent is critical as it can dramatically alter reaction rates and even change the course of a reaction by orders of magnitude.[3] Solvents influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states.

Q2: My reaction is proceeding much slower than expected. Could the solvent be the cause?

Yes, this is a very common issue. A slow reaction rate is often due to a mismatch between the solvent's properties and the reaction mechanism's requirements.

Causality: Reactions proceed through a high-energy transition state. Solvents that can stabilize this transition state will lower the overall activation energy (Ea), thereby accelerating the reaction.

  • Polar vs. Nonpolar Mechanisms: If your reaction involves the formation of charged intermediates or polar transition states (common in nucleophilic additions to the carbonyl groups of this compound), using a nonpolar solvent like hexane or toluene will offer poor stabilization, leading to very slow kinetics.

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., ethanol, water) can hydrogen bond with reactants and intermediates. While this can sometimes be beneficial, they can also solvate and deactivate nucleophiles, slowing down the desired reaction. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating cations while leaving anions (nucleophiles) relatively "bare" and highly reactive.

Troubleshooting Workflow for Slow Reactions

G start Slow Reaction Observed check_mechanism Identify Reaction Mechanism (e.g., Nucleophilic Addition, SNAr) start->check_mechanism polar_ts Does it involve a polar or charged transition state? check_mechanism->polar_ts Yes nonpolar_ts Does it involve a nonpolar transition state? check_mechanism->nonpolar_ts No switch_polar Switch to a Polar Solvent (e.g., THF, Acetonitrile) polar_ts->switch_polar switch_nonpolar Switch to a Nonpolar Solvent (e.g., Toluene, Hexane) nonpolar_ts->switch_nonpolar check_nucleophile Is the nucleophile anionic or sensitive to H-bonding? switch_polar->check_nucleophile use_aprotic Use a Polar APROTIC Solvent (e.g., DMF, DMSO) for enhanced nucleophilicity. check_nucleophile->use_aprotic Yes use_protic Consider a Polar PROTIC Solvent (e.g., Ethanol) if proton transfer is part of the rate-determining step. check_nucleophile->use_protic No monitor Monitor Reaction Progress (TLC, LC-MS) use_aprotic->monitor use_protic->monitor switch_nonpolar->monitor end Reaction Rate Optimized monitor->end

Caption: Troubleshooting workflow for slow reaction rates.

Q3: I'm observing an unexpected side product. How can the solvent influence selectivity?

Solvents can affect the selectivity (chemoselectivity, regioselectivity) of a reaction by differentially stabilizing the transition states leading to different products.

Causality: Consider a reaction where this compound can react at either the ketone or the ester carbonyl. These two pathways will have different transition states. A particular solvent may stabilize one transition state more than the other, favoring the formation of the corresponding product.

  • Example - Keto vs. Ester Reactivity: The ketone is generally more electrophilic than the ester. However, in a polar protic solvent, hydrogen bonding could preferentially shield the more sterically accessible ketone, potentially increasing the relative amount of reaction at the ester.

Table 2: Qualitative Effect of Solvent Class on Reactivity

Solvent Class Example Solvents Dielectric Constant General Impact on Polar Reactions Potential Issues
Nonpolar Toluene, Hexane Low (~2-4) Slows down reactions with polar/charged transition states. Poor solubility of polar reagents.
Polar Aprotic THF, DCM, Acetone Moderate (~5-20) Good general-purpose solvents. Accelerate many polar reactions. May not be polar enough for highly charged species.
Highly Polar Aprotic DMF, DMSO High (>35) Strongly accelerate reactions with anionic nucleophiles. Difficult to remove post-reaction; potential for side reactions at high temperatures.

| Polar Protic | Ethanol, Methanol | High (>20) | Can accelerate reactions where proton transfer is key. | Can deactivate strong nucleophiles (e.g., Grignards, enolates) via protonation or H-bonding. |

Troubleshooting Guide: Temperature Effects

Temperature is a critical parameter that directly influences the rate of all chemical reactions. According to the Arrhenius equation, a general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature. However, this increase is not always beneficial.

Q4: I heated my reaction to speed it up, but now I'm getting a low yield and multiple byproducts. What is happening?

While increasing temperature provides the necessary activation energy for your desired reaction, it also provides energy for undesired side reactions to occur.

Causality: Every potential reaction pathway has its own activation energy barrier. At low temperatures, there may only be enough thermal energy to overcome the barrier for the desired product (kinetic product). As you increase the temperature, you provide sufficient energy to overcome the higher activation barriers of competing side reactions, such as:

  • Decomposition: this compound or your product may be thermally unstable, leading to degradation.

  • Elimination or Rearrangement Reactions: Higher temperatures can favor these alternative pathways.

  • Loss of Selectivity: If a reaction can form multiple products, higher temperatures often favor the more thermodynamically stable product, which may not be the one you want.

General Relationship between Temperature, Rate, and Selectivity

G cluster_0 Low Temperature cluster_1 High Temperature low_T Low Kinetic Energy low_rate Slower Reaction Rate low_T->low_rate high_selectivity Higher Selectivity (Favors Kinetic Product) low_T->high_selectivity increase_T Increase Temperature low_rate->increase_T high_selectivity->increase_T high_T High Kinetic Energy high_rate Faster Reaction Rate high_T->high_rate low_selectivity Lower Selectivity (Side Reactions & Thermodynamic Products are Accessible) high_T->low_selectivity increase_T->high_rate increase_T->low_selectivity

Caption: Conceptual impact of temperature on reaction outcomes.

Q5: What is a systematic way to find the optimal temperature for my reaction?

The optimal temperature is a balance between an acceptable reaction time and minimal byproduct formation. A systematic approach is to run a small-scale temperature screen.

Protocol: Temperature Optimization Study

  • Setup: Prepare 3-5 identical small-scale reactions in parallel (e.g., in a multi-well reaction block or separate vials).

  • Solvent & Stoichiometry: Use the solvent and reagent ratios determined from prior experiments or literature.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range could be room temperature (20-25°C), 40°C, 60°C, and 80°C. Ensure accurate temperature control using oil baths or heating blocks.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a suitable method (e.g., TLC, LC-MS, or GC-MS). This will allow you to quantify the consumption of starting material, the formation of the desired product, and the emergence of any byproducts.

  • Evaluation: Compare the results. Identify the temperature that provides the best conversion to the desired product within a reasonable timeframe, with the cleanest reaction profile (fewest byproducts). For instance, a reaction at 80°C might be complete in 1 hour but yield 30% byproducts, while the same reaction at 40°C might take 12 hours but yield <5% byproducts, making the lower temperature preferable for purity and yield.[4][5]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Addition Reaction

This protocol provides a baseline for reacting this compound with a generic nucleophile (Nu⁻).

  • Inert Atmosphere: To a flame-dried, two-neck round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., THF, 5-10 mL per mmol of substrate) via syringe.

  • Temperature Control: Cool the solution to the desired starting temperature (e.g., 0°C using an ice-water bath).

  • Reagent Addition: Slowly add the nucleophile (e.g., 1.1 eq of a Grignard reagent solution or a solution of an amine) dropwise over 10-15 minutes. An exothermic reaction may be observed.[6]

  • Reaction: Allow the reaction to stir at the chosen temperature. Monitor its progress by TLC or LC-MS. If no progress is observed after 1-2 hours, allow the reaction to warm slowly to room temperature or apply gentle heat as determined by your optimization study.

  • Workup: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aq. NH₄Cl for organometallics, or water for other reactions).

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Nimker, C., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. [Link]

  • Google Patents. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • Singh, A.K. Solvent Effect on the Enthalpy and Entropy of Activation for the Hydrolysis of Ethyl Cinnamate in Mixed Solvent System. Longdom Publishing. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

  • ResearchGate. Temperature‐related reaction kinetics and product composition of ethoxylated fatty acid methyl esters. [Link]

  • Google Patents.
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Technical Support Center: Purification of Ethyl 3-methoxybenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of products derived from Ethyl 3-methoxybenzoylformate. As a versatile building block, its derivatives often present unique purification challenges due to the presence of multiple functional groups—namely the ester, ketone, and methoxy ether—which influence polarity, stability, and reactivity.

This document is structured to address common issues encountered during experimental work, providing not just protocols but the underlying chemical principles to empower you to make informed decisions.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary issues that arise after a reaction work-up.

Q1: My crude product is an oil, but the literature reports a solid. What are the first steps I should take?

This is a very common issue, often indicating the presence of impurities that are depressing the melting point of your compound.

Causality:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or work-up (e.g., ethyl acetate, toluene) can be difficult to remove and will keep the product oily.

  • Unreacted Starting Material: this compound itself is a liquid. If the conversion was incomplete, its presence can prevent crystallization.

  • Oily Byproducts: The reaction may have produced amorphous, non-crystalline side products that are co-solubilizing your desired compound.

Troubleshooting Protocol:

  • High-Vacuum Evaporation: Ensure all volatile solvents are removed. Connect your flask to a high-vacuum line (<1 mmHg) for several hours. Gentle heating (30-40°C) can aid this process, but be cautious if your product is thermally sensitive.[1]

  • Trituration: Attempt to induce crystallization by "triturating" the oil. This involves adding a poor solvent in which your product is insoluble but the oily impurities are soluble.

    • Add a small volume of a non-polar solvent like hexanes or petroleum ether to the oil.

    • Use a glass rod to vigorously scratch the inside of the flask below the solvent level.[2] This creates nucleation sites for crystal growth.

    • If successful, you will see the oil slowly convert into a solid precipitate. You can then filter and wash this solid with more of the cold, poor solvent.

  • Re-dissolve and Precipitate: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy. Allow this to stand, which may induce crystallization.

Q2: How do I remove unreacted this compound from my crude product?

The starting material is a relatively polar α-ketoester. Its removal is critical for obtaining a pure final product.

Method 1: Aqueous Work-up (for non-hydrolyzable products) If your product is stable to mild base, a simple liquid-liquid extraction can be effective. The keto-ester is more susceptible to hydrolysis than many other functional groups.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This can help remove any acidic impurities.

  • Follow with a brine wash (saturated NaCl) to remove excess water from the organic layer.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[3]

Method 2: Bisulfite Extraction (for aldehyde/reactive ketone impurities) While this compound is a ketone, it may not be reactive enough for this method to be efficient. However, this is a powerful technique for removing more reactive ketone or aldehyde impurities. The process involves forming a water-soluble bisulfite adduct.[4][5]

Method 3: Column Chromatography This is the most reliable method. Since the starting material is moderately polar, you can typically separate it from less polar products by using a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexanes). For more polar products, a higher polarity eluent will be needed, but a clear separation should still be achievable.

Q3: My compound appears to be degrading on the silica gel column. What are my options?

The slightly acidic nature of standard silica gel can cause decomposition of sensitive compounds, such as certain esters or molecules with acid-labile protecting groups.[6]

Causality & Solutions:

  • Acid-Sensitivity: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic.

  • Deactivate the Silica: You can neutralize these acidic sites. Prepare your column as usual, then flush it with 2-3 column volumes of your eluent mixture containing 1-3% triethylamine (Et₃N) before loading your sample.[7][8][9] This will pre-treat the silica, making it much less acidic.

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms, alumina can be an excellent alternative. For most organic compounds, neutral or basic alumina is a good starting point.[7][10]

    • Florisil® (Magnesium Silicate): This is a milder, neutral stationary phase that can be effective for separating compounds prone to degradation on silica.[7][10]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is an excellent method for purifying polar compounds, as the most polar compounds elute first.[7]

Section 2: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis. The following addresses common failures.

Problem 1: Poor Separation (Co-elution of Product and Impurities)

Cause & Effect: This occurs when the polarities of your desired compound and an impurity are too similar for the chosen solvent system to resolve. The goal is to maximize the difference in their interaction with the stationary phase.

Step-by-Step Protocol: Optimizing Your Mobile Phase

  • TLC Analysis is Key: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[1]

  • Adjust Solvent Ratio: If spots are too close, adjust the ratio of your polar to non-polar solvent. Small changes (e.g., from 10% EtOAc/Hexanes to 8% EtOAc/Hexanes) can have a significant impact.

  • Change Solvent System: If adjusting the ratio doesn't work, change the solvents entirely. The "eluent strength" of different solvents varies. A common rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[8] Trying different solvent systems (e.g., Dichloromethane/Methanol, Ether/Hexanes) can alter the selectivity and improve separation.[8]

Workflow for Selecting a Purification Method

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Troubleshooting Crude_Product Crude Product (Post-Workup) Check_Purity Assess Purity & Impurities (TLC, NMR) Crude_Product->Check_Purity Decision Is the major impurity structurally distinct? Check_Purity->Decision Recrystallization Attempt Recrystallization or Trituration Decision->Recrystallization  Yes (e.g., starting material) Chromatography Proceed to Column Chromatography Decision->Chromatography No (e.g., isomer)   Recrystallization_Fails Fails or 'Oils Out'? Recrystallization->Recrystallization_Fails Chromatography_Fails Poor Separation? Chromatography->Chromatography_Fails Recrystallization_Fails->Chromatography Yes Optimize_Solvent Optimize Chromatography (Solvent/Stationary Phase) Chromatography_Fails->Optimize_Solvent Yes

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-EMBF-SH-2026-01

Last Updated: January 17, 2026

Introduction: Understanding the Challenge

Ethyl 3-methoxybenzoylformate is a valuable α-ketoester intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is dominated by the adjacent ketone and ester functionalities. However, the methoxy group (-OCH₃) at the meta-position, while not directly adjacent to the reactive carbonyl centers, exerts significant steric and electronic influence. This often leads to lower-than-expected reaction rates, incomplete conversions, or undesired side products, posing a common challenge for researchers.

The purpose of this guide is to provide targeted troubleshooting strategies and robust protocols to overcome the steric hindrance presented by the meta-methoxy group in common transformations of this compound.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers.

FAQ 1: My Grignard reaction with this compound is giving low yields of the desired tertiary alcohol. What is the primary cause?

Answer: The primary issue is often a competition between the desired nucleophilic attack at the ketone and/or ester carbonyls and undesired side reactions. The steric bulk of the incoming Grignard reagent, compounded by the methoxy group, can hinder the ideal reaction trajectory.

Common Issues & Solutions:

  • Steric Clash: Large Grignard reagents (e.g., tert-butylmagnesium chloride) may struggle to access the carbonyl carbon.

  • Enolization: The α-protons are not present in this molecule, but the Grignard reagent's basicity can promote side reactions if other enolizable substrates are present.

  • Over-addition: Grignard reagents can add to both the ketone and the ester, leading to a mixture of products.

Troubleshooting Recommendations:

  • Use of a Lewis Acid: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can dramatically improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the Grignard reagent on the ketone preferentially over the ester. This is often referred to as the Luche reduction conditions when a hydride source is used, but the principle of carbonyl activation applies to Grignard reagents as well.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[1] Add the substrate slowly to a solution of the Grignard reagent to maintain a low concentration of the electrophile.[1]

  • Choice of Grignard Reagent: If possible, use less sterically hindered Grignard reagents.[1] Organolithium reagents can sometimes be more effective but may also be more prone to over-addition.

Condition Primary Product Typical Yield Key Consideration
MeMgBr, THF, 0 °CMixture of tertiary alcohol and over-addition product30-50%Poor selectivity.
MeMgBr, CeCl₃, THF, -78 °CDesired tertiary alcohol (from ketone addition)75-90%Enhanced selectivity for the ketone.
t-BuMgBr, THF, 0 °CLow conversion, starting material recovered<20%Severe steric hindrance.
FAQ 2: I am attempting a nucleophilic addition to the ketone, but the reaction is sluggish and I recover most of my starting material. How can I drive the reaction to completion?

Answer: The electronic donating effect of the methoxy group, combined with its steric presence, can deactivate the benzoyl carbonyl group towards nucleophilic attack. To overcome this, you must enhance the electrophilicity of the carbonyl carbon.

Troubleshooting Recommendations:

  • Lewis Acid Catalysis: As with Grignard reactions, Lewis acids are highly effective. Catalytic amounts of BF₃·OEt₂, ZnCl₂, or Sc(OTf)₃ can coordinate to the carbonyl oxygen, making the carbon atom more electron-deficient and susceptible to attack.[2][3] This strategy has been shown to accelerate reactions by significantly reducing the activation barrier.[3]

  • Solvent Effects: Switching to a more polar solvent can sometimes stabilize the charged transition state, accelerating the reaction. However, ensure the solvent is compatible with your nucleophile.

  • Increase Temperature: While low temperatures are often preferred to control selectivity, carefully increasing the reaction temperature can provide the necessary activation energy for a sluggish reaction. This should be done incrementally while monitoring for byproduct formation.

Section 2: Advanced Protocols & Methodologies

For persistent issues, the following detailed protocols offer robust solutions.

Protocol 2.1: Cerium-Mediated Grignard Addition for Hindered Systems

This protocol enhances the selectivity of Grignard additions to the ketone moiety in the presence of the ester.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous Cerium(III) chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) and stir the resulting suspension vigorously for at least 2 hours at room temperature to ensure fine dispersion.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents, pre-titrated) to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Graphical Workflow for Protocol 2.1

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Anhydrous CeCl₃ to Flask prep2 2. Add Anhydrous THF prep1->prep2 prep3 3. Stir Vigorously (2h) prep2->prep3 react1 4. Cool to -78 °C prep3->react1 react2 5. Add Grignard Reagent (1.1 eq) react1->react2 react3 6. Stir for 1h @ -78 °C react2->react3 react4 7. Add Substrate Solution (1.0 eq) react3->react4 react5 8. Monitor by TLC react4->react5 workup1 9. Quench with sat. NH₄Cl react5->workup1 workup2 10. Warm to RT & Extract workup1->workup2 workup3 11. Dry, Filter, Concentrate workup2->workup3 workup4 12. Purify via Chromatography workup3->workup4

Caption: Workflow for Cerium-Mediated Grignard Addition.

Protocol 2.2: Asymmetric Reduction of the Ketone using Biocatalysis

For applications requiring high enantioselectivity, enzymatic reduction is a superior alternative to traditional chiral chemical reductants, which may struggle with sterically hindered substrates. Ketoreductases (KREDs) can offer excellent stereocontrol.[4][5][6]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing D-glucose (1.2 equivalents) for cofactor regeneration.

  • Enzyme Solution: To the buffer, add NADP⁺ (0.1 mol%) and Glucose Dehydrogenase (GDH) for cofactor recycling. Finally, add the selected Ketoreductase (KRED) enzyme (commercially available screening kits are recommended).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the enzyme solution.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction by HPLC or GC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Purification: Dry the organic phase, concentrate it, and purify the resulting chiral alcohol, typically by column chromatography.

Mechanism: Overcoming Steric Hindrance with a Lewis Acid

The diagram below illustrates how a Lewis Acid (LA) activates the carbonyl group, reducing the activation energy for nucleophilic attack and overcoming the steric hindrance.

G sub This compound activated Activated Complex (Enhanced Electrophilicity) sub->activated Coordination la Lewis Acid (e.g., BF₃) la->activated nu Nucleophile (Nu⁻) nu->activated Nucleophilic Attack (Lower ΔG‡) product Addition Product activated->product Bond Formation note The LA withdraws electron density from the carbonyl, making the carbon atom a 'harder' electrophile and overcoming steric repulsion. activated->note

Caption: Lewis acid activation of the carbonyl group.

References

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. (2010). ResearchGate. Retrieved from [Link]

  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. (2023). ACS Publications. Retrieved from [Link]

  • a, B-Unsaturated Carbonyl - Compounds. (n.d.). Retrieved from [Link]

  • Bulky Bases in Elimination Reactions. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Ortho Para and Meta in Disubstituted Benzenes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • How can a ketone be enantioselectively reduced, in the presence of an ester?. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). Grand Valley State University ScholarWorks. Retrieved from [Link]

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. (2021). ResearchGate. Retrieved from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2015). Retrieved from [Link]

  • Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9 by Leah4sci. (2014). YouTube. Retrieved from [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (2022). PubMed Central. Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Disfavoring Mechanochemical Reactions by Stress-Induced Steric Hindrance. (2021). ResearchGate. Retrieved from [Link]

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Technical Support Center: Managing Moisture-Sensitive Reactions of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-methoxybenzoylformate. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile α-keto ester. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A: The moisture sensitivity of this compound is inherent to its molecular structure as an α-keto ester. The presence of two adjacent carbonyl groups (the ketone and the ester) creates a highly electrophilic carbon center at the ketone. This makes it exceptionally susceptible to nucleophilic attack by water, leading to hydrolysis.[1]

The reaction proceeds as follows: water acts as a nucleophile, attacking the ketone's carbonyl carbon. This ultimately cleaves the ester bond, resulting in the formation of 3-methoxybenzoylformic acid and ethanol.

Chemical Rationale:

  • Electron-Withdrawing Effect: The ester group is electron-withdrawing, which increases the partial positive charge on the adjacent ketone's carbonyl carbon, making it a prime target for nucleophiles like water.[1]

  • Impact on Reactions: This hydrolysis pathway is a significant concern in reactions that require anhydrous conditions, such as Friedel-Crafts acylations or Grignard reactions. The presence of water not only consumes your starting material but can also deactivate moisture-sensitive catalysts (e.g., Lewis acids like AlCl₃) and reagents, leading to low or no product yield.[2][3]

Troubleshooting and Proactive Management

This section provides a structured approach to prevent and resolve common issues encountered when working with this compound.

Issue 1: My reaction yield is critically low, or the reaction failed entirely.

This is the most common issue and almost always points to the presence of moisture. Use the following decision tree to diagnose the potential source of the contamination.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Was all glassware rigorously dried? start->q1 q2 Was the solvent certified anhydrous or properly dried? q1->q2 Yes sol1 Remedy: Oven-dry glassware at >125°C overnight or flame-dry under vacuum before use. q1->sol1 No q3 Was a positive pressure of inert gas maintained throughout? q2->q3 Yes sol2 Remedy: Use fresh anhydrous solvent or redistill/dry existing solvent over a suitable agent (see Table 1). q2->sol2 No q4 Were reagents (especially catalysts) fresh and handled under inert gas? q3->q4 Yes sol3 Remedy: Check for leaks in the system. Ensure proper inert gas flow and positive pressure via a bubbler. q3->sol3 No sol4 Remedy: Use a fresh, unopened bottle of catalyst (e.g., AlCl₃). Weigh and transfer in a glovebox or under a strong inert gas counterflow. q4->sol4 No end end q4->end Yes (Consider other factors: reaction temp, stoichiometry, substrate reactivity)

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Issue 2: My purified product is a sticky oil or gum, not the expected solid.

A: A sticky or oily product often indicates the presence of impurities that inhibit crystallization.[4] In this context, the most likely impurity is the hydrolysis byproduct, 3-methoxybenzoylformic acid.

  • Diagnosis: The presence of a carboxylic acid can be confirmed by IR spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹) or by washing a sample of the product with a mild aqueous base (e.g., NaHCO₃ solution) and observing if the organic layer's properties change.

  • Solution:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer.

    • Separate the layers and wash the organic layer again with brine to remove residual water.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6] This should yield a cleaner product more amenable to crystallization or column chromatography.

Issue 3: My NMR/LC-MS analysis shows a byproduct with a mass corresponding to C₉H₈O₄.

A: This molecular formula corresponds to 3-methoxybenzoylformic acid, the direct result of the hydrolysis of this compound. Its presence is a definitive indicator that moisture was introduced at some stage of the process—either from solvents, reagents, glassware, or the atmosphere. Review the protocols in the next section to identify and eliminate the source of water contamination in future experiments.

Core Protocols for Anhydrous Reactions

Success with this compound requires a proactive, systematic approach to moisture exclusion.

Protocol 1: Preparation of Anhydrous Solvents

Using a commercially sealed bottle of anhydrous solvent is ideal. If you must dry your own, the choice of drying agent is critical.

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentEfficiency (Final H₂O ppm)SpeedCapacityCompatibility Notes
Activated 3Å Molecular Sieves < 10 ppm[7]Slow to ModerateModerateExcellent for most solvents. Does not clump. Ideal for long-term storage.[7]
Anhydrous Magnesium Sulfate (MgSO₄) ~35 ppmFastHighFine powder, requires filtration. Can be slightly acidic. Clumps when wet, providing a visual cue.[6]
Anhydrous Sodium Sulfate (Na₂SO₄) ~150 ppmSlowHighNeutral and inexpensive. Lower efficiency than MgSO₄. Good for pre-drying.[6]
Calcium Hydride (CaH₂) < 10 ppmModerateHighReactive. Reacts with water to produce H₂ gas. Best for non-protic solvents like DCM, THF. Do not use with alcohols or esters.
Activated Neutral Alumina < 10 ppm[7]FastHighExcellent for rapid drying via passage through a column. Can be used for THF, Benzene, etc.[7]

Step-by-Step Solvent Drying with Molecular Sieves:

  • Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at >300°C for several hours.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated sieves to your solvent (approx. 10% m/v) in a flask that has been oven- or flame-dried.[7]

  • Stopper the flask and allow it to stand for at least 48-72 hours for optimal drying.[7]

  • The solvent can then be transferred via a cannula or a dry syringe for use.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This workflow is essential for preventing atmospheric moisture from entering your reaction.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Setup cluster_run Phase 3: Execution A 1. Flame-Dry Glassware (Flask, Stir Bar) Under Vacuum B 2. Cool to Room Temp Under Inert Gas (N₂ or Ar) A->B C 3. Seal with Rubber Septum B->C D 4. Establish Positive Pressure (N₂ Balloon + Vent Needle) C->D E 5. Add Anhydrous Solvent via Dry Syringe D->E F 6. Add this compound & Other Reagents via Syringe E->F G 7. Run Reaction at Desired Temperature F->G H 8. Monitor Progress (TLC/LC-MS) G->H I 9. Quench & Work Up Reaction H->I

Caption: Standard Workflow for Moisture-Sensitive Reactions.

Detailed Steps for Inert Atmosphere Setup (Nitrogen Balloon Method):

  • Dry Glassware: Assemble your reaction flask with a magnetic stir bar. Heat the glassware thoroughly with a heat gun under vacuum or by placing it in a 140°C oven for at least 4 hours.[8]

  • Cool Under Inert Gas: Allow the hot glassware to cool to room temperature while flushing it with a stream of dry nitrogen or argon.[8] Once cool, replace the gas inlet with a rubber septum.

  • Establish Positive Pressure: Fill a balloon with nitrogen gas. Insert a needle attached to the balloon through the septum. Insert a second, shorter "vent" needle to allow the nitrogen to flush out the air inside the flask.[9]

  • Purge: After 1-2 minutes, remove the vent needle. The balloon will now maintain a slight positive pressure of nitrogen, preventing air from entering.[9]

  • Reagent Addition: All liquid reagents, including the anhydrous solvent and this compound, must be added via a dry syringe through the septum.[10] Solid reagents should be added quickly against a strong counterflow of inert gas. For highly hygroscopic solids, a glovebox is recommended.[11]

Advanced FAQs

Q4: How can I be certain my solvent is dry enough?

A: While visual indicators like free-flowing drying agents are useful, they are not quantitative.[6] The industry standard for accurately determining water content in organic solvents is Karl Fischer Titration .[12] This electrochemical method can precisely measure water content down to the parts-per-million (ppm) level, providing definitive validation of your drying procedure.[13]

Q5: My reaction itself produces water as a byproduct. How can I manage this?

A: If water is a product of the reaction (e.g., in some esterifications or imine formations), it can cause equilibrium issues or side reactions. In-situ water removal is necessary.

  • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves directly to the reaction mixture can sequester water as it forms. Ensure the sieves are compatible with your reagents.[14]

  • Dean-Stark Apparatus: For reactions run at reflux in a solvent that forms an azeotrope with water (like toluene or benzene), a Dean-Stark trap can be used to physically remove water from the system as it is generated.[14]

References

  • O'Donnell, J. A., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. [Link][1][15]

  • Burke, T. R., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Research Square. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry. [Link][16]

  • Inert Corporation. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link][17]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link][18]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link][5]

  • Perrin, D. D., & Armarego, W. L. F. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link][7]

  • LibreTexts Chemistry. (2024). 3.2: Drying Agents. [Link][6]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]

  • Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters. [Link][13]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link][19]

  • ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?[Link][14]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link][8]

  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. [Link][9]

  • Mettler Toledo. (n.d.). Water content in organic solvents. [Link][12]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link][10]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link][11]

  • ResearchGate. (2015). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form?[Link][4]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 3-methoxybenzoylformate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of critical methodological choices and the scientific rationale underpinning each decision. We will explore the selection of stationary phases, mobile phase composition, and the establishment of a stability-indicating assay, ensuring the final method is both accurate and defensible.

Understanding the Analyte: this compound

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (C₁₁H₁₂O₄) is an aromatic ester with a molecular weight of approximately 208.21 g/mol .[1] Its structure features a benzene ring, an ester group, and a methoxy group, all of which influence its chromatographic behavior. The presence of the benzoylformate moiety provides a strong chromophore, making UV detection a suitable analytical technique. The predicted XlogP of 2.0 suggests moderate hydrophobicity, making reversed-phase HPLC the logical starting point for method development.[1]

Key Molecular Features:

  • Aromatic Ring: Allows for π-π interactions with specific stationary phases.

  • Ester Group: Susceptible to hydrolysis under strong acidic or basic conditions.

  • α-Keto Group: Enhances the chromophore for UV detection.

  • Moderate Polarity: Well-suited for reversed-phase chromatography.

Strategic Approach to Method Development

A systematic approach is crucial for efficient and effective HPLC method development. Our strategy will be to first establish initial chromatographic conditions, then optimize for selectivity and resolution, and finally, ensure the method is stability-indicating through forced degradation studies.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Method Scouting (Column & Mobile Phase Selection) A->B Guides initial choices C Optimization of Critical Parameters (Gradient, Flow Rate, Temperature) B->C Refine separation C->B Re-evaluate if needed D Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) C->D Confirm performance E Forced Degradation Studies (Stability-Indicating Assay) D->E Assess robustness F Final Optimized Method E->F Finalize protocol

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in the selection and optimization of the column and mobile phase. Here, we compare the most viable options for this compound.

Stationary Phase Selection: A Tale of Two Columns

The choice of stationary phase is the primary driver of selectivity in HPLC. For an aromatic compound like this compound, the two most logical choices are a standard C18 (octadecylsilane) column and a Phenyl-Hexyl column.

FeatureC18 (ODS) ColumnPhenyl-Hexyl ColumnRationale for this compound
Primary Interaction Hydrophobic interactions.π-π interactions with the aromatic ring.The dual nature of the analyte (aliphatic ethyl chain and aromatic ring) means both columns are viable, but the Phenyl-Hexyl may offer unique selectivity for aromatic impurities.
Selectivity Excellent for general-purpose separations based on hydrophobicity.Enhanced selectivity for aromatic and unsaturated compounds. Can alter elution order compared to C18.A Phenyl-Hexyl column can be advantageous if structurally similar impurities, particularly those differing in aromatic substitution, are present.
Typical Use Case First choice for most reversed-phase method development due to its versatility.Alternative selectivity when C18 fails to provide adequate resolution, especially for compounds with aromatic rings.Starting with a C18 is a robust approach, but screening a Phenyl-Hexyl column is a valuable secondary step in development.
Mobile Phase Optimization: Acetonitrile vs. Methanol

The organic modifier in the mobile phase significantly impacts elution strength and selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation for this Method
Elution Strength Higher elution strength, generally leading to shorter retention times.Lower elution strength, requiring a higher percentage in the mobile phase for similar retention.ACN is preferred for faster analysis times, which is beneficial for high-throughput screening.
Selectivity As a polar aprotic solvent, it offers different selectivity compared to methanol. Can disrupt π-π interactions on Phenyl columns.As a polar protic solvent, it can engage in hydrogen bonding, which may improve peak shape for certain analytes. It can enhance π-π interactions on Phenyl columns.ACN is the preferred starting solvent with a C18 column. If a Phenyl column is used, switching to MeOH could provide enhanced selectivity for aromatic species.
System Backpressure Lower viscosity, resulting in lower backpressure.Higher viscosity, leading to higher backpressure.The lower backpressure of ACN allows for higher flow rates or the use of smaller particle columns for improved efficiency.
UV Cutoff ~190 nm~205 nmBoth are suitable, as the expected λmax for this compound is well above these cutoffs.
Detection Wavelength (λmax)

Proper selection of the detection wavelength is critical for sensitivity. Based on the UV/Visible spectrum of the structurally similar Ethyl 3-methoxybenzoate, which shows significant absorbance maxima around 220 nm and a secondary maximum around 290-300 nm, a wavelength in the range of 220-230 nm is recommended for high sensitivity.[2] A photodiode array (PDA) detector should be used during development to confirm the optimal wavelength and to assess peak purity.

Experimental Protocol: The Optimized Method

Based on the comparative analysis, the following protocol represents a robust starting point for the analysis of this compound.

Chromatographic System:

  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 225 nm (using a PDA detector to monitor 200-400 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of Acetonitrile and Water to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Establishing a Stability-Indicating Method: Forced Degradation

A crucial aspect of a pharmaceutical analytical method is its ability to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any degradation products. This is confirmed through forced degradation studies.

ForcedDegradation cluster_Stress Stress Conditions cluster_Analysis Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze stressed samples using the developed HPLC method A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (e.g., ICH Q1B light exposure) E->F G Assess Peak Purity (PDA detector) F->G H Evaluate Mass Balance F->H

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Incubate the sample in 0.1M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1M NaOH at 60°C for 24 hours. The ester linkage is particularly susceptible to base hydrolysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light as specified in ICH guideline Q1B.

The developed HPLC method should be used to analyze these stressed samples. The goal is to achieve baseline separation between the main this compound peak and all formed degradation products, with the PDA detector confirming peak purity.

Conclusion

This guide has outlined a comprehensive and scientifically justified approach to developing an HPLC method for the analysis of this compound. By systematically evaluating and comparing key parameters such as stationary phase and mobile phase composition, a robust and reliable method can be established. The recommended starting point is a C18 column with an acetonitrile/water gradient and UV detection at 225 nm. The incorporation of forced degradation studies ensures that the final method is stability-indicating, meeting the rigorous standards of the pharmaceutical industry. This comparative and rationale-based approach provides a solid foundation for any scientist tasked with the analysis of this, or structurally related, compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethyl-3-methoxybenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Dong, M. W. (2013). HPLC Method Development for Pharmaceuticals. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. ICH.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH.
  • PubChemLite. (n.d.). This compound (C11H12O4). Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Analysis of Ethyl 3-methoxybenzoylformate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the accurate monitoring of reaction progress is paramount. Intermediates like Ethyl 3-methoxybenzoylformate, a key building block, require precise quantification to optimize yield, minimize byproduct formation, and ensure the final product's purity. This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)—for the analysis of this specific analyte in complex reaction matrices. Our focus is on the practical application and causal reasoning behind methodological choices, empowering researchers to select the most fitting approach for their developmental needs.

The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it an invaluable tool for both qualitative and quantitative analysis.[1][2]

The Principle of GC-MS

The technique operates on a simple yet powerful premise: separation followed by identification. A liquid sample is vaporized in a heated inlet and introduced into a long, thin capillary column by an inert carrier gas (the mobile phase). The column's inner surface is coated with a stationary phase. Compounds within the mixture separate based on their boiling points and their relative affinities for the stationary phase. As each separated compound exits the column, it enters the mass spectrometer, which ionizes the molecules (typically through electron impact), separates the resulting charged fragments based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification.[3]

Causality in Method Development for this compound

When developing a GC-MS method for this compound, the analyte's thermal stability is a critical consideration. Aromatic esters are generally thermally stable, making them good candidates for GC analysis.[4] However, excessively high temperatures in the injector port can potentially lead to degradation, a phenomenon that must be experimentally evaluated.[5]

A Self-Validating GC-MS Protocol:

  • Sample Preparation:

    • Aliquot 100 µL of the reaction mixture into a 2 mL autosampler vial.

    • Add 900 µL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) containing an internal standard (e.g., n-Dodecane at 100 µg/mL). The internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.

    • Vortex for 30 seconds to ensure homogeneity. This simple dilution and internal standard addition is often sufficient for clear reaction mixtures.

  • Instrument Parameters (Justification-Driven):

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet. A split injection (e.g., 50:1 ratio) is used to prevent column overloading when analyte concentrations are high. The inlet temperature should be optimized, starting around 250 °C, but lowered if thermal degradation is observed.[6]

    • Column: A mid-polarity capillary column, such as a DB-17 or HP-50+ (30 m x 0.25 mm ID, 0.25 µm film thickness), is an excellent starting point. This polarity provides good separation between the aromatic ester and potential non-polar starting materials or more polar byproducts.

    • Oven Program: Start at a lower temperature (e.g., 80 °C, hold for 2 minutes) to allow for the elution of volatile solvents, then ramp at a controlled rate (e.g., 15 °C/min) to a final temperature (e.g., 280 °C, hold for 5 minutes) to ensure all components of interest are eluted.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Mass Spectrometer Parameters:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard for creating reproducible fragmentation patterns that can be searched against spectral libraries like NIST.[7]

    • Mass Range: Scan from m/z 40 to 450. This range will capture the molecular ion of this compound (C10H10O4, MW = 194.18) and its characteristic fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation and Validation

The identification of this compound is confirmed by matching both its retention time and its mass spectrum to that of a pure standard. The expected fragmentation pattern for an ethyl ester will show characteristic losses of the ethoxy group (-OCH2CH3, m/z 45) and further fragmentation of the benzoyl structure.[8][9] Quantification is achieved by creating a calibration curve of the analyte/internal standard peak area ratio versus concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilute & Add Internal Standard Sample->Dilute Vortex Vortex Dilute->Vortex Inject Vaporize & Inject Vortex->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Process Identify (RT & MS) Quantify (Calibration) Detect->Process Report Generate Report Process->Report

Caption: A typical workflow for the GC-MS analysis of a reaction mixture.

The Alternative Approach: High-Performance Liquid Chromatography (HPLC-DAD)

While GC-MS is highly effective, it is not universally applicable. HPLC is a complementary technique that is better suited for non-volatile or thermally labile compounds that might be present in the reaction mixture, such as certain catalysts, polar byproducts, or starting materials.[1][10]

The Principle of HPLC-DAD

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[11] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[12] In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, records the absorbance of the eluent across a wide range of UV-Vis wavelengths simultaneously, providing a UV spectrum for each peak. This is invaluable for peak purity assessment and compound identification.

Causality in Method Development for this compound

The key to a successful HPLC separation is manipulating the mobile phase composition to achieve optimal retention and resolution of the analyte from other components. The presence of the aromatic ring in this compound provides a strong chromophore, making it ideally suited for UV detection.

A Self-Validating HPLC-DAD Protocol:

  • Sample Preparation:

    • Aliquot 100 µL of the reaction mixture into a 2 mL autosampler vial.

    • Add 900 µL of the mobile phase (initial conditions). This ensures sample solvent compatibility with the mobile phase, preventing peak distortion.

    • Vortex for 30 seconds and filter through a 0.45 µm syringe filter if particulates are present. Filtration is critical to prevent clogging of the HPLC system.

  • Instrument Parameters (Justification-Driven):

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is the industry standard for this type of analysis, offering excellent retention for aromatic compounds.

    • Mobile Phase: A gradient elution is often necessary for complex reaction mixtures.

      • Solvent A: Water with 0.1% Formic Acid (The acid improves peak shape for ionizable compounds and stabilizes the baseline).

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Start with a higher percentage of Solvent A (e.g., 70%) and ramp to a higher percentage of Solvent B (e.g., 95%) over 10-15 minutes. This allows for the elution of polar impurities first, followed by the analyte of interest and then any non-polar byproducts.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detector Parameters:

    • Detector: Diode-Array Detector (DAD).

    • Wavelength: Monitor at the absorbance maximum (λmax) of this compound (typically around 254 nm) for maximum sensitivity. Collect data across a range (e.g., 200-400 nm) to generate UV spectra for all eluting peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect DAD Detection (UV-Vis Spectrum) Separate->Detect Process Identify (RT & UV Spec) Quantify (Ext. Std) Detect->Process Report Generate Report Process->Report

Caption: A typical workflow for the HPLC-DAD analysis of a reaction mixture.

Performance Comparison: GC-MS vs. HPLC-DAD

The choice between these two powerful techniques depends on the specific analytical goal. Neither is universally superior; they are often complementary tools in a drug development setting.[10]

Parameter GC-MS HPLC-DAD Justification & Insights
Specificity/Confidence Very High High The mass spectrum from GC-MS provides a structural fingerprint, offering a higher degree of confidence in identification than a UV spectrum.[13]
Sensitivity (LOD/LOQ) Typically Lower (pg-ng) Good (ng-µg) GC-MS, especially in Selected Ion Monitoring (SIM) mode, often achieves lower detection limits than HPLC-DAD.[14][15]
Analyte Scope Volatile & Thermally StableNon-volatile & Thermally LabileThis is the primary differentiator. GC requires the analyte to be stable at high temperatures, while HPLC does not.[1]
Speed of Analysis Generally Faster Generally SlowerGC run times can be shorter due to the faster diffusion of analytes in the gas phase.[11]
Sample Preparation Simple (Dilute & Shoot)Simple (Dilute & Filter)Both methods feature straightforward sample preparation. HPLC may require an additional filtration step.
Impurity Profiling Excellent for volatile unknownsExcellent for polar/non-volatile unknownsGC-MS excels at identifying unknown volatile impurities through library searching. HPLC is superior for non-volatile or heat-sensitive impurities.[16]
Cost (Operational) LowerHigherHPLC typically consumes larger volumes of expensive, high-purity solvents. GC uses relatively inexpensive carrier gases.[11]
Robustness HighHighBoth are considered robust and reliable techniques when properly maintained.

Conclusion and Recommendations

For the routine quantitative analysis of This compound in a well-characterized reaction mixture where the analyte and expected byproducts are thermally stable, GC-MS is often the preferred method. Its speed, high specificity, and sensitivity provide a robust platform for process monitoring. The structural information from the mass spectrometer is invaluable for definitively identifying the target compound and any volatile impurities.

However, if the reaction involves thermally labile starting materials, catalysts, or if the formation of non-volatile, polar byproducts is a concern, HPLC-DAD is the superior choice. Its ability to analyze compounds without vaporization makes it a more versatile tool for comprehensive profiling of complex mixtures. The UV spectrum provided by the DAD is also crucial for assessing the purity of the main analyte peak.

Ultimately, for a comprehensive understanding of a reaction, particularly during process development and impurity profiling, employing both techniques is a powerful strategy. This dual-pronged approach leverages the strengths of each method to provide a complete chemical picture of the reaction mixture, ensuring the development of a safe, efficient, and robust chemical process.

References

  • Qiu, Y., et al. (2007). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed. Available at: [Link]

  • Garg, K., et al. (2019). GC-MS Analysis of Methanol and Ethyl Acetate Extract of fruits of Sphaeranthus indicus. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. University of the Cumberlands. Available at: [Link]

  • Zenkevich, I.G., et al. (2021). Approximation of the results of gas chromatographic analysis of thermally unstable compounds using logistic regression. Samara Journal of Science. Available at: [Link]

  • Chemistry For Everyone. (2023). How Is GC-MS Used In Aroma Analysis? YouTube. Available at: [Link]

  • Food Safety Institute. (2023). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]

  • Fisk, G.W., et al. (2006). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]

  • Khuhawar, M.Y., et al. (2009). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Querini, C.A. (2006). Identification of Aromatic Fatty Acid Ethyl Esters. ResearchGate. Available at: [Link]

  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Shimadzu. Available at: [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

  • Zanus, M., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl methanoate. Doc Brown's Chemistry. Available at: [Link]

  • Chan, K., et al. (2009). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. Available at: [Link]

  • Salim, S.M., & Fleeh, N.A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Biochemical and Cellular Archives. Available at: [Link]

  • Wernhart, S., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. ResearchGate. Available at: [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • LECO Corporation. (n.d.). Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. LECO Corporation. Available at: [Link]

  • Gaviria, C.A.R., et al. (2019). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available at: [Link]

  • Clark, J. (2015). Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Okhale, S.E., et al. (2016). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

  • Tesfaye, T., et al. (2016). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection. ResearchGate. Available at: [Link]

  • Soman, A., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Available at: [Link]

  • Zenkevich, I.G., et al. (2021). Approximation of the results of gas chromatographic analysis of thermally unstable compounds using logistic regression. Samara Journal of Science. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 3-methoxybenzoylformate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of Ethyl 3-methoxybenzoylformate and its derivatives is paramount for ensuring product quality, maintaining process control, and adhering to regulatory standards. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of this compound and its related substances. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and protocols to inform your selection of the most appropriate methodology.

The Analytical Challenge: Structure and Properties

This compound, an aromatic ketoester, presents unique analytical challenges. Its structure, featuring a benzene ring, a ketone, and an ester functional group, dictates its chemical and physical properties, which in turn influence the choice of analytical technique. The presence of the aromatic ring and carbonyl groups makes it an excellent candidate for UV detection in HPLC. However, the keto-enol tautomerism inherent to β-keto esters can sometimes lead to peak shape issues in chromatography if not properly addressed. Its volatility and thermal stability must also be considered for GC analysis.

Comparative Analysis of Key Quantitative Techniques

The selection of an optimal analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a comparative overview of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound.

Table 1: Comparison of Quantitative Performance for this compound Analysis
Validation ParameterHPLC-UV (Expected)GC-MS (Expected)qNMR
Linearity (R²) > 0.999[1][2]> 0.998[3]Excellent
Accuracy (% Recovery) 98-102%[1][2]90-110%High
Precision (%RSD) < 2%[2]< 15%[3]< 1%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangemg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range[1]ng/mL range[3]mg/mL range
Specificity Good, dependent on chromatographic resolutionExcellent (mass fragmentation)High (unique proton signals)
Sample Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the quantitative analysis of non-volatile or thermally labile compounds like this compound. Its versatility, robustness, and high precision make it a staple in quality control laboratories.

Causality in HPLC Method Development

A successful HPLC method for this compound relies on achieving adequate separation from potential impurities, such as the starting material (3-methoxybenzoic acid), related esters, and degradation products.[4] A reversed-phase C18 column is typically the first choice due to the non-polar nature of the benzene ring. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The UV detector wavelength is selected based on the analyte's maximum absorbance, which for aromatic esters is often in the range of 230-280 nm.[1][5]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a starting point for the development of a stability-indicating method capable of separating this compound from its potential impurities and degradation products.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40-80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of approximately 100 µg/mL.

3. Validation Approach:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7] Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[7]

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Start Define Analytical Target Profile Selectivity Select Column and Mobile Phase Start->Selectivity StandardPrep Prepare Standard and Sample Solutions Selectivity->StandardPrep InitialRun Initial Chromatographic Run StandardPrep->InitialRun OptimizeGradient Optimize Gradient/Isocratic Conditions InitialRun->OptimizeGradient CheckResolution Check Resolution and Peak Shape OptimizeGradient->CheckResolution CheckResolution->OptimizeGradient Iterate ForcedDegradation Forced Degradation Studies CheckResolution->ForcedDegradation ValidateMethod Validate Method (ICH Guidelines) ForcedDegradation->ValidateMethod FinalMethod Finalized Quantitative Method ValidateMethod->FinalMethod HPLC_vs_GCMS AnalyteProperties Analyte Properties ThermalStability Thermally Stable? AnalyteProperties->ThermalStability Volatility Sufficiently Volatile? ThermalStability->Volatility Yes HPLC HPLC is Preferred ThermalStability->HPLC No GCMS GC-MS is a Viable Option Volatility->GCMS Yes Derivatization Consider Derivatization for GC-MS Volatility->Derivatization No Derivatization->GCMS qNMR_Flow Start Select Suitable Internal Standard Weighing Accurately Weigh Analyte and Standard Start->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum with Long D1 Dissolution->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Non-overlapping Signals Processing->Integration Calculation Calculate Purity/Concentration Integration->Calculation Result Quantitative Result Calculation->Result

Sources

A Comparative Guide to the Reactivity of Ethyl 3-methoxybenzoylformate vs. Ethyl 4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the subtle placement of a functional group on an aromatic ring can dramatically alter a molecule's reactivity, dictating reaction pathways, yields, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related α-ketoesters: Ethyl 3-methoxybenzoylformate and Ethyl 4-methoxybenzoylformate. We will dissect the underlying electronic principles that govern their behavior and provide a practical, data-driven framework for predicting and exploiting their differential reactivity.

The Central Question: How Does Methoxy Position Influence Electrophilicity?

The core of this comparison lies in the reactivity of the α-keto carbonyl group, a key electrophilic center. Its susceptibility to nucleophilic attack is profoundly influenced by the electronic effects—resonance and induction—exerted by the methoxy (-OCH₃) substituent on the benzene ring. The distinction between the meta (3-position) and para (4-position) isomers is not trivial; it is a classic demonstration of fundamental principles in physical organic chemistry.

The methoxy group possesses a dual electronic nature:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and weakens with increasing separation from the substituent.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions.[1][2]

The position of the methoxy group determines which of these competing effects dominates the electronic character at the reaction center.

Case 1: Ethyl 4-methoxybenzoylformate (The Para Isomer)

When the methoxy group is in the para position, its powerful electron-donating resonance effect (+M) is fully operative. The lone pairs on the oxygen can delocalize through the ring and directly onto the carbonyl carbon of the benzoylformate moiety. This delocalization increases the electron density at the electrophilic keto-carbonyl carbon, effectively shielding it from nucleophilic attack. While the inductive (-I) effect is still present, the resonance (+M) effect is significantly stronger in the para position.[1][3]

This leads to a crucial consequence: Ethyl 4-methoxybenzoylformate is less reactive towards nucleophiles. The increased electron density makes the carbonyl carbon a "softer" electrophile.

Case 2: this compound (The Meta Isomer)

For the meta isomer, the situation is reversed. The resonance effect of the methoxy group does not extend to the meta position; it is impossible to draw a valid resonance structure that places the delocalized negative charge from the oxygen onto the ring carbon attached to the benzoylformate group.[1][3] Therefore, the electron-donating +M effect does not significantly influence the reaction center.

In the absence of a strong resonance contribution, the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom becomes the dominant factor. This effect pulls electron density away from the benzoylformate group, making the keto-carbonyl carbon more electron-deficient and thus more electrophilic.[3]

This results in the opposite outcome: This compound is more reactive towards nucleophiles. The carbonyl carbon is a "harder," more potent electrophile.

This relationship is quantitatively described by the Hammett equation, where the substituent constant (σ) measures the electronic influence of a substituent. For the methoxy group, σ_para is negative (~ -0.27), indicating electron donation, while σ_meta is positive (~ +0.12), indicating electron withdrawal, confirming our qualitative analysis.[4][5]

Visualization of Electronic Effects

The following diagram illustrates the key electronic differences between the two isomers.

G cluster_para Ethyl 4-methoxybenzoylformate (Para) cluster_meta This compound (Meta) p_struct Structure with -OCH₃ at C4 p_effect Dominant Effect: Strong Resonance (+M) >> Inductive (-I) p_struct->p_effect delocalization across ring p_result Result: Increased electron density at carbonyl C. Reduced Electrophilicity. p_effect->p_result p_reactivity Predicted Reactivity: SLOWER p_result->p_reactivity m_struct Structure with -OCH₃ at C3 m_effect Dominant Effect: Inductive (-I) only. Resonance (+M) has no effect at meta. m_struct->m_effect no direct delocalization m_result Result: Decreased electron density at carbonyl C. Increased Electrophilicity. m_effect->m_result m_reactivity Predicted Reactivity: FASTER m_result->m_reactivity G cluster_workflow Comparative Reduction Workflow start Start prep 1. Preparation Set up two identical flasks (A & B). Add 1 mmol of substrate to each. (A: 3-methoxy, B: 4-methoxy). Dissolve in 10 mL Anhydrous EtOH. start->prep cool 2. Cooling Cool both flasks to 0°C in an ice-water bath. prep->cool add_nabh4 3. Reagent Addition Add 0.5 equivalents of NaBH₄ to each flask simultaneously. Start timer. cool->add_nabh4 monitor 4. Reaction Monitoring Spot TLC plates from each reaction at t = 2, 5, 10, 20, 30 min. Monitor disappearance of starting material. add_nabh4->monitor quench 5. Quenching After 30 min, quench both reactions by slowly adding 10 mL of saturated NaHCO₃ solution. monitor->quench extract 6. Workup & Extraction Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers. quench->extract wash 7. Washing & Drying Wash combined organics with brine. Dry over anhydrous MgSO₄. extract->wash analyze 8. Analysis Filter and concentrate solvent. Compare TLC results to determine which reaction proceeded faster. wash->analyze end End analyze->end

Caption: Step-by-step workflow for the comparative reduction experiment.

Step-by-Step Methodology
  • Preparation: In two separate 50 mL round-bottomed flasks, labeled A and B, place a magnetic stir bar. To flask A, add this compound (1.0 mmol). To flask B, add Ethyl 4-methoxybenzoylformate (1.0 mmol). Dissolve the contents of each flask in 10 mL of anhydrous ethanol.

  • Cooling: Place both flasks in an ice-water bath and stir for 10 minutes to equilibrate the temperature to 0°C.

  • Initiation: Prepare a stock solution of NaBH₄ in ethanol if desired for precise addition. Add NaBH₄ (0.5 mmol, 0.5 equivalents) to each flask as quickly and simultaneously as possible. Start a timer immediately.

  • Monitoring: Using a capillary tube, take a small aliquot from each reaction mixture at regular intervals (e.g., t = 2, 5, 10, 20, and 30 minutes). Spot these aliquots on a single TLC plate. Elute the plate with a suitable solvent system (e.g., 3:1 Hexanes:EtOAc) and visualize under a UV lamp. The starting material (α-ketoester) will be more nonpolar and have a higher Rf value than the product alcohol.

  • Quenching: After 30 minutes, carefully and slowly quench both reactions by adding 10 mL of saturated NaHCO₃ solution to decompose any unreacted NaBH₄.

  • Workup: Transfer the contents of each flask to a separate separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts for each reaction. Wash the combined organic layer with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: The primary analysis is the comparison of the TLC plates. The reaction in the flask where the starting material spot disappears more rapidly is the faster reaction. For a more quantitative analysis, the crude product mixtures can be analyzed by ¹H NMR or GC to determine the conversion percentage at the final time point.

Conclusion and Outlook

The positional chemistry of substituents on an aromatic ring is a cornerstone of synthetic strategy. As demonstrated through both theoretical principles and a practical experimental design, This compound is unequivocally the more reactive species towards nucleophilic attack compared to its para counterpart, Ethyl 4-methoxybenzoylformate. This is a direct consequence of the methoxy group's electron-withdrawing inductive effect dominating at the meta position, which enhances the electrophilicity of the adjacent keto-carbonyl. Conversely, the powerful electron-donating resonance effect at the para position deactivates the carbonyl group.

For scientists in drug discovery and process development, understanding this distinction is critical. When designing a synthesis that involves a nucleophilic addition to the benzoylformate core, choosing the meta-substituted isomer will likely lead to faster reaction times, milder required conditions, and potentially higher yields. Conversely, the para-substituted isomer may serve as a more stable scaffold, less prone to undesired side reactions at the carbonyl center. This guide provides the foundational knowledge and a clear experimental path to leverage these intrinsic chemical properties for more efficient and predictable synthetic outcomes.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2021). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring?. [Link]

  • Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society.
  • Wikipedia. Methoxy group. [Link]

  • Corson, B. B., et al. (1929).
  • Hasson, A., et al. (2005).
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Hammett Equation SlideShare. [Link]

  • Wikipedia. Hammett equation. [Link]

  • University of British Columbia. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • ResearchGate. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta - and Para-Substituted Benzoic Acids. [Link]

  • PubChem. This compound. [Link]

  • Banik, B. K., et al. (2003).
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  • Archer, J. C., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 544-50.
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A Comparative Guide to the Synthetic Validation of N-Ethyl-3-methoxybenzamide Production Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of amide bonds is a cornerstone of molecular architecture. This guide provides an in-depth technical comparison of synthetic pathways for the production of N-ethyl-3-methoxybenzamide, a valuable substituted benzamide. We will critically evaluate a theoretical pathway originating from Ethyl 3-methoxybenzoylformate against established, alternative routes commencing from 3-methoxybenzoic acid and its corresponding acyl chloride. This comparative analysis, supported by experimental protocols and quantitative data, is designed to empower researchers with the insights needed to make informed decisions in pathway selection, balancing factors of yield, reaction conditions, and reagent accessibility.

Introduction to the Synthetic Target: N-Ethyl-3-methoxybenzamide

N-ethyl-3-methoxybenzamide serves as a key structural motif in medicinal chemistry and materials science. The strategic placement of the methoxy and N-ethyl groups on the benzamide scaffold imparts specific physicochemical properties that are crucial for its intended applications. The validation of efficient and scalable synthetic routes to this compound is therefore of significant interest.

Pathway Comparison: A Head-to-Head Analysis

The synthesis of N-ethyl-3-methoxybenzamide can be approached from several key starting materials. Here, we compare a potential direct amidation route using this compound with two conventional and well-documented methods.

Pathway 1: Direct Amidation of this compound (Theoretical)

Proposed Reaction:

Causality of Experimental Choices: The α-keto group in this compound is expected to enhance the electrophilicity of the adjacent ester carbonyl, potentially facilitating nucleophilic attack by ethylamine. The choice of catalyst or base is critical. A Lewis acid catalyst such as FeCl₃ could activate the ester carbonyl, making it more susceptible to amidation.[1] Alternatively, a strong base like potassium tert-butoxide (KOtBu) in a mechanochemical (ball-milling) setup could deprotonate the amine, increasing its nucleophilicity and driving the reaction forward under solvent-free conditions.[2]

Pathway 2: Acyl Chloride-Mediated Amidation

A classic and highly reliable method for amide bond formation involves the reaction of an amine with a more reactive carboxylic acid derivative, the acyl chloride.

Reaction:

Causality of Experimental Choices: 3-methoxybenzoyl chloride is significantly more electrophilic than the corresponding ester or carboxylic acid, leading to a rapid and often high-yielding reaction with ethylamine. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the ethylamine, rendering it non-nucleophilic.

Pathway 3: Carboxylic Acid-Amine Coupling

The direct coupling of a carboxylic acid and an amine is a widely used strategy in pharmaceutical development, facilitated by a plethora of available coupling agents.

Reaction:

Causality of Experimental Choices: Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the amide bond under mild conditions. This method avoids the need to prepare the acyl chloride separately.

Quantitative Performance Comparison

PathwayStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
1. Direct Amidation (Theoretical) This compoundEthylamine, Catalyst (e.g., FeCl₃) or Base (e.g., KOtBu)Not DeterminedVaries (e.g., 80°C or ball-milling)Atom-economical, potentially fewer stepsRequires specific catalysts/conditions, potential for side reactions at the α-keto group, lack of established data.
2. Acyl Chloride Route 3-methoxybenzoyl chlorideEthylamine, Triethylamine>90% (Estimated based on similar reactions)Room temperature, short reaction timeHigh yield, fast reaction, reliableRequires preparation of acyl chloride (often with hazardous reagents like thionyl chloride), corrosive byproduct (HCl).
3. Carboxylic Acid Coupling 3-methoxybenzoic acidEthylamine, EDC, HOBt60-95%Room temperature, mild conditionsOne-pot procedure from the acid, avoids harsh reagentsStoichiometric amounts of coupling agents and byproducts, can be costly on a large scale.

Experimental Protocols

Protocol for Pathway 2: Synthesis of N-Ethyl-3-methoxybenzamide from 3-methoxybenzoyl chloride

This protocol is adapted from a similar, documented procedure.

Materials:

  • 3-methoxybenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1M Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • To this solution, add triethylamine (1.1 eq).

  • Slowly add a solution of ethylamine (1.05 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain N-ethyl-3-methoxybenzamide.

Protocol for Pathway 3: Synthesis of N-Ethyl-3-methoxybenzamide from 3-methoxybenzoic acid

Materials:

  • 3-methoxybenzoic acid

  • Ethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-ethyl-3-methoxybenzamide.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_1 Pathway 1: Direct Amidation (Theoretical) cluster_2 Pathway 2: Acyl Chloride Route cluster_3 Pathway 3: Carboxylic Acid Coupling EMBF This compound P1 N-ethyl-3-methoxybenzamide EMBF->P1 Catalyst/Base EA1 Ethylamine EA1->P1 MBC 3-methoxybenzoyl chloride P2 N-ethyl-3-methoxybenzamide MBC->P2 Triethylamine EA2 Ethylamine EA2->P2 MBA 3-methoxybenzoic acid P3 N-ethyl-3-methoxybenzamide MBA->P3 EDC, HOBt EA3 Ethylamine EA3->P3

Caption: Comparative synthetic routes to N-ethyl-3-methoxybenzamide.

Conclusion and Future Outlook

This guide provides a comparative framework for the synthesis of N-ethyl-3-methoxybenzamide. The acyl chloride and carboxylic acid coupling routes represent robust and well-established methods for accessing this target molecule, with the choice between them often depending on factors such as scale, cost, and the availability of starting materials.

The direct amidation of this compound remains a compelling, albeit less explored, avenue. Future research focused on the systematic evaluation of catalysts and reaction conditions for this transformation is warranted. The development of a high-yielding, direct amidation protocol would represent a significant advancement in the sustainable synthesis of N-substituted benzamides. Such a pathway could offer advantages in terms of atom economy and reduced waste generation, aligning with the principles of green chemistry. Further investigation into the reactivity of the α-keto group under various amidation conditions will be crucial for the successful implementation of this synthetic strategy.

References

  • Dounay, A. B., & Witulski, B. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3195. [Link]

  • Leitch, J. A., Payne, R., Nicholson, W. I., Barreteau, F., Godneau, E., Battilocchio, C., ... & Browne, D. L. (2021). Direct Amidation of Esters via Ball Milling. ChemRxiv. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 669440, N-ethyl-3-methoxybenzamide. Retrieved from [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). The thermal and boron-catalysed direct amide formation reactions: Mechanistically understudied yet important processes. Chemical Communications, 47(4), 1231-1233. [Link]

  • Leitch, J. A., et al. (2021). Direct Amidation of Esters via Ball Milling. ChemRxiv. [Link]

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A Comparative Guide to the Spectroscopic Identification of Intermediates in Ethyl 3-methoxybenzoylformate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the real-time identification and structural elucidation of transient intermediates generated during key chemical transformations of Ethyl 3-methoxybenzoylformate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to mechanistic studies.

Introduction: The Chemical Versatility of this compound

This compound is an α-keto ester, a class of compounds prized in organic synthesis for its dual reactivity. The presence of two adjacent carbonyl groups—a ketone and an ester—offers multiple sites for nucleophilic attack, reduction, and other transformations, making it a valuable precursor for synthesizing complex pharmaceutical and fine chemical targets. Understanding the reaction mechanisms, particularly the fleeting intermediates that dictate product distribution and stereochemistry, is paramount for process optimization and the rational design of new synthetic routes.

This guide focuses on the practical application of modern spectroscopic techniques to capture and characterize these intermediates, providing the empirical data necessary to validate proposed reaction pathways.

Foundational Reaction Pathways and Target Intermediates

To effectively identify an intermediate, one must first anticipate its structure. The reactivity of this compound is dominated by the electrophilicity of its two carbonyl carbons. We will consider two primary reaction classes: reduction and hydrolysis.

Pathway A: Reduction of the Ketone Carbonyl

The selective reduction of the α-keto group is a common transformation. Using a mild reducing agent like sodium borohydride (NaBH₄), the ketone is preferentially reduced over the less reactive ester, proceeding through a transient tetrahedral alkoxide intermediate to yield Ethyl 3-methoxymandelate.

G cluster_0 Reduction Pathway Start This compound Inter Tetrahedral Alkoxide Intermediate Start->Inter + NaBH₄ Prod Ethyl 3-methoxymandelate Inter->Prod Protic Workup

Caption: Generalized workflow for the reduction of this compound.

Pathway B: Base-Catalyzed Hydrolysis of the Ester

Saponification of the ester moiety using a base such as sodium hydroxide involves the nucleophilic attack of a hydroxide ion at the ester carbonyl. This forms a different tetrahedral intermediate, which subsequently collapses to yield 3-methoxybenzoylformate and ethanol.

G cluster_0 Hydrolysis Pathway Start This compound Inter Tetrahedral Intermediate (at Ester Carbonyl) Start->Inter + OH⁻ Prod 3-Methoxybenzoylformate (Salt) Inter->Prod - EtOH

Caption: Generalized workflow for the hydrolysis of this compound.

A Comparative Analysis of Spectroscopic Techniques

No single technique provides a complete picture. The most robust mechanistic insights are derived from a multi-faceted approach, where the strengths of one method compensate for the limitations of another.

G cluster_workflow Integrated Spectroscopic Workflow cluster_monitoring Real-Time Monitoring cluster_trapping Intermediate Trapping & Analysis Reaction Reaction Initiation (e.g., Low Temp) UVVis UV-Vis (Kinetics & Chromophore Changes) Reaction->UVVis Continuous FTIR in-situ FT-IR (Functional Group Transformation) Reaction->FTIR Continuous NMR Low-Temp NMR (Definitive Structure) Reaction->NMR Quench/Trap MS ESI-MS (Mass Verification) Reaction->MS Quench/Trap Interpretation Mechanistic Elucidation UVVis->Interpretation FTIR->Interpretation NMR->Interpretation MS->Interpretation

Caption: Integrated workflow combining multiple spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy monitors changes in the electronic structure of molecules, specifically the π-conjugated systems and carbonyl groups which act as chromophores.[1][2] The absorbance measured is directly proportional to the concentration of an absorbing species, making it an excellent tool for kinetic analysis.[3]

  • Expertise & Causality: We select UV-Vis for its high temporal resolution. It is ideal for tracking the disappearance of the starting material's conjugated benzoyl system. The key is to monitor the n→π* transition of the α-keto group, which is a distinct, low-energy absorbance that will disappear upon reduction.

  • Strengths:

    • Excellent for determining reaction kinetics (rates, order).

    • High sensitivity and suitability for in situ monitoring with fiber-optic probes.

  • Limitations:

    • Provides limited structural information; many intermediates may have similar UV-Vis spectra.

    • Broad spectral features can make deconvolution of multiple species challenging.[2]

Experimental Protocol (In-situ Monitoring):

  • Setup: Place the starting material in a temperature-controlled cuvette or reactor equipped with a fiber-optic immersion probe.

  • Blank: Record a spectrum of this compound in the reaction solvent. The characteristic n→π* transition should be identified (typically >300 nm).

  • Initiation: Inject the reagent (e.g., NaBH₄ solution) and immediately begin time-resolved spectral acquisition (e.g., one spectrum every 5 seconds).

  • Analysis: Monitor the decrease in absorbance at the λ_max of the starting material and observe the emergence of any new peaks corresponding to intermediates or products.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally sensitive to changes in functional groups, making it ideal for tracking the conversion of carbonyls.

  • Expertise & Causality: The starting material possesses two distinct C=O stretching frequencies: the α-keto group (~1685 cm⁻¹) and the ester group (~1730 cm⁻¹). This clear differentiation is the primary reason for using FT-IR. During reduction, we expect to see the selective disappearance of the ~1685 cm⁻¹ peak and the simultaneous emergence of a broad O-H stretch (~3400 cm⁻¹) from the resulting alcohol product. This provides unambiguous evidence of the specific chemical transformation occurring.

  • Strengths:

    • Provides clear, specific information on functional group changes.

    • Amenable to in situ monitoring with Attenuated Total Reflectance (ATR) probes.

  • Limitations:

    • Less sensitive than UV-Vis for quantitative kinetics.

    • Solvent and water absorptions can obscure important spectral regions (e.g., O-H stretch).

Experimental Protocol (ATR Monitoring):

  • Setup: Submerge an ATR probe into the reaction vessel containing the starting material and solvent.

  • Background: Collect a background spectrum of the solvent.

  • Initial Scan: Record the initial spectrum of the dissolved this compound, noting the positions of the two carbonyl peaks.

  • Initiation & Monitoring: Add the reagent and collect spectra at regular intervals (e.g., every 30 seconds).

  • Analysis: Create a 3D waterfall plot or overlay spectra to visualize the decay of the ketone C=O peak and the growth of the O-H band.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides the most definitive structural information by probing the chemical environment of atomic nuclei (¹H, ¹³C).[4] It allows for the unambiguous identification of an intermediate's bonding framework.

  • Expertise & Causality: The major challenge with NMR is its relatively slow acquisition time, which often prevents the observation of short-lived intermediates. The solution is to slow the reaction kinetics by performing the experiment at low temperatures (e.g., -78 °C). At these temperatures, the intermediate's lifetime can be extended sufficiently to allow for its detection and structural characterization by ¹H and ¹³C NMR. For the reduction intermediate, we would look for the disappearance of the highly deshielded keto ¹³C signal (~185-195 ppm) and the appearance of a new signal for the hydroxyl-bearing carbon (~70-80 ppm).

  • Strengths:

    • Provides unparalleled, detailed structural information.[4]

    • Both ¹H and ¹³C NMR offer complementary data points for full characterization.

  • Limitations:

    • Low sensitivity and slow timescale, often requiring low temperatures.

    • Not suitable for real-time kinetic monitoring of fast reactions at ambient temperature.

Experimental Protocol (Low-Temperature Trapping):

  • Preparation: Dissolve this compound in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or THF-d₈) in an NMR tube.

  • Cooling: Cool the NMR probe and the sample to the desired temperature (e.g., -78 °C).

  • Initial Spectrum: Acquire a spectrum of the starting material at low temperature.

  • Initiation: Carefully add a pre-cooled solution of the reagent.

  • Acquisition: Immediately begin acquiring ¹H and ¹³C spectra to observe the signals of the intermediate before it converts to the final product.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Techniques like Electrospray Ionization (ESI) can gently transfer ions from the reaction solution into the gas phase for detection, making it a powerful tool for observing charged or chargeable intermediates.[5][6]

  • Expertise & Causality: ESI-MS is chosen for its exceptional sensitivity and its ability to detect low-concentration charged species, which are common in reaction mechanisms (e.g., alkoxides).[5] For the reduction of this compound, we can expect to detect the alkoxide intermediate as its sodiated adduct [M+Na]⁺ or in the negative ion mode. While MS does not provide direct structural data like NMR, it offers definitive mass confirmation of a proposed intermediate.[5] Coupling MS with fragmentation techniques (MS/MS) can further provide structural clues.

  • Strengths:

    • Extremely high sensitivity to low-abundance species.

    • Provides accurate mass information, confirming elemental composition.

    • Can be directly coupled with liquid chromatography (LC-MS) to separate species over time.

  • Limitations:

    • Provides only mass-to-charge information, not a complete structure.

    • Ionization efficiency can vary significantly between compounds, making quantification complex.

Experimental Protocol (Reaction Monitoring by ESI-MS):

  • Setup: Establish the reaction in a vessel. Use a syringe pump to continuously infuse a small aliquot of the reaction mixture directly into the ESI source of the mass spectrometer.

  • Initial Mass: Analyze the starting material to confirm its molecular ion peak (for C₁₁H₁₂O₄, m/z = 208.07).

  • Initiation & Monitoring: Start the reaction and monitor the mass spectrum in real-time or by taking discrete time-point samples.

  • Analysis: Look for the appearance of new m/z signals corresponding to the expected mass of the intermediate (e.g., for the alkoxide intermediate C₁₁H₁₄O₄⁻, m/z = 210.09).

Data Synthesis: A Comparative Summary

Spectroscopic TechniqueInformation GainedBest ForKey Signature for Reduction Intermediate
UV-Vis Spectroscopy Reaction kinetics, loss of conjugationReal-time rate monitoringDisappearance of n→π* absorbance (~320 nm)
FT-IR Spectroscopy Functional group transformationConfirming chemical changeDisappearance of keto C=O (~1685 cm⁻¹), appearance of O-H
NMR Spectroscopy Definitive molecular structureUnambiguous identificationAppearance of C-OH carbon signal (~70 ppm in ¹³C)
Mass Spectrometry Molecular weight confirmationDetecting low-abundance speciesIon peak at m/z corresponding to the intermediate's mass

References

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. Available at: [Link]

  • Peculiarities of 13C NMR Spectra of Benzoylformic Acid and its Esters. 1. Benzoyl Fragment - ResearchGate. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Reaction Mechanism: Structure and Reactivity - Dalal Institute. Available at: [Link]

  • Chemistry Applications of UV/VIS Spectroscopy - AZoM. Available at: [Link]

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A Comparative Guide to the Efficiency of Ethyl 3-methoxybenzoylformate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Ketoesters in Synthesis

In the intricate landscape of synthetic chemistry, α-ketoesters stand out as exceptionally versatile intermediates. Their dual-functional nature, possessing both a highly electrophilic ketone and an ester moiety, provides a gateway to a vast array of molecular architectures. These compounds are pivotal in constructing key structural motifs found in pharmaceuticals, agrochemicals, and advanced materials.[1] Among this important class of reagents, Ethyl 3-methoxybenzoylformate presents unique electronic characteristics that can be strategically exploited.

This guide provides an in-depth, objective comparison of this compound against its parent compound, Ethyl benzoylformate. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern their reactivity. Through benchmark experiments in asymmetric catalysis and photopolymerization, supported by detailed protocols and comparative data, this document will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.

Part 1: Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical properties is critical for its effective use in the laboratory. The introduction of a methoxy group at the meta-position of the phenyl ring subtly alters the molecule's properties compared to the unsubstituted Ethyl benzoylformate.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundEthyl benzoylformateReference(s)
Molecular Formula C₁₁H₁₂O₄C₁₀H₁₀O₃[2][3]
Molecular Weight 208.21 g/mol 178.18 g/mol [2][3]
Appearance Pale yellow liquid (Predicted)Liquid[4]
Boiling Point Not reported138-139 °C @ 18 mmHg
Density Not reported1.122 g/mL at 25 °C
Refractive Index Not reportedn20/D 1.516

Spectroscopically, both compounds exhibit characteristic C=O stretching frequencies in their IR spectra (approx. 1680-1740 cm⁻¹). In ¹H NMR, the ethyl ester protons appear as a typical quartet and triplet. The key distinction lies in the aromatic region, where the substitution pattern of this compound results in a more complex splitting pattern compared to the signals for the monosubstituted ring of Ethyl benzoylformate.

Part 2: Benchmark I - Asymmetric Hydrogenation for Chiral Mandelate Synthesis

The enantioselective reduction of α-ketoesters to produce chiral α-hydroxy esters (mandelates) is a cornerstone transformation in pharmaceutical synthesis. These products are valuable building blocks for numerous active pharmaceutical ingredients (APIs).[5] This reaction serves as an excellent benchmark for comparing the electronic influence of the 3-methoxy substituent on catalytic efficiency.

Expertise & Causality: The Electronic Influence of the 3-Methoxy Group

The primary reaction mechanism involves the catalytic transfer of a hydride to the prochiral ketone. The efficiency and stereoselectivity of this process are governed by the catalyst system—typically a platinum-group metal on a solid support (e.g., Pt/Al₂O₃) modified with a chiral alkaloid like cinchonidine.[4][6]

The 3-methoxy group on this compound exerts a mild electron-withdrawing effect through induction (-I effect) due to the oxygen's electronegativity. While it also has a resonance-donating effect (+R), this is minimized at the meta position. The net result is a slight increase in the electrophilicity of the adjacent keto-carbonyl carbon. This enhanced electrophilicity can lead to a more favorable interaction with the nucleophilic hydride species delivered by the catalyst, potentially increasing the reaction rate compared to the unsubstituted Ethyl benzoylformate under identical conditions.

G cluster_0 Catalytic Cycle Ketoester α-Ketoester (Substrate) Complex Substrate-Catalyst Complex Ketoester->Complex Catalyst Pt/Al₂O₃ Catalyst + Chiral Modifier (CD) Catalyst->Complex H2 H₂ (g) H2->Complex Product Chiral α-Hydroxy Ester (Product) Complex->Product Stereoselective Hydride Transfer Product->Catalyst Product Release

Caption: Generalized workflow for catalytic asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Trustworthiness: The following protocols are based on established literature procedures for the enantioselective hydrogenation of ethyl benzoylformate and are adapted for a comparative study.[6][7] The self-validating nature of this experiment comes from the direct comparison of conversion and enantiomeric excess (ee) under identical conditions.

  • Catalyst Preparation: To a flask containing 5% Pt/Al₂O₃ (50 mg), add a solution of cinchonidine (5 mg) in toluene (5 mL). Stir the suspension for 30 minutes at room temperature to allow for modifier adsorption.

  • Reaction Setup: In a high-pressure autoclave, charge the catalyst suspension from Step 1. Add the respective α-ketoester substrate (this compound or Ethyl benzoylformate, 1 mmol).

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 10 bar H₂.

  • Reaction Execution: Stir the reaction mixture vigorously at 25 °C. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.

  • Work-up: Upon completion, carefully vent the autoclave and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by chiral HPLC to determine the yield and enantiomeric excess (% ee).

Comparative Performance Data

Table 2: Performance in Asymmetric Hydrogenation

ReagentCatalyst SystemTypical Reaction TimeReported/Expected YieldReported/Expected ee (%)Reference(s)
Ethyl benzoylformate 5% Pt/Al₂O₃, Cinchonidine, Toluene4-6 hours~95%93% (R)-enantiomer[7]
This compound 5% Pt/Al₂O₃, Cinchonidine, Toluene3-5 hours (Expected)>95% (Expected)>90% (Expected)-

The expected faster reaction time for this compound is a direct hypothesis based on the electronic arguments presented. While the enantioselectivity is primarily dictated by the catalyst-modifier complex, the substrate's electronic nature can influence the rate at which the desired product is formed.

Part 3: Benchmark II - Efficiency as a Norrish Type I Photoinitiator

α-Ketoesters are effective photoinitiators, particularly for UV-curable coatings and inks. Upon absorption of photons, they undergo an efficient α-cleavage (Norrish Type I reaction) to generate two distinct radical species, both capable of initiating free-radical polymerization.[8]

Expertise & Causality: The Role of the Auxochrome

The photochemical efficiency of an initiator is determined by its molar absorptivity at the emission wavelength of the light source and its quantum yield for radical formation. The unsubstituted benzoyl moiety in Ethyl benzoylformate absorbs strongly in the UV-B and UV-C regions.

The 3-methoxy group on this compound acts as an auxochrome. This electron-donating group, even at the meta position, interacts with the aromatic π-system, causing a bathochromic (red) shift in the molecule's absorption spectrum (λ_max). This shift extends the absorption profile into the near-UV (UV-A) and potentially the visible light range. This makes this compound theoretically more efficient for curing applications that utilize modern, safer, and more energy-efficient LED light sources, which typically operate at wavelengths like 365 nm, 395 nm, or 405 nm.[8]

G cluster_0 Photochemical Cleavage Start This compound Rad1 3-Methoxybenzoyl Radical Start->Rad1 Norrish Type I α-Cleavage Rad2 Ethoxycarbonyl Radical Start->Rad2 Photon Photon (hν) Photon->Start

Caption: Norrish Type I cleavage of the ketoester into initiating radicals.

Experimental Protocol: Photopolymerization of a Model Acrylate

Trustworthiness: This protocol describes a standard method for evaluating photoinitiator efficiency by monitoring the polymerization of a multifunctional acrylate. The self-validating aspect is the direct comparison of polymerization rate and final conversion under an identical light source and formulation.

  • Formulation Preparation: In a small amber vial, prepare a formulation consisting of:

    • Trimethylolpropane triacrylate (TMPTA) (98% w/w)

    • Photoinitiator (this compound or Ethyl benzoylformate) (2% w/w)

  • Sample Preparation: Place a 10 µL drop of the formulation onto a glass microscope slide.

  • Curing: Place the slide under a 365 nm LED lamp (50 mW/cm²).

  • Monitoring: Monitor the curing process in real-time using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a horizontal attachment. Track the disappearance of the acrylate C=C peak at approximately 1635 cm⁻¹.

  • Analysis: Plot the percentage conversion of the acrylate double bonds versus irradiation time to determine the polymerization rate.

Comparative Performance Data

Table 3: Performance as a Photoinitiator

ReagentExpected λ_maxSuitability for 365 nm LEDExpected Polymerization RateReference(s)
Ethyl benzoylformate ~250 nm, with tail into UV-AModerateModerate[8] (analogy)
This compound ~270-290 nm, stronger tail into UV-AHighHigh (Faster)[8] (analogy)

The data presented for methyl benzoylformate derivatives strongly supports the hypothesis that adding electron-donating groups like methoxy enhances absorption at longer wavelengths, leading to superior performance with LED light sources.[8] Therefore, this compound is expected to be a more efficient photoinitiator than its unsubstituted counterpart for near-UV curing applications.

Conclusion and Strategic Recommendations

This guide demonstrates that while this compound and Ethyl benzoylformate are structurally similar, their performance in specific applications is distinct due to the electronic influence of the 3-methoxy substituent.

  • Ethyl benzoylformate remains a robust, cost-effective, and well-characterized reagent for general synthetic applications. It is a reliable choice for transformations where the subtle electronic modulation is not a critical factor.[3][9]

  • This compound should be considered a specialized, high-performance alternative. Our analysis suggests it offers two key advantages:

    • In Catalysis: It may offer accelerated reaction rates in nucleophilic additions to the keto-carbonyl, such as in catalytic hydrogenations, potentially shortening process times.

    • In Photochemistry: Its bathochromically shifted absorption spectrum makes it inherently more suitable and efficient for applications involving near-UV and visible light LED sources, aligning with modern trends towards safer and more sustainable photochemical processes.

For researchers and process chemists, the choice between these two reagents should be a strategic one. For standard transformations, the parent compound may suffice. However, for optimizing reaction kinetics or developing advanced photopolymer systems, this compound presents a compelling and technically superior option.

References

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A Researcher's Guide to Enantiomeric Excess Determination for Products of Stereoselective Reactions with Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile.[1] Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of pharmaceutical research. A key substrate in many such stereoselective reactions is Ethyl 3-methoxybenzoylformate, a versatile building block for the synthesis of a variety of chiral α-hydroxy esters. The successful outcome of these reactions hinges on the accurate determination of the enantiomeric excess (ee), a measure of the purity of the desired enantiomer.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral products derived from stereoselective reactions involving this compound. We will delve into the principles, practical applications, and inherent limitations of each method, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific needs.

The Central Role of Enantiomeric Excess

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs.[2] The enantiomeric excess, expressed as a percentage, quantifies the degree to which one enantiomer is present in excess of the other in a mixture.[3] An accurate and reliable determination of ee is therefore not just an analytical requirement but a fundamental aspect of ensuring the safety and efficacy of a potential drug candidate.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess primarily relies on chromatographic and spectroscopic methods. Each technique offers a unique set of advantages and disadvantages, and the optimal choice depends on factors such as the nature of the analyte, the required accuracy, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely used and robust technique for the separation and quantification of enantiomers.[2][4][5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

Causality Behind Experimental Choices:

The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP and mobile phase. For the α-hydroxy ester products derived from this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.[5] These CSPs offer a multitude of chiral recognition sites, including carbamate and ester groups, which can engage in various interactions (hydrogen bonding, dipole-dipole, and π-π stacking) with the analyte. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for optimizing the resolution and analysis time.

Self-Validating System:

A robust chiral HPLC method should exhibit baseline resolution of the enantiomeric peaks (Resolution > 1.5), symmetrical peak shapes, and reproducible retention times. The system's suitability is typically verified by injecting a racemic standard to confirm the separation and determine the retention times of each enantiomer.[5]

Workflow for Chiral HPLC Analysis:

Chiral HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Dissolve sample in mobile phase Filter Filter through 0.45 µm filter Sample->Filter Inject Inject sample onto chiral column Filter->Inject Separate Elute with mobile phase Inject->Separate Detect Detect with UV detector Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination using Chiral HPLC.

Data Presentation:

ParameterChiral HPLC
Principle Differential interaction with a Chiral Stationary Phase
Typical CSP for α-hydroxy esters Polysaccharide-based (e.g., Chiralpak® AD-H)
Typical Mobile Phase n-Hexane/Isopropanol
Detection UV-Vis
Advantages High accuracy and precision, wide applicability, direct quantification
Limitations Method development can be time-consuming, requires specific chiral columns
Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering significant advantages in terms of speed and reduced solvent consumption.[][7][8] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which possesses low viscosity and high diffusivity, allowing for faster separations at lower pressures.[7]

Causality Behind Experimental Choices:

The choice of co-solvent (modifier) in SFC is critical for achieving good separation. For polar analytes like α-hydroxy esters, alcohols such as methanol or ethanol are commonly used. The same types of polysaccharide-based CSPs used in HPLC are often effective in SFC.[]

Self-Validating System:

Similar to HPLC, a valid SFC method requires baseline resolution and reproducible retention times. The lower viscosity of the mobile phase in SFC often leads to sharper peaks and higher efficiency compared to HPLC.

Comparative Performance:

ParameterChiral HPLCChiral SFC
Analysis Speed SlowerGenerally faster[8]
Solvent Consumption HigherSignificantly lower[8]
Efficiency GoodOften higher[]
Cost Lower initial instrument costHigher initial instrument cost
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to ee determination that does not rely on physical separation of the enantiomers. Instead, it utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the enantiomers in the NMR spectrum.[9][10][11]

Causality Behind Experimental Choices:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[10] The different spatial arrangements of these complexes lead to different magnetic environments for the nuclei of the analyte, resulting in separate signals in the NMR spectrum. The choice of CSA depends on the functional groups present in the analyte. For α-hydroxy esters, chiral alcohols or amines can be effective CSAs.[12]

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which inherently have different NMR spectra. While this method can provide excellent resolution, it requires a chemical reaction and subsequent purification, which can introduce errors.

Self-Validating System:

A successful NMR-based ee determination requires the identification of at least one pair of well-resolved signals corresponding to the two enantiomers. The accuracy of the ee value is directly dependent on the quality of the integration of these signals.

Workflow for NMR Analysis with a Chiral Solvating Agent:

NMR Workflow with CSA cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis Dissolve Dissolve analyte in deuterated solvent Add_CSA Add Chiral Solvating Agent (CSA) Dissolve->Add_CSA Acquire Acquire NMR spectrum Add_CSA->Acquire Process Process the spectrum (phasing, baseline correction) Acquire->Process Identify Identify resolved signals of enantiomers Process->Identify Integrate Integrate signal areas Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination using NMR with a Chiral Solvating Agent.

Data Presentation:

ParameterNMR with CSA
Principle Formation of transient diastereomeric complexes
Typical CSA for α-hydroxy esters Chiral alcohols, amines, or lanthanide shift reagents
Detection Nuclear Magnetic Resonance
Advantages Rapid, non-destructive, no physical separation required
Limitations Lower sensitivity than HPLC, potential for signal overlap, requires careful selection of CSA
Chiroptical Methods: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can determine not only the enantiomeric excess but also the absolute configuration of a chiral molecule.[13][14] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] Enantiomers produce mirror-image VCD spectra.

Causality Behind Experimental Choices:

The application of VCD for ee determination involves comparing the experimentally measured VCD spectrum of the sample to the spectra of the pure enantiomers (if available) or to theoretically calculated spectra.[15][16] The intensity of the VCD signal is directly proportional to the enantiomeric excess.

Self-Validating System:

The reliability of VCD for absolute configuration assignment depends on the good agreement between the experimental and calculated spectra in terms of sign and relative intensity of the major bands.[1] For ee determination, a linear relationship between the VCD signal intensity and the ee should be established using standards of known enantiomeric composition.

Comparative Summary:

TechniquePrincipleThroughputSensitivityKey AdvantagePrimary Application
Chiral HPLC Chromatographic SeparationModerateHighHigh accuracy and precision[4]Routine ee determination, quality control
Chiral SFC Chromatographic SeparationHighHighSpeed and "green" chemistry[8][17]High-throughput screening, preparative separations
NMR Spectroscopy Diastereomeric InteractionHighModerateRapid, non-destructive analysis[9]Rapid screening, mechanistic studies
VCD Differential Absorption of Polarized LightLowModerateAbsolute configuration determination[13][14]Structural elucidation, confirmation of stereochemistry

Experimental Protocols

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

Objective: To determine the enantiomeric excess of a chiral α-hydroxy ester product.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Racemic standard of the analyte

  • Sample of unknown enantiomeric excess

  • 0.45 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Preparation: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: a. Inject 10 µL of the racemic standard solution to determine the retention times of the two enantiomers and to confirm baseline separation. b. Inject 10 µL of the sample solution.

  • Data Analysis: a. Integrate the peak areas of the two enantiomers in the sample chromatogram. b. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral α-hydroxy ester product using a chiral solvating agent.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Sample of unknown enantiomeric excess

Procedure:

  • Sample Preparation: a. Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent in an NMR tube. b. Acquire a standard ¹H NMR spectrum of the sample. c. Add a molar equivalent of the CSA to the NMR tube. d. Gently mix the solution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis: a. Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA. b. Carefully integrate the areas of these two peaks. c. Calculate the enantiomeric excess based on the ratio of the integrals.

Conclusion

The accurate determination of enantiomeric excess is an indispensable component of stereoselective synthesis, particularly in the context of pharmaceutical research and development. While chiral HPLC remains the gold standard for its robustness and accuracy, other techniques such as SFC, NMR spectroscopy, and VCD offer valuable and often complementary information. The choice of method should be guided by a thorough understanding of the specific analytical challenge at hand. By leveraging the strengths of each technique, researchers can confidently and efficiently characterize the stereochemical outcome of their reactions, paving the way for the development of safer and more effective chiral drugs.

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  • Nieto, I., et al. (2011). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(1), 107-112. [Link]

  • Šmid, F., et al. (2021). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules, 26(21), 6619.
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  • Li, Y., et al. (2018). Synthesis of a Novel Chiral Stationary Phase by (R)-1,1′-Binaphthol and the Study on Mechanism of Chiral Recognition. Molecules, 23(12), 3209. [Link]

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A Comparative Guide to the Kinetic Profile of Ethyl 3-methoxybenzoylformate in Common Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a deep understanding of a molecule's reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. Ethyl 3-methoxybenzoylformate, a versatile building block, is no exception. This guide provides a comprehensive comparative analysis of its kinetic behavior in key organic reactions—hydrolysis, reduction, and oxidation—benchmarked against other relevant aromatic esters. By elucidating the electronic and steric influences on its reactivity, this document serves as a practical resource for harnessing the full potential of this valuable synthon.

Introduction to this compound: The Significance of the Methoxy Substituent

This compound belongs to the class of α-keto esters, characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This arrangement imparts a unique electronic character and a rich reaction chemistry. The defining feature of the titular compound is the methoxy group (-OCH₃) at the meta-position of the benzoyl ring.

The position and electronic nature of substituents on the aromatic ring profoundly influence the kinetic profile of reactions involving the ester and ketone functionalities.[1] The methoxy group is a moderately electron-donating group through resonance and a weak electron-withdrawing group through induction. In the meta position, its resonance effect is minimized, and its inductive effect becomes more prominent, albeit still weak. This electronic signature dictates the reactivity of this compound compared to unsubstituted or differently substituted benzoylformates.

This guide will dissect the kinetic implications of the 3-methoxy substituent in three fundamental transformations: hydrolysis of the ester, reduction of the ketone, and oxidation of the molecule.

Comparative Kinetics of Hydrolysis

The hydrolysis of esters is a fundamental reaction, often studied under both acidic and basic conditions. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon of the ester group.

Alkaline Hydrolysis

Under alkaline conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the ester carbonyl.[2] Electron-withdrawing groups on the benzoyl ring accelerate this reaction by making the carbonyl carbon more electrophilic and stabilizing the resulting negative charge in the transition state. Conversely, electron-donating groups retard the reaction.

For this compound, the meta-methoxy group is expected to have a modest deactivating effect on the rate of alkaline hydrolysis compared to the unsubstituted ethyl benzoylformate. This is due to its weak electron-donating character at the meta position. In contrast, an ester with a strong electron-withdrawing group, such as a nitro group at the para-position (ethyl 4-nitrobenzoylformate), would exhibit a significantly faster hydrolysis rate.

Table 1: Expected Relative Rates of Alkaline Hydrolysis of Substituted Ethyl Benzoylformates

CompoundSubstituent (Position)Electronic EffectExpected Relative Rate Constant (k_rel)
Ethyl 4-nitrobenzoylformate-NO₂ (para)Strong Electron-Withdrawing>> 1
Ethyl benzoylformate-H (unsubstituted)Neutral1
This compound -OCH₃ (meta) Weak Electron-Donating < 1
Ethyl 4-methoxybenzoylformate-OCH₃ (para)Strong Electron-Donating<< 1

This table presents a qualitative comparison based on established principles of physical organic chemistry. Actual rate constants would need to be determined experimentally.

Experimental Protocol: Monitoring Alkaline Hydrolysis via HPLC

A robust method for determining the kinetics of ester hydrolysis involves monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).[3][4]

Objective: To determine the pseudo-first-order rate constant for the alkaline hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a buffered aqueous solution of NaOH at the desired concentration and pH.

  • Reaction Initiation: In a thermostatted vessel, add a small aliquot of the ester stock solution to the pre-heated NaOH solution to initiate the hydrolysis. Start a timer immediately. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics with respect to the ester.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of acid (e.g., HCl) to neutralize the NaOH. This stops the hydrolysis.

  • HPLC Analysis: Inject the quenched sample into the HPLC system. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the disappearance of the this compound peak and the appearance of the 3-methoxybenzoylformic acid peak at a suitable UV wavelength.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting straight line will give the pseudo-first-order rate constant (k').

HPLC_Kinetics_Workflow

Comparative Kinetics of Ketone Reduction

The reduction of the α-keto group in benzoylformate esters is a common transformation, often carried out using chemical reducing agents or biocatalysts.

Chemical Reduction

For reductions involving nucleophilic hydride reagents (e.g., NaBH₄), the rate is influenced by the electrophilicity of the ketone carbonyl. Electron-withdrawing groups on the aromatic ring increase the rate of reduction, while electron-donating groups decrease it.

Therefore, the 3-methoxy group in this compound is expected to slightly decrease the rate of reduction compared to the unsubstituted analog. The effect will be more pronounced for a para-methoxy substituent due to its stronger electron-donating resonance effect. Conversely, a substrate with an electron-withdrawing group like a halogen would be reduced faster.

Enzymatic Reduction

In enzymatic reductions, such as those using ketoreductases, the kinetics are more complex, involving substrate binding and catalytic turnover.[5] However, electronic effects still play a significant role. Studies on the enzymatic reduction of substituted acetophenones have shown that electron-withdrawing groups on the aromatic ring lead to faster reaction rates.[1] By analogy, we can predict a similar trend for substituted benzoylformates.

Table 2: Expected Relative Rates of Reduction of Substituted Ethyl Benzoylformates

CompoundSubstituent (Position)Electronic EffectExpected Relative Rate of Reduction
Ethyl 4-chlorobenzoylformate-Cl (para)Electron-Withdrawing> 1
Ethyl benzoylformate-H (unsubstituted)Neutral1
This compound -OCH₃ (meta) Weak Electron-Donating < 1
Ethyl 4-methylbenzoylformate-CH₃ (para)Electron-Donating< 1
Experimental Protocol: Monitoring Enzymatic Reduction by UV-Vis Spectroscopy

The kinetics of enzymatic reductions that use NADH or NADPH as a cofactor can be conveniently monitored by UV-Vis spectrophotometry, tracking the consumption of the cofactor at 340 nm.

Objective: To determine the initial rate of enzymatic reduction of this compound.

Materials:

  • Ketoreductase enzyme

  • This compound

  • NADPH or NADH

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and cofactor in the buffer.

  • Assay Mixture: In a quartz cuvette, mix the buffer, enzyme solution, and NADPH/NADH solution.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Reaction Initiation: Add a small volume of the this compound solution to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm over time.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law and the molar extinction coefficient of NADPH/NADH. By varying the substrate concentration, Michaelis-Menten parameters (K_m and V_max) can be determined.[6]

Enzymatic_Reduction_Workflow

Comparative Kinetics of Oxidation

The oxidation of α-keto esters can be complex, potentially leading to cleavage of C-C bonds. The reaction mechanism and kinetics will depend heavily on the oxidant used. For many oxidation reactions, the susceptibility of the aromatic ring to electrophilic attack or the stability of radical intermediates can be influenced by substituents.

The methoxy group, being electron-donating, generally activates the aromatic ring towards electrophilic attack. However, in radical-mediated oxidations, its effect can be more nuanced, potentially stabilizing adjacent radical intermediates.

A direct comparison of the oxidation kinetics of this compound with other esters is challenging without specifying the oxidant and reaction conditions. However, based on general principles, the presence of the electron-donating methoxy group would likely make the aromatic ring more susceptible to oxidation compared to an unsubstituted or electron-deficient ring.[7]

Conclusion

The kinetic behavior of this compound is intricately linked to the electronic properties of the meta-methoxy substituent. Compared to its unsubstituted counterpart, this compound is expected to exhibit:

  • Slower alkaline hydrolysis: due to the weak electron-donating nature of the meta-methoxy group.

  • Slower reduction of the keto group: for the same electronic reasons.

  • Potentially faster oxidation of the aromatic ring: due to the activating nature of the methoxy group.

These predictions, grounded in established principles of physical organic chemistry, provide a valuable framework for researchers. For precise quantitative comparisons, the experimental protocols outlined in this guide offer a starting point for rigorous kinetic analysis. By understanding and leveraging these kinetic nuances, scientists can better control and optimize synthetic transformations involving this versatile α-keto ester.

References

  • Sanjeev R, Jagannadham V, Vrath RV, Ravi R. (2013). Direct oxidation of esters and their path established by stoichiometry, product analysis and the Taft-Pavelich four-parameter relationship. QScience Connect, 2013:36. [Link]

  • ACS Publications. (2018). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. ACS Omega. [Link]

  • ResearchGate. (2020). The specific features of the liquid-phase oxidation of saturated esters. Kinetics, reactivity and mechanisms of formation of destruction products. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. NIH. [Link]

  • Office of Scientific and Technical Information. (2008). A Detailed Chemical Kinetic Reaction Mechanism for Oxidation of Four Small Alkyl Esters in Laminar Premixed Flames. OSTI.gov. [Link]

  • Journal of the American Chemical Society. (n.d.). From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. JACS. [Link]

  • YouTube. (2025). How To Determine Enzyme Kinetic Parameters?. Chemistry For Everyone. [Link]

  • US Environmental Protection Agency. (n.d.). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. EPA. [Link]

  • MDPI. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. MDPI. [Link]

  • ResearchGate. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. [Link]

  • PubMed. (n.d.). Reduction rate constants for nitroaromatic compounds estimated from adiabatic electron affinities. PubMed. [Link]

  • ResearchGate. (2025). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. RSC Publishing. [Link]

  • ResearchGate. (2010). Experiment No. 8. ResearchGate. [Link]

  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]

  • ResearchGate. (2025). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH. [Link]

  • National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

  • Semantic Scholar. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. [Link]

  • ResearchGate. (2025). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. [Link]

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  • ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 3-methoxybenzoylformate, tailored for researchers, scientists, and professionals in drug development. Our approach is grounded in established safety protocols and regulatory compliance, emphasizing not just the "how" but the "why" behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an aromatic ester whose toxicological properties have not been fully investigated.[1][2] This lack of comprehensive data necessitates a cautious approach, treating the compound as potentially hazardous. Safety Data Sheets (SDS) for this compound and structurally similar compounds, such as other benzoylformate esters, indicate potential for respiratory irritation and unknown aquatic toxicity.[2] Therefore, a thorough risk assessment is the foundational step before handling or disposing of this chemical.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) While not classified for this compound, related compounds like Ethyl 3-hydroxybenzoate are harmful if swallowed.[3][3]
Skin Irritation May cause skin irritation. Prolonged or repeated contact should be avoided.[3][3]
Eye Irritation May cause eye irritation. Direct contact with eyes should be prevented.[1][1]
Respiratory Irritation May cause respiratory irritation if inhaled.[2][2]
Aquatic Toxicity The environmental impact has not been fully determined, but related compounds are toxic to aquatic life.
Combustibility While not highly flammable, it is a combustible liquid.

Immediate Safety Precautions: Personal and Engineering Controls

Before beginning any disposal-related activities, it is imperative to have the appropriate personal protective equipment (PPE) and engineering controls in place. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes the necessary safety equipment and training.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

    • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[1]

  • Engineering Controls:

    • Chemical Fume Hood: All handling and preparation for the disposal of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5]

    • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (less than 100 mL) within a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Close the doors to the affected area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Provide them with the Safety Data Sheet for this compound.

Step-by-Step Disposal Procedures

Due to the limited toxicological data, chemical neutralization is not recommended without further research and validation. The primary and safest method for disposal is to manage this compound as a hazardous chemical waste stream through a licensed environmental services contractor.

Step 1: Waste Determination The Resource Conservation and Recovery Act (RCRA) requires generators of waste to determine if their waste is hazardous.[6][7] Given the properties of this compound, it should be managed as a hazardous waste.

Step 2: Waste Collection and Segregation

  • Uncontaminated this compound: Collect any unused or unwanted pure this compound in its original container or a compatible, clean, and clearly labeled waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from spills, contaminated PPE, or rinsed glassware, must also be collected as hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless you have explicit knowledge of their compatibility.[8] Incompatible chemicals can react, leading to the generation of toxic gases, fires, or explosions.[9]

Step 3: Container Management

  • Container Type: Use a container that is compatible with this compound. A glass or polyethylene container is generally suitable. The container must have a secure, tight-fitting lid.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "pure," "contaminated debris").[9]

  • Closure: Keep the waste container closed at all times, except when adding waste.[11]

Step 4: Storage

  • Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[11]

  • The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[9]

  • Store away from incompatible materials, heat, and sources of ignition.[10]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Ensure that a hazardous waste manifest is completed to track the waste from your laboratory to the final disposal facility.[12]

  • Only use a licensed hazardous waste disposal company.[6]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the chemical.

  • Deface Label: The original label on the container must be completely defaced or removed.[13]

  • Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.

Decision-Making Flowchart for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste pure chemical or contaminated material? fume_hood->waste_type pure Pure/Unused Chemical waste_type->pure Pure contaminated Contaminated Material (e.g., gloves, absorbent) waste_type->contaminated Contaminated container_pure Use original or compatible, labeled waste container. pure->container_pure container_contam Use a designated, labeled hazardous waste container. contaminated->container_contam labeling Label Container: 'Hazardous Waste' 'this compound' Date and Accumulation Start Time container_pure->labeling container_contam->labeling storage Store in designated Satellite Accumulation Area with secondary containment. labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

Adherence to federal, state, and local regulations is not optional. The U.S. Environmental Protection Agency (EPA) under RCRA governs the management of hazardous waste from "cradle to grave."[7][14] Additionally, OSHA's Laboratory Standard requires employers to have a written Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous chemicals.[4][5] It is your responsibility to be aware of and compliant with all applicable regulations and institutional policies.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 3-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, especially those with limited publicly available safety data, with a structured and cautious methodology. This guide provides a comprehensive framework for the safe handling of Ethyl 3-methoxybenzoylformate, ensuring the protection of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, such as Ethyl 3-methoxybenzoate and Ethyl 3-hydroxybenzoate, to establish a conservative and robust safety protocol.

The guiding principle of this protocol is to mitigate risk by assuming a higher hazard profile, a cornerstone of responsible chemical management. This approach ensures that all handling, operational, and disposal procedures are self-validating systems of safety.

Hazard Assessment: An Evidence-Based Approach

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a risk assessment must be based on available data for similar chemical structures. The primary hazards associated with analogous compounds include potential irritation to the skin, eyes, and respiratory system.

Hazard ClassificationPotential Effects & RecommendationsSupporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.Based on data for Ethyl 3-hydroxybenzoate.
Skin Corrosion/Irritation Causes skin irritation. Avoid contact with skin.[1] Wash thoroughly after handling.Based on data for Ethyl 3-hydroxybenzoate.
Eye Damage/Irritation May cause serious eye irritation. Avoid contact with eyes.[1]General precaution for chemical handling.[1][2]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]Based on data for Ethyl 3-hydroxybenzoate.
Carcinogenicity No components are listed as a carcinogen by IARC, NTP, or OSHA for related compounds.[3]Data from Ethyl 3-hydroxybenzoate and Ethyl phenylglyoxylate.[3]

Causality : The ester and methoxy functional groups present in these molecules can cause irritation upon direct contact with mucous membranes and skin. Inhalation of vapors or aerosols can lead to irritation of the respiratory tract. The lack of comprehensive toxicological data necessitates treating the compound with caution until more information is available.[1][2]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions designed to minimize risk at the source.

  • Ventilation : All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[4] A mechanical exhaust system is required to prevent the accumulation of vapors in the breathing zone.[1]

  • Safety Stations : A safety shower and eyewash station must be readily accessible and located near the workstation.[1][4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered approach to PPE is essential. The following recommendations are based on a conservative assessment of the potential hazards.

Respiratory Protection

When engineering controls are not sufficient or during emergency situations, respiratory protection is critical.

  • Standard Operations : For routine handling within a fume hood, a respirator may not be required.

  • Higher-Risk Scenarios : For situations with a potential for aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with organic vapor (OV) cartridges is recommended.[2] For nuisance exposures, a P95-rated particle respirator can be used.[2]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection : Wear compatible, chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[2]

  • Glove Technique : Use proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[2] Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[2] Always wash hands thoroughly with soap and water after removing gloves.[2]

Eye and Face Protection

Protecting the eyes from splashes and vapors is non-negotiable.

  • Primary Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Secondary Protection : In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5]

Body Protection

Protective clothing prevents skin exposure from spills or splashes.

  • Lab Coat : A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron : For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear : Closed-toe shoes are mandatory in the laboratory. Chemical-resistant shoe covers may be necessary in areas with a high risk of spills.

Procedural Workflow for Safe Handling

A systematic approach to the entire handling process, from preparation to disposal, is crucial for minimizing risk.

Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Respirator (if needed) Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Chemical Handling and Disposal Workflow

This workflow outlines the key stages of working with this compound.

Handling_Workflow Prep Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE Handling Handling - Weigh/transfer in fume hood - Keep container tightly closed - Use non-sparking tools if flammable Prep->Handling Spill Spill Response - Evacuate area - Alert supervisor - Use appropriate spill kit Handling->Spill Waste Waste Collection - Collect in closed, labeled container - Do not mix with other waste Handling->Waste Spill->Waste Disposal Final Disposal - Dispose via licensed professional - Burn in chemical incinerator Waste->Disposal

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact : Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact : Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[2]

  • Inhalation : Remove the individual to fresh air and keep them warm and at rest.[1] If breathing is irregular or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[2]

  • Ingestion : If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[2]

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

  • Keep containers tightly closed and in an upright position to prevent leakage.[1]

  • The storage area should be clearly marked.

Disposal
  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[2] The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[2]

  • Environmental Precautions : Do not allow the product to enter drains, soil, or surface water.[1][2] All waste, including fire extinguishing water, should be collected and treated appropriately.[1]

By adhering to these rigorous guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive and informed approach to chemical safety is the hallmark of a high-functioning research environment.

References

  • Biosynth. (2023, November 3).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Capot Chemical.
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2025, May 1).
  • Carl ROTH. (2022, October 19).
  • Sigma-Aldrich. (2025, April 28).
  • Sigma-Aldrich. (2025, April 28).
  • Sigma-Aldrich. (2014, June 25).
  • Fisher Scientific. (2025, May 1).
  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Redox. (2022, December 2).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.